molecular formula C39H51N5O6 B1663775 SR 142948 CAS No. 184162-21-8

SR 142948

货号: B1663775
CAS 编号: 184162-21-8
分子量: 685.9 g/mol
InChI 键: LWULHXVBLMWCHO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SR 142948A is a non-peptide neurotensin receptor antagonist. It affects the expression of c-Fos and has properties of antipsychotic agent. SR142948A blocks hypothermia and analgesia induced by neurotensin. It blocks the increase in the concentration of Ca+2 induced by the activation of phospholipase C in CHO cell model.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[[5-(2,6-dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H51N5O6/c1-23(2)29-21-26(37(46)43(5)15-9-14-42(3)4)12-13-31(29)44-32(35-33(49-6)10-8-11-34(35)50-7)22-30(41-44)36(45)40-39(38(47)48)27-17-24-16-25(19-27)20-28(39)18-24/h8,10-13,21-25,27-28H,9,14-20H2,1-7H3,(H,40,45)(H,47,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWULHXVBLMWCHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)N(C)CCCN(C)C)N2C(=CC(=N2)C(=O)NC3(C4CC5CC(C4)CC3C5)C(=O)O)C6=C(C=CC=C6OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H51N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415529
Record name 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184162-64-9
Record name 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184162-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SR-142948
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W59C8B2MZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

SR 142948: An In-Depth Technical Guide to its Mechanism of Action on NTS1 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SR 142948, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTS1). This document details its binding properties, its impact on downstream signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Competitive Antagonism of the NTS1 Receptor

This compound functions as a competitive antagonist at the NTS1 receptor, a G protein-coupled receptor (GPCR). It binds with high affinity to the receptor, thereby preventing the binding of the endogenous agonist, neurotensin (NT).[1][2] This blockade inhibits the conformational changes in the NTS1 receptor that are necessary for signal transduction. Consequently, this compound effectively attenuates the physiological and cellular effects mediated by NT through the NTS1 receptor.

The primary signaling pathway initiated by the activation of the NTS1 receptor is through the Gαq subunit of its associated G protein.[3][4] Upon agonist binding, the activated Gαq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5] The subsequent rise in cytosolic Ca2+ concentration, along with the action of DAG, activates various downstream effector proteins, including protein kinase C (PKC), leading to a cascade of cellular responses.

This compound, by competitively inhibiting the initial binding of neurotensin, prevents the activation of this Gq-PLC-IP3-Ca2+ signaling cascade.[6] This has been demonstrated through the inhibition of NT-induced inositol monophosphate (a stable metabolite of IP3) formation and the blockade of intracellular calcium mobilization in various cell-based assays.[6]

Quantitative Pharmacological Data

The following table summarizes the quantitative data regarding the binding affinity and functional potency of this compound for the NTS1 receptor from various in vitro studies.

ParameterValue (nM)Cell Line/TissueRadioligand/Assay ConditionReference
IC50 1.19h-NTR1-CHO cells[125I-Tyr3]NT binding[6]
IC50 0.32HT-29 cells[125I-Tyr3]NT binding[6]
IC50 3.96Adult rat brain[125I-Tyr3]NT binding[6]
IC50 3.9HT-29 cellsNT-induced inositol monophosphate formation[6]
Ki < 10--[2]
KD 2.03MCF7 cellsSPR microscopy[7]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.

NTS1 Receptor Radioligand Binding Assay

This assay quantifies the ability of this compound to displace a radiolabeled ligand from the NTS1 receptor, allowing for the determination of its binding affinity (Ki).

Materials:

  • Cell membranes prepared from cells expressing the NTS1 receptor (e.g., h-NTR1-CHO or HT-29 cells).

  • Radioligand: [125I-Tyr3]Neurotensin or [3H]this compound.

  • This compound and other competing ligands.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing NTS1 receptors in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer.

    • Increasing concentrations of this compound or other unlabeled competitor ligands.

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • Membrane suspension.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Inositol Monophosphate (IP1) Accumulation Assay

This functional assay measures the ability of this compound to inhibit the neurotensin-induced production of inositol phosphates, a downstream consequence of NTS1 receptor activation.

Materials:

  • Cells expressing the NTS1 receptor (e.g., h-NTR1-CHO or HT-29 cells).

  • Neurotensin.

  • This compound.

  • Stimulation Buffer containing LiCl (to inhibit IP1 degradation).

  • IP1 detection kit (e.g., HTRF-based assay kits).

Procedure:

  • Cell Culture: Seed cells in a 96-well plate and grow to near confluency.

  • Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of this compound in stimulation buffer for a specified time.

  • Agonist Stimulation: Add a fixed concentration of neurotensin (typically the EC80) to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and IP1 Detection: Lyse the cells and measure the accumulated IP1 levels according to the manufacturer's instructions of the chosen detection kit.

  • Data Analysis: Plot the IP1 concentration against the concentration of this compound to determine the IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response.

Intracellular Calcium Mobilization Assay

This assay directly measures the ability of this compound to block the neurotensin-induced release of intracellular calcium.[6]

Materials:

  • Cells expressing the NTS1 receptor.

  • Neurotensin.

  • This compound.

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader or a flow cytometer capable of kinetic readings.

Procedure:

  • Cell Loading with Dye: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time at 37°C. This allows the dye to enter the cells.

  • Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

  • Antagonist Pre-incubation: Add various concentrations of this compound to the cells and incubate for a short period.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells before adding the agonist.

  • Agonist Addition and Kinetic Reading: Inject a fixed concentration of neurotensin into the wells while simultaneously measuring the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the antagonist concentration to calculate the IC50 value for the inhibition of calcium mobilization.

Visualizations

NTS1 Receptor Signaling Pathway and Inhibition by this compound

NTS1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NTS1 NTS1 Receptor Gq Gq Protein NTS1->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release triggers Ca_release->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response leads to NT Neurotensin (Agonist) NT->NTS1 binds & activates SR142948 This compound (Antagonist) SR142948->NTS1 binds & blocks Experimental_Workflow cluster_binding Binding Characterization cluster_functional Functional Characterization cluster_invivo In Vivo Validation (Optional) Binding_Assay Radioligand Binding Assay (e.g., with [¹²⁵I]NT) Determine_Affinity Determine IC₅₀ and Kᵢ Binding_Assay->Determine_Affinity IP1_Assay Inositol Monophosphate (IP1) Accumulation Assay Determine_Affinity->IP1_Assay Ca_Assay Intracellular Calcium Mobilization Assay IP1_Assay->Ca_Assay Determine_Potency Determine IC₅₀ for functional inhibition Ca_Assay->Determine_Potency Animal_Models Animal Models of NT-mediated behaviors Determine_Potency->Animal_Models Assess_Efficacy Assess in vivo efficacy Animal_Models->Assess_Efficacy Start Start: Characterize this compound Start->Binding_Assay

References

Pharmacological profile of SR 142948 as a neurotensin antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Profile of SR 142948

Abstract

This compound is a potent, selective, and orally active non-peptide antagonist of neurotensin (B549771) (NT) receptors.[1] This document provides a comprehensive overview of its pharmacological properties, including its binding affinity, in vitro functional antagonism, and in vivo activity. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support researchers, scientists, and drug development professionals in understanding and utilizing this compound.

Introduction

This compound, chemically identified as 2-[[5-(2,6-dimethoxyphenyl)-1-(4-(N-(3-dimethylaminopropyl)-N-methylcarbamoyl)-2-isopropylphenyl)-1H-pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid, is a highly potent neurotensin (NT) receptor antagonist.[2][3] Developed as a successor to the first non-peptide antagonist, SR 48692, it exhibits nanomolar affinity for NT receptors and demonstrates a broader spectrum of activity.[2][4] Unlike its predecessor, this compound effectively antagonizes both the levocabastine-insensitive neurotensin receptor 1 (NTSR1) and the levocabastine-sensitive neurotensin receptor 2 (NTSR2).[5] Its ability to cross the blood-brain barrier and its oral bioavailability make it an invaluable tool for investigating the central and peripheral roles of neurotensin signaling.[1][2]

Binding Profile and Affinity

This compound demonstrates high affinity for neurotensin receptors across various preparations, including cell lines expressing human receptors and native receptors in rodent brain tissue. It acts as a competitive antagonist, displacing radiolabeled neurotensin and other ligands.

Table 1: Binding Affinity of this compound at Neurotensin Receptors
PreparationRadioligandParameterValue (nM)Reference
Human NTSR1-CHO Cells[¹²⁵I-Tyr³]NTIC₅₀1.19[1][3]
HT-29 Cells[¹²⁵I-Tyr³]NTIC₅₀0.32[1]
Adult Rat Brain[¹²⁵I-Tyr³]NTIC₅₀3.96[1]
Human Umbilical Vein Endothelial Cells[¹²⁵I]-neurotensinIC₅₀0.24[6]
Rat Brain Homogenates[³H]SR 142948AK_d_3.5[5]
Levocabastine-insensitive NTSR1 (Rat Brain)[³H]SR 142948AK_d_6.8[5]
Levocabastine-sensitive NTSR2 (Rat Brain)[³H]SR 142948AK_d_4.8[5]

In Vitro Functional Antagonism

This compound effectively blocks the downstream signaling cascades initiated by neurotensin binding to its receptors. The primary signaling pathway for the NTSR1 involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) phosphates and subsequent mobilization of intracellular calcium.[7]

NTSR1_Signaling_Pathway Neurotensin Receptor 1 (NTSR1) Signaling and Antagonism by this compound cluster_cytosol Intracellular Signaling NT Neurotensin (Agonist) NTSR1 NTSR1 (GPCR) NT->NTSR1 Binds PLC Phospholipase C (PLC) NTSR1->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes SR142948 This compound (Antagonist) SR142948->NTSR1 Blocks IP3 Inositol Triphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Proliferation, Migration) Ca_release->Response PKC->Response

NTSR1 Signaling and Blockade by this compound

This compound has been shown to potently inhibit these functional responses in various cell-based assays.

Table 2: In Vitro Functional Activity of this compound
AssayCell LineParameterValue (nM)Reference
Inositol Monophosphate (IP₁) FormationHT-29 CellsIC₅₀3.9[1][2][4]
Intracellular Ca²⁺ Mobilizationh-NTSR1-CHO CellsIC₅₀19[6]
Prostacyclin ProductionHuman Umbilical Vein Endothelial CellsIC₅₀17[6]

In Vivo Pharmacology

This compound is orally active and demonstrates a long duration of action, effectively antagonizing neurotensin-induced behaviors and physiological responses in animal models.[2]

Table 3: In Vivo Efficacy of this compound
Animal ModelNT-Induced EffectRoute of Admin.Effective DoseEffectReference
MiceTurning Behavior (Intrastriatal NT)p.o.2 µg/kgInhibits turning behavior[1]
RatAcetylcholine Release (Striatum)i.p.0.1 mg/kgCompletely antagonizes NT-evoked release[2]
MiceHypothermia (i.c.v. NT)p.o.4 mg/kg54% blockade of NT-induced hypothermia[1]
RatHypothermia (i.c.v. NT)p.o.2 mg/kg53% blockade of NT-induced hypothermia[1]
Mice/RatsAnalgesia (i.c.v. NT)p.o.Not specifiedBlocks NT-induced analgesia[2][4]
RatHypotensionp.o.10 µg/kgSignificant inhibition of blood pressure changes[6]

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a standard method for determining the binding affinity (IC₅₀) of this compound by its ability to compete with a radiolabeled ligand for binding to neurotensin receptors.

Binding_Assay_Workflow Workflow for Radioligand Competition Binding Assay prep 1. Membrane Preparation (e.g., from HT-29 cells or rat brain) plate 2. Plating Add membranes, radioligand ([¹²⁵I]NT), and varying concentrations of this compound to a 96-well plate. prep->plate incubate 3. Incubation Incubate at a defined temperature (e.g., 30°C for 60 mins) to reach equilibrium. plate->incubate filter 4. Filtration Rapidly filter plate contents through PEI-soaked glass fiber filters to separate bound from free radioligand. incubate->filter wash 5. Washing Wash filters with ice-cold buffer to remove non-specifically bound ligand. filter->wash count 6. Scintillation Counting Measure radioactivity retained on the filters using a scintillation counter. wash->count analyze 7. Data Analysis Plot bound radioactivity vs. This compound concentration. Fit data to a sigmoidal curve to determine the IC₅₀ value. count->analyze Turning_Behavior_Workflow Workflow for In Vivo Turning Behavior Assay acclimate 1. Acclimation Allow mice to acclimate to the testing environment (e.g., a circular arena). admin 2. Antagonist Administration Administer this compound (or vehicle) via the desired route (e.g., p.o., i.p.). acclimate->admin wait 3. Absorption Period Wait for a defined period (e.g., 60 mins) to allow for drug absorption and distribution. admin->wait inject 4. Unilateral NT Injection Inject neurotensin unilaterally into the striatum of the anesthetized mouse. wait->inject observe 5. Behavioral Observation Place the mouse back into the arena and record contralateral turns over a set time period. inject->observe analyze 6. Data Analysis Compare the number of turns in the This compound-treated group to the vehicle control group to determine inhibition. observe->analyze

References

The Discovery and Chemical Synthesis of SR 142948: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 142948 is a potent and selective, non-peptide antagonist of the neurotensin (B549771) receptors (NTRs), with a higher affinity for the neurotensin receptor 1 (NTS1). Developed as a successor to the first-generation antagonist SR 48692, this compound exhibits improved pharmacological properties, including oral bioavailability and blood-brain barrier permeability, making it a valuable tool for investigating the physiological and pathological roles of the neurotensin system. This document provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Development

This compound, also known as 2-[[5-(2,6-dimethoxyphenyl)-1-(4-(N-(3-dimethylaminopropyl)-N-methylcarbamoyl)-2-isopropylphenyl)-1H-pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid, emerged from a research program aimed at developing non-peptide antagonists for the neurotensin receptors.[1][2] It is structurally related to the pioneering NTS1 antagonist, SR 48692. The development of this compound was driven by the need for a more potent and pharmacokinetically robust tool to explore the therapeutic potential of targeting the neurotensin system, which is implicated in a variety of physiological processes, including pain perception, thermoregulation, and the modulation of dopaminergic pathways.[3]

Quantitative Biological Data

The biological activity of this compound has been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Assay TypeCell Line / TissueIC50 (nM)Reference
Neurotensin Receptor Bindingh-NTR1-CHO cells1.19[3]
Neurotensin Receptor BindingHT-29 cells0.32[3]
Neurotensin Receptor BindingAdult rat brain3.96[3]
NT-induced Inositol (B14025) Monophosphate FormationHT-29 cells3.9[3]

Table 1: In Vitro Activity of this compound

Animal ModelEffect MeasuredRoute of AdministrationEffective DoseReference
MiceInhibition of NT-induced turning behaviorp.o.0.04 - 2.5 x 10⁻³ mg/kg[4]
RatAntagonism of NT-evoked acetylcholine (B1216132) release in the striatumi.p.0.1 mg/kg[3]

Table 2: In Vivo Activity of this compound

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at neurotensin receptors, primarily NTS1. Neurotensin, a 13-amino acid neuropeptide, activates NTS1, a G protein-coupled receptor (GPCR). NTS1 activation stimulates the Gq family of G proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. By blocking the binding of neurotensin to NTS1, this compound inhibits these downstream signaling events.

NTSR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin NTS1 NTS1 Receptor Neurotensin->NTS1 Binds Gq Gq Protein NTS1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates NFkB NF-κB Pathway PKC->NFkB Activates Cellular_Response Cellular Response MAPK->Cellular_Response NFkB->Cellular_Response SR142948 This compound SR142948->NTS1 Blocks

Caption: Neurotensin Receptor 1 (NTS1) Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Radioligand Binding Assay (Hypothetical Protocol based on similar assays)

Objective: To determine the binding affinity of this compound for the neurotensin receptor.

Materials:

  • Membrane preparations from cells expressing the neurotensin receptor (e.g., h-NTR1-CHO cells).

  • [³H]-Neurotensin (radioligand).

  • This compound (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • In a 96-well plate, add 50 µL of binding buffer to each well.

  • Add 25 µL of various concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding.

  • For non-specific binding determination, add 25 µL of a high concentration of unlabeled neurotensin (e.g., 1 µM).

  • Add 25 µL of [³H]-Neurotensin to all wells at a final concentration equal to its Kd.

  • Add 100 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Harvest the contents of each well onto glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

Chemical Synthesis of this compound (Plausible Route)

The synthesis of this compound can be envisioned as a multi-step process involving the synthesis of two key intermediates: a substituted pyrazole-3-carboxylic acid and 2-amino-adamantane-2-carboxylic acid, followed by their coupling.

SR142948_Synthesis_Workflow cluster_pyrazole Pyrazole (B372694) Core Synthesis cluster_adamantane Adamantane Amino Acid Synthesis cluster_coupling Final Coupling A Substituted Phenylhydrazine (B124118) C Substituted Pyrazole Ester A->C B Diketone B->C D Substituted Pyrazole-3-Carboxylic Acid C->D Hydrolysis H Amide Bond Formation D->H E Adamantanone F Adamantane Hydantoin (B18101) E->F Bucherer-Bergs reaction G 2-Aminoadamantane-2-carboxylic acid F->G Hydrolysis G->H I This compound H->I

Caption: Plausible Synthetic Workflow for this compound.

Step 1: Synthesis of the Substituted Pyrazole-3-Carboxylic Acid

  • Formation of the Pyrazole Ring: A substituted phenylhydrazine is condensed with a 1,3-diketone derivative to form the corresponding pyrazole ester. The specific starting materials would be chosen to introduce the 2,6-dimethoxyphenyl group and the substituted phenyl ring at the correct positions.

  • Hydrolysis: The resulting pyrazole ester is hydrolyzed, typically using a base such as sodium hydroxide (B78521), to yield the pyrazole-3-carboxylic acid.

Step 2: Synthesis of 2-Aminoadamantane-2-carboxylic Acid

  • Bucherer-Bergs Reaction: Adamantanone is treated with potassium cyanide and ammonium (B1175870) carbonate in a suitable solvent (e.g., ethanol/water) to form the adamantane-spiro-5-hydantoin.

  • Hydrolysis: The hydantoin is then hydrolyzed under basic conditions (e.g., using barium hydroxide or sodium hydroxide) to yield 2-aminoadamantane-2-carboxylic acid.

Step 3: Amide Coupling

Conclusion

This compound represents a significant advancement in the development of non-peptide neurotensin receptor antagonists. Its high affinity, selectivity, and favorable pharmacokinetic profile have made it an indispensable tool for elucidating the complex roles of the neurotensin system in health and disease. The synthetic route, while requiring multiple steps, utilizes well-established chemical transformations, making the compound accessible for research purposes. Further investigation into the therapeutic applications of this compound and similar compounds is a promising area of ongoing research.

References

An In-depth Technical Guide to the Binding Affinity and Kinetics of SR 142948 for Neurotensin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of SR 142948, a potent and selective non-peptide antagonist for neurotensin (B549771) receptors. The following sections detail its binding affinity and kinetics, the experimental protocols used for its characterization, and the associated signaling pathways.

Binding Affinity of this compound

This compound exhibits high affinity for neurotensin receptors, as demonstrated in various in vitro studies. The compound has been shown to bind to both neurotensin receptor subtype 1 (NT1) and subtype 2 (NT2).[1] The binding affinity is typically characterized by the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki or Kd).

Table 1: Binding Affinity of this compound for Neurotensin Receptors

PreparationRadioligandParameterValue (nM)Reference
h-NTR1-CHO cells[¹²⁵I-Tyr³]NTIC₅₀1.19[2][3][4][5]
HT-29 cells[¹²⁵I-Tyr³]NTIC₅₀0.32[2][5]
Adult rat brain[¹²⁵I-Tyr³]NTIC₅₀3.96[2][5]
Rat brain homogenates[³H]SR 142948AK_d3.5[1]
Levocabastine-insensitive NT1 receptors (rat brain)[³H]SR 142948AK_d6.8[1]
Levocabastine-sensitive NT2 receptors (rat brain)[³H]SR 142948AK_d4.8[1]
General-K_i< 10

This compound has been characterized as a potent neurotensin (NT) receptor antagonist with IC50 values ranging from 0.32 to 3.96 nM. Studies using [3H]SR 142948A in rat brain homogenates showed it binds to a seemingly uniform population of sites with a Kd of 3.5 nM and a maximum binding capacity (Bmax) of 508 fmol/mg of protein.[1] Further investigation revealed that SR 142948A binds with similar high affinity to both the levocabastine-insensitive NT1 receptors (Kd = 6.8 nM) and the levocabastine-sensitive NT2 receptors (Kd = 4.8 nM).[1]

Binding Kinetics of this compound

The binding of [3H]SR 142948A to neurotensin receptors in rat brain membrane homogenates is a time-dependent, reversible, and saturable process.[1] Kinetic experiments are crucial for understanding the association and dissociation rates of the ligand-receptor complex, which contribute to its overall pharmacological profile.

Table 2: Kinetic Parameters of this compound Binding

ParameterDescriptionValue
Association Rate (k_on)Rate of this compound binding to the receptor.Not explicitly stated in the provided results.
Dissociation Rate (k_off)Rate of this compound unbinding from the receptor.Not explicitly stated in the provided results.
ReversibilityThe binding is reversible.[1]
SaturabilityThe binding is saturable.[1]

While specific rate constants (k_on and k_off) were not detailed in the initial search results, the reversible nature of the binding has been established.[1]

Experimental Protocols

The characterization of this compound's binding affinity and kinetics primarily relies on radioligand binding assays. These assays are considered the gold standard for quantifying ligand-receptor interactions.[6][7]

3.1. Radioligand Binding Assay (Competition)

This protocol is a standard method for determining the binding affinity of a test compound (unlabeled ligand) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_sep Separation cluster_detect Detection & Analysis prep1 Homogenize tissue or cells in cold lysis buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and wash pellet prep2->prep3 prep4 Resuspend in final assay buffer prep3->prep4 assay1 Incubate membranes with radioligand and varying concentrations of this compound prep4->assay1 assay2 Allow to reach equilibrium assay1->assay2 sep1 Rapidly filter through glass fiber filters to separate bound from free radioligand assay2->sep1 sep2 Wash filters to remove non-specific binding sep1->sep2 detect1 Measure radioactivity on filters using a scintillation counter sep2->detect1 detect2 Plot data and perform non-linear regression to determine IC50 detect1->detect2 detect3 Calculate Ki using the Cheng-Prusoff equation detect2->detect3

Competitive Radioligand Binding Assay Workflow

Detailed Steps:

  • Membrane Preparation:

    • Tissues or cells expressing neurotensin receptors are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the final assay buffer.[8]

  • Incubation:

    • The membrane preparation is incubated in 96-well plates.

    • A fixed concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr³]NT or [³H]SR 142948A) is added to each well.

    • Varying concentrations of unlabeled this compound are added to compete for binding.

    • The plate is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.[8]

  • Separation and Washing:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand and reduce non-specific binding.[8]

  • Detection and Analysis:

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The data is plotted as the percentage of specific binding versus the concentration of the unlabeled competitor.

    • Non-linear regression analysis is used to determine the IC50 value.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Neurotensin Receptor Signaling Pathways

Neurotensin receptors, particularly NT1, are G protein-coupled receptors (GPCRs).[9][10][11] Upon activation by an agonist, the receptor undergoes a conformational change that triggers intracellular signaling cascades. As an antagonist, this compound blocks these downstream effects.

Signaling Pathway Overview:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NT Neurotensin (Agonist) NTR1 NT1 Receptor NT->NTR1 Activates SR142948 This compound (Antagonist) SR142948->NTR1 Blocks Gq Gq Protein NTR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol (B14025) Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response Ca2->CellularResponse ERK ERK1/2 Activation PKC->ERK ERK->CellularResponse

Neurotensin Receptor 1 (NT1) Signaling Pathway

Activation of the NT1 receptor by neurotensin leads to the coupling and activation of Gαq proteins.[9] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[3][9] These events can lead to the activation of the ERK1/2 signaling pathway and ultimately modulate various cellular responses.[9] this compound, by binding to the receptor, prevents this cascade of events from occurring in response to neurotensin. It has been shown to antagonize NT-induced inositol monophosphate formation and intracellular calcium mobilization.[2][3][4][12]

References

In vivo effects of SR 142948 on dopamine and glutamate signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vivo Effects of SR 142948 on Dopamine (B1211576) and Glutamate (B1630785) Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent, selective, and orally active non-peptide antagonist for neurotensin (B549771) (NT) receptors.[1] As a second-generation antagonist, it demonstrates a broader spectrum of activity than its predecessor, SR 48692, making it a critical tool for investigating the complex roles of neurotensin signaling in the central nervous system.[1][2] This document provides a comprehensive overview of the in vivo effects of this compound, with a specific focus on its modulation of dopamine and glutamate signaling pathways. We will detail its mechanism of action, summarize key quantitative findings from preclinical studies, outline experimental protocols, and visualize the underlying neurobiological pathways.

Core Compound Profile: this compound

This compound is a highly potent antagonist with nanomolar affinity for neurotensin receptors, capable of displacing first-generation antagonists like SR 48692.[1] Its favorable pharmacokinetic properties, including oral bioavailability and good brain penetration, have established it as a valuable research compound for exploring the therapeutic potential of neurotensin receptor modulation.[1]

Modulation of Dopamine Signaling

Neurotensin plays a significant neuromodulatory role in the mesolimbic and nigrostriatal dopamine systems. This compound has been instrumental in elucidating this relationship, particularly revealing that endogenous neurotensin exerts a down-regulating effect on dopamine efflux in the nucleus accumbens (NAcc).[2]

In Vivo Effects on Dopamine Efflux

Studies using in vivo electrochemistry in rats have shown that this compound's effects are highly dependent on the baseline state of dopaminergic activity:

  • Under Basal Conditions: this compound alone does not significantly alter tonic or electrically-evoked dopamine efflux in the NAcc or striatum.[2]

  • Interaction with Antipsychotics: The compound dose-dependently potentiates the increase in basal dopamine levels induced by the D2 receptor antagonist haloperidol (B65202) (50 µg/kg, i.p.) in the NAcc, an effect not observed in the striatum.[2] It also enhances haloperidol's facilitation of electrically evoked dopamine release.[2]

  • Interaction with Dopamine Agonists: Pre-treatment with this compound alters the effects of the dopamine agonist apomorphine (B128758) on basal dopamine levels in the NAcc.[2]

  • Modulation of Neurotensin-Evoked Dopamine Release: When neurotensin is injected into the ventral tegmental area (VTA), it typically increases dopamine efflux in the NAcc. Local co-application of this compound into the VTA dose-dependently blocks this effect.[3] This highlights a direct antagonism at the level of the dopamine neuron cell bodies.

  • Attenuation of Psychostimulant Effects: this compound has been shown to block the behavioral effects of stimulants like amphetamine and MDMA, suggesting that neurotensin signaling is involved in the mechanism of action of these drugs.[4]

Data Presentation: In Vivo Effects on Dopamine Signaling
Experimental ConditionAnimal ModelBrain RegionThis compound EffectQuantitative DataReference
Basal Dopamine EffluxAnesthetized RatsNAcc, StriatumNo effect on tonic or evoked efflux-[2]
Haloperidol (50 µg/kg, i.p.)Anesthetized RatsNucleus AccumbensPotentiates Haloperidol-induced increase in basal DA levelDose-dependent[2]
NT Injection in VTAAnesthetized RatsNucleus AccumbensBlocks NT-evoked DA efflux (local VTA application)Dose-dependent[3]
Amphetamine--Attenuates hyperactivity-
ApomorphineAnesthetized RatsNucleus AccumbensAffects apomorphine's effect on basal DA levels-[2]
Experimental Protocols: In Vivo Dopamine Measurement

Methodology: In Vivo Electrochemistry This technique was employed to monitor real-time changes in dopamine efflux in the brains of anesthetized, pargyline-treated rats.[2]

  • Animal Preparation: Rats are anesthetized and treated with pargyline (B1678468) to prevent monoamine degradation.

  • Electrode Implantation: Carbon fiber electrodes are implanted into the target brain region (e.g., nucleus accumbens or striatum).

  • Data Acquisition:

    • Differential Pulse Amperometry (DPA): Used to monitor dopamine efflux evoked by electrical stimulation (e.g., 20 Hz for 10 seconds).[2]

    • Differential Normal Pulse Voltammetry (DNPV): Used to measure variations in the basal (tonic) levels of extracellular dopamine.[2]

  • Drug Administration: this compound and other pharmacological agents (e.g., haloperidol, apomorphine) are administered systemically (i.p.) or locally.

Visualization: Dopamine Signaling Pathway

dopamine_signaling cluster_vta Ventral Tegmental Area (VTA) cluster_nacc Nucleus Accumbens (NAcc) VTA_DA_Neuron Dopamine Neuron NT_Receptor_VTA Neurotensin Receptor (NTR) DA_Terminal Dopamine Terminal VTA_DA_Neuron->DA_Terminal Dopaminergic Projection D2_Autoreceptor D2 Autoreceptor Dopamine Dopamine (DA) DA_Terminal->Dopamine Release Postsynaptic_Neuron Postsynaptic Neuron DA_Receptor_Post Dopamine Receptors NT Neurotensin (Endogenous) NT->NT_Receptor_VTA Activates (+) (Increases Firing) SR142948 This compound SR142948->NT_Receptor_VTA Blocks (-) Dopamine->D2_Autoreceptor Inhibits DA Release (-) Dopamine->DA_Receptor_Post Postsynaptic Signaling

Caption: this compound blocks neurotensin receptors on VTA dopamine neurons.

Modulation of Glutamate Signaling

The interaction between neurotensin and the glutamate system is crucial for synaptic plasticity and overall neuronal excitability. Research indicates that neurotensin can inhibit glutamate transmission in key brain regions.[5] By blocking this action, this compound can disinhibit glutamatergic pathways.

In Vivo Effects on Glutamate Transmission
  • Disinhibition of Glutamate Release: Neurotensin has been shown to reduce glutamatergic transmission onto VTA dopamine neurons via a mechanism involving the retrograde release of the endocannabinoid 2-AG.[5] As a neurotensin receptor antagonist, this compound is expected to block this inhibitory effect, thereby preventing the neurotensin-induced suppression of glutamate release.

  • Striatal Glutamate Regulation: In the dorsolateral striatum, neurotensin also reduces glutamate transmission through endocannabinoid signaling. Antagonism by this compound would counteract this effect, potentially increasing glutamate availability at corticostriatal synapses.

Data Presentation: In Vivo Effects on Glutamate Signaling
Experimental ConditionAnimal ModelBrain RegionThis compound Effect (Inferred)MechanismReference
Neurotensin-mediated inhibitionMouse Brain SlicesVTABlocks inhibition of glutamate inputsPrevents NT-induced endocannabinoid release[5]
Neurotensin-mediated inhibition-Dorsolateral StriatumBlocks reduction in glutamate transmissionPrevents NT-induced endocannabinoid signaling
Experimental Protocols: Glutamate Synaptic Transmission

Methodology: In Vitro Electrophysiology (Brain Slices) This technique is used to measure synaptic inputs onto specific neurons.

  • Slice Preparation: Brains are sectioned into thin slices containing the region of interest (e.g., VTA).

  • Recording: Patch-clamp recordings are made from identified dopamine neurons to measure excitatory postsynaptic currents (EPSCs), which are mediated by glutamate.

  • Pharmacology: Neurotensin is bath-applied to the slice to observe its effect on glutamate-mediated EPSCs. Subsequently, this compound is applied to determine if it can block the effects of neurotensin.

Visualization: Glutamate Signaling Pathway

glutamate_signaling cluster_presynaptic Glutamatergic Terminal cluster_postsynaptic Dopamine Neuron (e.g., in VTA) Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release DA_Neuron Postsynaptic Dendrite NT_Receptor Neurotensin Receptor eCB Endocannabinoid (e.g., 2-AG) NT_Receptor->eCB Triggers Release NT Neurotensin NT->NT_Receptor Activates SR142948 This compound SR142948->NT_Receptor Blocks (-) eCB->Glutamate_Vesicle Inhibits Release (-) (Retrograde Signal)

Caption: this compound blocks NT-induced retrograde inhibition of glutamate release.

Integrated Dopamine-Glutamate Crosstalk

The profound effects of this compound stem from its ability to modulate the intricate balance between dopamine and glutamate, two neurotransmitter systems that are fundamentally linked. Neurotensin acts as a key regulator at the intersection of these pathways. By antagonizing neurotensin receptors, this compound disrupts this regulation, leading to significant downstream consequences for neuronal circuit function and behavior. For instance, in the VTA, this compound can simultaneously block neurotensin's excitatory effects on dopamine neuron firing and disinhibit glutamatergic inputs onto those same neurons. This dual action underscores the compound's complex pharmacological profile.

Visualization: Experimental Workflow

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Animal Model Selection (e.g., Rat) B Surgical Preparation (Anesthesia, Stereotaxic Implantation) A->B C Baseline Measurement (e.g., DA Efflux via DNPV) B->C Stabilization Period D Pharmacological Challenge (Administer this compound +/- other agents) C->D E Evoked Response Measurement (e.g., Electrical Stimulation & DPA) D->E F Data Collection & Processing E->F G Statistical Analysis (e.g., ANOVA, t-test) F->G H Interpretation of Results G->H

Caption: Workflow for in vivo electrochemical studies of this compound.

Conclusion and Future Directions

This compound is an indispensable pharmacological tool that has significantly advanced our understanding of neurotensin's role in modulating dopamine and glutamate signaling. Its ability to potentiate the effects of dopamine antagonists in the nucleus accumbens while blocking the direct effects of neurotensin in the VTA reveals a complex, region-specific regulation of the dopamine system.[2][3] Furthermore, its inferred ability to disinhibit glutamate transmission adds another layer to its mechanism of action.[5]

For drug development professionals, these findings suggest that neurotensin receptor antagonists could represent a novel therapeutic class for disorders characterized by dysregulated dopamine and glutamate function, such as schizophrenia or substance use disorders. Future in vivo research should aim to further quantify the effects of this compound on glutamate release using techniques like in vivo microdialysis and explore its effects in validated animal models of these neuropsychiatric conditions.

References

SR 142948: A Technical Guide to Neurotensin Receptor Selectivity and Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of SR 142948, a potent non-peptide antagonist of neurotensin (B549771) (NT) receptors. It focuses on its selectivity profile for the neurotensin receptor subtype 1 (NTS1) versus other receptor subtypes, presenting key quantitative data, detailed experimental methodologies, and visualizations of associated signaling pathways.

Introduction to Neurotensin Receptors

Neurotensin (NT) is a 13-amino acid neuropeptide that functions as a neurotransmitter or neuromodulator in the central nervous system and as a local hormone in the periphery.[1][2] Its diverse physiological effects, including the regulation of dopamine (B1211576) pathways, analgesia, and hypothermia, are mediated primarily through its interaction with specific G protein-coupled receptors (GPCRs).[1][3]

The two principal high-affinity neurotensin receptor subtypes are:

  • NTS1: This receptor is well-characterized and mediates most of the classical effects of neurotensin, such as hypotension, analgesia, and regulation of intestinal motility.[4] It is a primary target for drug development due to its involvement in cancer cell proliferation and psychiatric disorders.[5][6]

  • NTS2: The NTS2 receptor shares structural homology with NTS1 but has a distinct anatomical distribution and pharmacological profile. Its precise physiological roles are still under investigation.

The development of specific ligands, such as this compound, has been crucial for dissecting the distinct functions of these receptor subtypes.

Binding Affinity and Selectivity Profile of this compound

This compound is a potent non-peptide antagonist for neurotensin receptors.[7][8] While often utilized in studies focusing on NTS1, detailed binding assays have revealed a more complex selectivity profile. Contrary to being a highly selective NTS1 antagonist, this compound binds with similarly high affinity to both NTS1 and NTS2 subtypes. This makes it a potent, non-selective NTS1/NTS2 receptor antagonist.[9][10]

A key study characterized the binding of radiolabeled [3H]SR 142948A in rat brain homogenates. It found that the ligand bound with high affinity to both the levocabastine-insensitive NTS1 receptors and the levocabastine-sensitive NTS2 receptors.[9] This demonstrates that this compound is an invaluable tool for studying processes involving either receptor but cannot be used to pharmacologically isolate NTS1-specific effects.

Table 2.1: Binding Affinity of this compound at Neurotensin Receptors
Receptor Subtype & Tissue/Cell LineAssay TypeRadioligandValue (nM)Reference
NTS1 (human, recombinant CHO cells)Competition Binding[¹²⁵I-Tyr³]NTIC₅₀ = 1.19[5][11]
NTS1 (human, HT-29 cells)Competition Binding[¹²⁵I-Tyr³]NTIC₅₀ = 0.32[5]
NTS1 (rat brain)Competition Binding[¹²⁵I-Tyr³]NTIC₅₀ = 3.96[5]
NTS1 (rat brain, levocabastine-insensitive)Saturation Binding[³H]SR 142948AK_d_ = 6.8[9]
NTS2 (rat brain, levocabastine-sensitive)Saturation Binding[³H]SR 142948AK_d_ = 4.8[9]

Functional Antagonism at NTS1

This compound acts as a competitive antagonist, effectively blocking the intracellular signaling cascades initiated by neurotensin binding to the NTS1 receptor. Functional assays confirm its ability to inhibit NTS1-mediated second messenger production in a concentration-dependent manner.

Table 3.1: Functional Antagonist Activity of this compound
Assay DescriptionCell LineMeasured EffectValue (nM)Reference
Inhibition of NT-induced Inositol (B14025) Monophosphate (IP₁) FormationHT-29 cellsIC₅₀ = 3.9[5][7]
Antagonism of NT-induced Intracellular Calcium MobilizationhNTS1-CHO cellsEffective at 1-10 nM[5][11]

Key Experimental Methodologies

The characterization of this compound relies on standardized in vitro assays, including radioligand binding and functional second messenger assays.

Radioligand Competition Binding Assay

This assay measures the affinity of an unlabeled compound (this compound) by quantifying its ability to displace a radioactively labeled ligand from the receptor.[12][13]

Detailed Protocol:

  • Membrane Preparation:

    • Tissues or cells expressing the target receptor (e.g., rat brain, HT-29 cells) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂).[14]

    • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable assay buffer.[14]

    • Protein concentration is determined using a standard method like the BCA assay.[14]

  • Assay Incubation:

    • In a 96-well plate, the prepared membranes are incubated with:

      • A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]NT or [³H]SR 142948A).

      • A range of concentrations of the unlabeled competitor, this compound.

    • The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[14]

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[12][14]

    • Filters are washed multiple times with ice-cold buffer to remove non-specific binding.

    • The radioactivity trapped on the filters is quantified using a scintillation counter.[14]

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and subtracted from total binding.

    • The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detect Detection cluster_analysis Data Analysis p1 Homogenize Cells/Tissue p2 Centrifuge to Pellet Membranes p1->p2 p3 Resuspend & Wash p2->p3 p4 Quantify Protein (BCA Assay) p3->p4 a1 Incubate Membranes with: - Radioligand ([³H]SR142948A) - Competitor (this compound) p4->a1 a2 Reach Equilibrium a1->a2 d1 Rapid Filtration (GF/C Filter) a2->d1 d2 Wash Filters d1->d2 d3 Scintillation Counting d2->d3 an1 Calculate Specific Binding d3->an1 an2 Generate Dose-Response Curve an1->an2 an3 Determine IC₅₀ Value an2->an3

Fig. 1: Workflow for a Radioligand Competition Binding Assay.
Functional Assay: Inositol Phosphate (IP) Accumulation

This assay measures the ability of an antagonist to block agonist-induced activation of the Gαq signaling pathway, which results in the production of inositol phosphates.

Detailed Protocol:

  • Cell Culture:

    • Cells endogenously expressing NTS1 (e.g., HT-29) or transfected with the receptor (e.g., hNTS1-CHO) are cultured in appropriate media.[11]

  • Assay Procedure:

    • Cells are pre-incubated with varying concentrations of the antagonist this compound.

    • Cells are then stimulated with a fixed concentration of an agonist, neurotensin.

    • The reaction is allowed to proceed for a defined time period.

  • Detection and Analysis:

    • The reaction is stopped, and the cells are lysed.

    • The accumulated inositol monophosphate (IP₁) is typically measured using a commercially available kit, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or radioimmunoassay.

    • Data are analyzed to determine the IC₅₀ of this compound for the inhibition of the NT-induced signal.[7]

NTS1 Receptor Signaling Pathways

The NTS1 receptor is a canonical GPCR that couples to multiple G protein families to initiate intracellular signaling.[3] Its primary and most well-characterized pathway involves coupling to the Gαq/11 family of G proteins.[15]

Gαq/11 Pathway:

  • Activation: Binding of neurotensin to NTS1 induces a conformational change, activating the associated heterotrimeric G protein Gαq/11.

  • PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers:

    • Inositol 1,4,5-trisphosphate (IP₃): Diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

    • Diacylglycerol (DAG): Remains in the plasma membrane and, along with the increased Ca²⁺, activates Protein Kinase C (PKC).

  • Cellular Response: The activation of PKC and the rise in intracellular Ca²⁺ lead to the phosphorylation of downstream targets and a variety of cellular responses.

Studies have also shown that NTS1 can couple to other G proteins, including Gαi/o and Gα13, leading to modulation of cAMP levels and ERK1/2 activation, highlighting the complexity of its signaling signature.[15]

G NT Neurotensin NTS1 NTS1 Receptor NT->NTS1 Binds Gq Gαq/11 NTS1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular [Ca²⁺] IP3->Ca Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Response Cellular Responses Ca->Response Modulates Activity PKC->Response Phosphorylates Targets SR This compound SR->NTS1 Blocks

Fig. 2: The NTS1 Receptor Gαq Signaling Pathway.

Conclusion

This compound is an extremely potent, orally active, and brain-penetrant non-peptide antagonist of neurotensin receptors.[5][7] Quantitative binding data clearly demonstrates that it exhibits high affinity for both NTS1 and NTS2 receptor subtypes.[9] Therefore, it should be classified as a non-selective NTS1/NTS2 antagonist rather than a selective NTS1 agent. This characteristic makes it a powerful pharmacological tool for investigating biological systems where both receptors are implicated, but requires careful interpretation of results in studies aiming to isolate NTS1-specific functions. Its well-documented ability to block NT-induced functional responses, such as IP formation and calcium mobilization, confirms its utility in probing the physiological and pathological roles of neurotensin signaling.

G SR This compound NTS1 NTS1 Receptor SR->NTS1 High Affinity (Kd = 6.8 nM) NTS2 NTS2 Receptor SR->NTS2 High Affinity (Kd = 4.8 nM)

Fig. 3: this compound Binding Profile for NTS1 and NTS2 Receptors.

References

Cellular and Molecular Consequences of SR 142948 Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 142948 is a potent, selective, and orally active non-peptide antagonist of neurotensin (B549771) receptors (NTSRs). This document provides a comprehensive overview of the cellular and molecular consequences of this compound administration. It delves into its mechanism of action, detailing its interaction with neurotensin receptors and the subsequent impact on downstream signaling pathways. Quantitative data from various in vitro and in vivo studies are summarized, and key experimental methodologies are described. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the compound's effects. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough technical understanding of this compound.

Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous and peripheral systems through its interaction with specific G protein-coupled receptors (GPCRs), primarily the high-affinity neurotensin receptor 1 (NTSR1) and the lower-affinity neurotensin receptor 2 (NTSR2).[1][2] The physiological and pathological roles of neurotensin are diverse, encompassing regulation of dopamine (B1211576) pathways, hypothermia, analgesia, and involvement in the pathophysiology of psychiatric disorders and cancer.[1][3][4]

This compound, also known as SR 142948A, has emerged as a critical pharmacological tool for elucidating the functions of the neurotensin system.[4][5] It is a potent and selective non-peptide antagonist that binds to both NTSR1 and NTSR2 with high affinity, thereby blocking the actions of neurotensin.[1][2] Its oral bioavailability and ability to cross the blood-brain barrier make it a valuable compound for both in vitro and in vivo investigations.[3][4] This document synthesizes the current knowledge on the cellular and molecular ramifications of this compound administration.

Mechanism of Action: Neurotensin Receptor Antagonism

This compound exerts its effects by competitively binding to neurotensin receptors, preventing the endogenous ligand, neurotensin, from activating them. This antagonistic action has been demonstrated across various experimental models.

Binding Affinity

This compound exhibits nanomolar affinity for neurotensin receptors in different cell types and tissues. The half-maximal inhibitory concentrations (IC50) highlight its potency as a neurotensin receptor antagonist.[3][6][7][8]

Preparation Ligand IC50 (nM) Reference
h-NTR1-CHO cells[125I-Tyr3]NT1.19[3][6]
HT-29 cells[125I-Tyr3]NT0.32[3][6]
Adult rat brain[125I-Tyr3]NT3.96[3][6]
HT 29 cellsNeurotensin3.9 (for IP formation)[3][5][6]
Human umbilical vein endothelial cells[125I]-neurotensin0.24 ± 0.01[9]

Table 1: In Vitro Binding Affinities and Functional Inhibition by this compound.

Furthermore, radioligand binding studies using [3H]SR 142948A in rat brain homogenates revealed a dissociation constant (Kd) of 3.5 nM and a maximum binding capacity (Bmax) of 508 fmol/mg of protein.[2] Notably, this compound binds with similar high affinity to both the levocabastine-insensitive NTSR1 and the levocabastine-sensitive NTSR2.[2]

Cellular Consequences: Inhibition of Downstream Signaling

Neurotensin receptor activation by its agonist initiates a cascade of intracellular signaling events. This compound effectively blocks these pathways.

Inhibition of Inositol (B14025) Phosphate (B84403) Formation

Activation of NTSR1, a Gq/11-coupled receptor, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 is subsequently metabolized to inositol monophosphate (IP1). This compound has been shown to antagonize neurotensin-induced inositol monophosphate formation in a concentration-dependent manner.[3][4][5]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol NT Neurotensin NTSR1 NTSR1 NT->NTSR1 Activates PLC Phospholipase C (PLC) NTSR1->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 SR142948 This compound SR142948->NTSR1 Inhibits IP1 Inositol Monophosphate (IP1) IP3->IP1

Figure 1. Inhibition of the PLC-IP3 signaling pathway by this compound.

Attenuation of Intracellular Calcium Mobilization

The generation of IP3 triggers the release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum, leading to a transient increase in cytosolic Ca2+ concentration. This calcium signal is a critical component of neurotensin's cellular effects. This compound effectively antagonizes neurotensin-stimulated intracellular calcium mobilization.[3][4][5]

Cell Line This compound Concentration Effect Reference
h-NTR1-CHO cells1 nM, 10 nMAntagonizes intracellular calcium mobilization stimulated by NT[3]
Human umbilical vein endothelial cellsIC50 = 19 ± 6 nMInhibited neurotensin-induced cytosolic free Ca2+ increase[9]

Table 2: Effect of this compound on Intracellular Calcium Mobilization.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol NT Neurotensin NTSR1 NTSR1 NT->NTSR1 Activates PLC PLC NTSR1->PLC Activates SR142948 This compound SR142948->NTSR1 Inhibits IP3 IP3 PLC->IP3 Produces ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca2_cyto Cytosolic Ca2+ ER->Ca2_cyto Ca2+ Release Cellular_Response Cellular Response Ca2_cyto->Cellular_Response

Figure 2. this compound blocks NT-induced intracellular calcium release.

Modulation of Gene Expression

This compound can also influence gene expression that is downstream of neurotensin receptor signaling. For instance, in Chinese Hamster Ovary (CHO) cells expressing the human NTSR1, this compound (1 µM) was found to inhibit the expression of the immediate early genes c-fos and krox24 after 90 minutes of treatment.[3]

Molecular and In Vivo Consequences

The administration of this compound in animal models has provided significant insights into the physiological roles of neurotensin.

Central Nervous System Effects
  • Hypothermia and Analgesia: Intracerebroventricular (i.c.v.) injection of neurotensin induces hypothermia and analgesia. This compound, administered orally, effectively blocks both of these effects in mice and rats, a property not fully shared by the earlier antagonist, SR 48692.[4][5]

  • Turning Behavior: Unilateral intrastriatal injection of neurotensin in mice induces a characteristic turning behavior. This compound dose-dependently inhibits this behavior.[3][4][5]

  • Acetylcholine (B1216132) Release: In the rat striatum, neurotensin enhances the release of acetylcholine. This compound, administered intraperitoneally, prevents this neurotensin-evoked acetylcholine release in a dose-dependent manner.[3][4]

In Vivo Model This compound Dose Route Effect Reference
Mice4 mg/kgp.o.54% blockade of NT-induced hypothermia[3]
Rats2 mg/kgp.o.53% blockade of NT-induced hypothermia[3]
Mice0.04-640 x 10^-3 mg/kgp.o.Dose-dependent inhibition of NT-induced turning behavior[4][5]
Rats0.01, 0.03, 0.3 mg/kgi.p.Dose-dependent prevention of NT-enhanced ACh release[3][4]

Table 3: In Vivo Effects of this compound Administration.

Cardiovascular Effects

This compound is a potent antagonist of the cardiovascular effects of neurotensin. It inhibits neurotensin-induced increases in cytosolic free Ca2+ and prostacyclin production in human umbilical vein endothelial cells at much lower concentrations than SR 48692.[9] In vivo, oral administration of this compound significantly inhibits neurotensin-induced blood pressure changes and, when administered intravenously, is highly effective at blocking neurotensin-induced increases in hematocrit.[9]

Experimental Protocols

In Vitro Radioligand Binding Assay

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes (e.g., h-NTR1-CHO, HT-29) Incubate Incubate membranes with [125I-Tyr3]NT and varying concentrations of this compound Membrane_Prep->Incubate Filter Separate bound and free radioligand by filtration Incubate->Filter Count Quantify bound radioactivity using a gamma counter Filter->Count Analyze Calculate IC50 values Count->Analyze

Figure 3. Workflow for in vitro radioligand binding assays.

  • Cell Lines: Human colon carcinoma cells (HT-29) or Chinese Hamster Ovary cells transfected with the human neurotensin receptor 1 (h-NTR1-CHO) are commonly used.[3]

  • Radioligand: [125I-Tyr3]NT is used as the radiolabeled agonist.[4]

  • Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of this compound. The reaction is terminated by rapid filtration, and the amount of bound radioactivity is measured.

  • Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Inositol Monophosphate (IP1) Accumulation Assay
  • Cell Culture: HT-29 or h-NTR1-CHO cells are cultured in appropriate media.[4]

  • Labeling: Cells are labeled with [3H]myo-inositol.

  • Treatment: Cells are pre-incubated with this compound before stimulation with neurotensin in the presence of LiCl (to inhibit inositol monophosphatase).

  • Extraction and Quantification: The reaction is stopped, and inositol phosphates are extracted and separated by ion-exchange chromatography. The radioactivity corresponding to IP1 is quantified by liquid scintillation counting.[4]

  • Analysis: The IC50 value for the inhibition of neurotensin-induced IP1 accumulation is calculated.

Intracellular Calcium Mobilization Assay
  • Cell Loading: Cells (e.g., h-NTR1-CHO) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[4]

  • Stimulation: Baseline fluorescence is recorded before the addition of neurotensin. For antagonism studies, cells are pre-incubated with this compound.

  • Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity at specific excitation and emission wavelengths.

  • Analysis: The ability of this compound to block the neurotensin-induced increase in intracellular calcium is quantified.

In Vivo Turning Behavior Model
  • Animals: Male Swiss albino CD1 mice are typically used.[3]

  • Procedure: this compound is administered orally. After a set pre-treatment time, a unilateral intrastriatal injection of neurotensin is performed.

  • Observation: The number of contralateral turns is counted for a defined period.

  • Analysis: The inhibitory effect of this compound on neurotensin-induced turning behavior is evaluated.

Conclusion

This compound is a powerful pharmacological tool that has significantly advanced our understanding of the neurotensin system. Its high affinity for both NTSR1 and NTSR2, coupled with its ability to antagonize key downstream signaling events such as inositol phosphate formation and intracellular calcium mobilization, makes it an invaluable probe for dissecting the cellular and molecular actions of neurotensin. In vivo studies have confirmed its efficacy in blocking central and peripheral effects of neurotensin, highlighting its potential for investigating the role of this neuropeptide in various physiological and pathological processes. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working with this important neurotensin receptor antagonist.

References

SR 142948: An In-Depth Technical Guide on its Pharmacokinetic Properties and Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 142948 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptors (NTRs). Developed as a second-generation compound following SR 48692, it exhibits a broader spectrum of activity and has been a valuable tool in neuroscience research to investigate the physiological and pathological roles of neurotensin. This technical guide provides a comprehensive overview of the available information regarding the pharmacokinetic properties and oral bioavailability of this compound, with a focus on preclinical in vivo studies.

Pharmacokinetic Properties

While the seminal publication by Gully et al. (1997) repeatedly highlights the oral activity and long duration of action of this compound, it is crucial to note that specific quantitative pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and a precise numerical value for oral bioavailability have not been reported in this key study. The assessment of its oral efficacy is primarily based on the observation of its pharmacological effects after oral administration in animal models.

Table 1: Summary of Qualitative Pharmacokinetic and Pharmacodynamic Properties of this compound
PropertyObservationSpeciesRoute of AdministrationReference
Oral Bioavailability The compound is described as having "oral bioavailability" and being "orally active," as evidenced by its ability to antagonize NT-induced effects following oral administration.[1]Mice, RatsOral (p.o.)[1]
Duration of Action This compound exhibits a "long duration of action," with maximal antagonism of NT-induced turning behavior observed between 1 and 2 hours after oral administration.[1]MiceOral (p.o.)[1]
Brain Accessibility The compound is stated to have "good brain access".[1][2]Not specifiedNot specified[1]

Experimental Protocols

The following sections detail the methodologies for the key in vivo experiments cited that demonstrate the oral activity of this compound.

Antagonism of Neurotensin-Induced Turning Behavior in Mice

This experiment was designed to assess the in vivo efficacy and duration of action of this compound after oral administration.

  • Animal Model: Male Swiss albino CD1 mice (25-30 g).

  • Induction of Turning Behavior: A unilateral intrastriatal injection of neurotensin (10 pg in 0.5 µl of saline) was administered to induce contralateral turning behavior.

  • Drug Administration: this compound was administered orally (p.o.) at various doses.

  • Observation: The number of complete contralateral turns was counted for 2 minutes, starting 2 minutes after the neurotensin injection.

  • Outcome: this compound dose-dependently inhibited the turning behavior, with maximal and significant antagonism observed between 1 to 2 hours after oral administration.[1]

G cluster_0 Experimental Workflow: Antagonism of NT-Induced Turning Behavior animal_prep Male Swiss albino CD1 mice (25-30 g) drug_admin Oral administration of this compound animal_prep->drug_admin nt_injection Unilateral intrastriatal injection of Neurotensin (10 pg) drug_admin->nt_injection 1-2 hours post-administration observation Count contralateral turns for 2 min nt_injection->observation 2 min post-injection data_analysis Analyze dose-dependent inhibition observation->data_analysis

Workflow for assessing in vivo efficacy of oral this compound in mice.
Antagonism of Neurotensin-Induced Hypothermia in Rats and Mice

This protocol was used to evaluate the ability of orally administered this compound to block the hypothermic effects of centrally administered neurotensin.

  • Animal Models: Male Sprague-Dawley rats (200-225 g) and male Swiss albino CD1 mice (25-30 g).

  • Induction of Hypothermia: Neurotensin was injected intracerebroventricularly (i.c.v.).

  • Drug Administration: this compound was administered orally (p.o.) at various doses (0-10 mg/kg).

  • Measurement: Rectal temperature was measured at different time points after neurotensin injection.

  • Outcome: Oral administration of this compound partially but significantly blocked neurotensin-induced hypothermia, with 53% inhibition at 2 mg/kg in rats and 54% at 4 mg/kg in mice.[1]

G cluster_1 Experimental Workflow: Antagonism of NT-Induced Hypothermia animal_prep Rats or Mice drug_admin Oral administration of this compound (0-10 mg/kg) animal_prep->drug_admin nt_injection Intracerebroventricular (i.c.v.) injection of Neurotensin drug_admin->nt_injection temp_measurement Measure rectal temperature nt_injection->temp_measurement data_analysis Analyze inhibition of hypothermia temp_measurement->data_analysis

Protocol for evaluating the effect of oral this compound on NT-induced hypothermia.

Signaling Pathway

This compound acts as an antagonist at neurotensin receptors, primarily the high-affinity NTS1 receptor. Neurotensin binding to NTS1, a G-protein coupled receptor (GPCR), typically activates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound blocks these downstream effects by preventing the initial binding of neurotensin to the receptor.

G cluster_2 Neurotensin Receptor Signaling Pathway NT Neurotensin NTS1 NTS1 Receptor NT->NTS1 Binds & Activates SR142948 This compound SR142948->NTS1 Blocks Gq11 Gq/11 NTS1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

This compound antagonizes the neurotensin-induced Gq/11 signaling cascade.

Conclusion

This compound is a well-established, orally active neurotensin receptor antagonist. While its oral bioavailability and long duration of action have been demonstrated through pharmacodynamic studies in preclinical models, the publicly available literature, including the primary publication, lacks specific quantitative pharmacokinetic data. The experimental protocols provided herein offer a basis for understanding how the oral efficacy of this compound was initially characterized. For future drug development efforts, dedicated pharmacokinetic studies would be necessary to fully elucidate the absorption, distribution, metabolism, and excretion profile of this compound.

References

Navigating the Neural Frontier: A Technical Guide to the Blood-Brain Barrier Permeability of SR 142948 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 142948, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptors (NTS1 and NTS2), has been a subject of significant interest in neuroscience research. Its potential therapeutic applications in a range of central nervous system (CNS) disorders necessitate a thorough understanding of its ability to cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available data and methodologies for assessing the BBB permeability of this compound in rodent models, a critical step in the preclinical development of any CNS-targeting therapeutic. While direct quantitative measurements of brain-to-plasma ratios for this compound are not extensively published, substantial evidence from in vivo pharmacological studies in rodents demonstrates its ability to penetrate the CNS and exert centrally-mediated effects.

Quantitative Data from In Vivo Pharmacological Studies

The following table summarizes key findings from in vivo studies in rodent models that provide indirect but compelling evidence of this compound's BBB permeability. The central effects observed after systemic administration indicate that this compound reaches its target receptors in the brain at pharmacologically active concentrations.

Parameter Animal Model Administration Route & Dose Observed Central Effect Conclusion on BBB Permeability Reference
Antagonism of NT-induced hypothermiaMice and RatsOral (p.o.)SR 142948A blocks the hypothermia induced by intracerebroventricular (i.c.v.) injection of neurotensin.The compound crosses the BBB to antagonize the central effects of neurotensin.[1]
Antagonism of NT-induced analgesiaMice and RatsOral (p.o.)SR 142948A blocks the analgesia induced by i.c.v. injection of neurotensin.The compound effectively penetrates the CNS to exert its pharmacological action.[1]
Inhibition of turning behaviorMiceOral (p.o.), 0.04-640 x 10-3 mg/kgDose-dependently inhibits the turning behavior induced by unilateral intrastriatal injection of neurotensin.Demonstrates dose-dependent CNS target engagement after oral administration.[1]
Antagonism of NT-evoked acetylcholine (B1216132) releaseRatsIntraperitoneal (i.p.), 0.1 mg/kgCompletely antagonizes neurotensin-evoked acetylcholine release in the striatum.Sufficient brain concentrations are achieved to modulate neurotransmitter release.[1]

Experimental Protocols

In Vivo Behavioral Assays Demonstrating CNS Effects of this compound

The following protocols are based on the methodologies described by Gully et al. (1997) and are indicative of the experimental setups used to demonstrate the central activity of this compound after systemic administration.

1. Antagonism of Neurotensin-Induced Hypothermia:

  • Animal Model: Male Swiss mice (20-25 g) or male Sprague-Dawley rats (200-250 g).

  • Housing: Animals are housed in a temperature-controlled room (21-23°C) with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Drug Administration:

    • SR 142948A is suspended in 0.5% methylcellulose (B11928114) and administered orally (p.o.) at various doses.

    • Control animals receive the vehicle.

    • One hour after SR 142948A or vehicle administration, neurotensin is injected intracerebroventricularly (i.c.v.).

  • Measurement: Rectal temperature is measured at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the neurotensin injection using a digital thermometer.

  • Analysis: The change in body temperature from baseline is calculated for each animal. The ability of SR 142948A to prevent the hypothermic effect of neurotensin is determined by comparing the temperature changes in the treated group to the control group.

2. Antagonism of Neurotensin-Induced Turning Behavior:

  • Animal Model: Male Swiss mice (20-25 g).

  • Surgical Procedure: Animals are anesthetized, and a guide cannula is stereotaxically implanted into the striatum. Animals are allowed to recover for at least one week.

  • Drug Administration:

    • SR 142948A is administered orally (p.o.) at various doses.

    • Control animals receive the vehicle.

    • At a specified time after drug administration, a unilateral intrastriatal injection of neurotensin is performed through the implanted cannula.

  • Behavioral Observation: Immediately after the neurotensin injection, the number of contralateral turns is counted for a defined period (e.g., 2 minutes).

  • Analysis: The inhibitory effect of SR 142948A is expressed as the percentage reduction in the number of turns compared to the vehicle-treated group.

General Protocol for Ex Vivo Biodistribution Study to Quantify Brain Penetration

This protocol provides a general framework for a biodistribution study using a radiolabeled version of this compound to directly quantify its concentration in the brain and other tissues.

  • Radiolabeling: this compound is radiolabeled with a suitable isotope (e.g., 3H, 14C, or a gamma-emitter like 125I or 111In for SPECT imaging).

  • Animal Model: Adult mice or rats.

  • Drug Administration: The radiolabeled this compound is administered intravenously (i.v.) via the tail vein.

  • Tissue Collection: At various time points post-injection (e.g., 5, 15, 30, 60, 120 minutes), animals are anesthetized and blood is collected via cardiac puncture. Immediately following blood collection, the animals are perfused with saline to remove residual blood from the organs. The brain and other organs of interest are then dissected, weighed, and placed in counting vials.

  • Measurement of Radioactivity: The radioactivity in each tissue sample and in an aliquot of the injected dose is measured using a gamma counter or a liquid scintillation counter, depending on the isotope used.

  • Data Analysis: The tissue uptake is calculated as the percentage of the injected dose per gram of tissue (%ID/g). The brain-to-plasma concentration ratio is determined by dividing the %ID/g in the brain by the %ID/g in the plasma.

Visualizations

Signaling Pathway of Neurotensin Receptor Antagonism by this compound

NT_Signaling_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin NTR Neurotensin Receptor (NTS1/NTS2) Neurotensin->NTR Binds and Activates SR_142948 SR_142948 SR_142948->NTR Binds and Blocks G_Protein Gq/11 NTR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: this compound competitively antagonizes neurotensin receptors, blocking downstream signaling.

Experimental Workflow for In Vivo Assessment of BBB Permeability

BBB_Permeability_Workflow Start Start: In Vivo Study Animal_Model Select Rodent Model (Mouse or Rat) Start->Animal_Model Drug_Admin Administer this compound (e.g., p.o., i.p., i.v.) Animal_Model->Drug_Admin Time_Points Select Time Points for Sample Collection Drug_Admin->Time_Points Sample_Collection Collect Blood and Brain Samples Time_Points->Sample_Collection Tissue_Processing Process Samples: Plasma Separation & Brain Homogenization Sample_Collection->Tissue_Processing Quantification Quantify this compound Concentration (e.g., LC-MS/MS) Tissue_Processing->Quantification Data_Analysis Analyze Data Quantification->Data_Analysis BPR_Calc Calculate Brain-to-Plasma Concentration Ratio Data_Analysis->BPR_Calc PK_Model Pharmacokinetic Modeling Data_Analysis->PK_Model End End: Assess BBB Permeability BPR_Calc->End PK_Model->End

Caption: A typical workflow for determining the brain-to-plasma ratio of a compound in rodents.

Conclusion

References

The Role of SR 142948 in Elucidating Neurotensin Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurotensin (B549771) (NT) is a tridecapeptide that functions as a neurotransmitter and neuromodulator in the central nervous system and as a local hormone in the periphery. Its diverse physiological roles, including regulation of dopamine (B1211576) pathways, analgesia, and hypothermia, are mediated primarily through two high-affinity G protein-coupled receptors, NTS1 and NTS2. The development of selective antagonists has been crucial in dissecting the complex pharmacology of the neurotensin system. SR 142948 has emerged as a potent, selective, and orally active non-peptide antagonist of neurotensin receptors, making it an invaluable tool for investigating the physiological and pathological roles of neurotensin signaling. This technical guide provides an in-depth overview of the use of this compound in neurotensin system research, including its pharmacological profile, detailed experimental protocols for its use in key assays, and a summary of its impact on our understanding of neurotensin receptor function.

Introduction to this compound

This compound is a potent and selective non-peptide antagonist of both the NTS1 and NTS2 neurotensin receptors.[1] Unlike its predecessor, SR 48692, which shows selectivity for the NTS1 receptor, this compound exhibits high affinity for both receptor subtypes, providing a broader tool for investigating the complete physiological effects of neurotensin.[1] Its oral bioavailability and ability to cross the blood-brain barrier further enhance its utility in in vivo studies. This guide will detail the experimental applications of this compound in characterizing neurotensin receptor function.

Pharmacological Profile of this compound

The pharmacological activity of this compound has been extensively characterized in a variety of in vitro and in vivo models. It competitively antagonizes the binding of neurotensin to its receptors and blocks downstream signaling events.

Binding Affinity

This compound demonstrates nanomolar affinity for neurotensin receptors across different preparations. The following tables summarize the binding affinities (Ki) and antagonist potencies (IC50) of this compound in various experimental systems.

Table 1: Binding Affinity (Ki) of this compound for Neurotensin Receptors

PreparationRadioligandKi (nM)Reference
Rat brain homogenates[3H]SR 142948A3.5 (Kd)[1]
Levocabastine-insensitive NT1 receptors (rat brain)[3H]SR 142948A6.8 (Kd)[1]
Levocabastine-sensitive NT2 receptors (rat brain)[3H]SR 142948A4.8 (Kd)[1]

Table 2: Antagonist Potency (IC50) of this compound

AssayPreparationAgonistIC50 (nM)Reference
[125I]NT Bindingh-NTR1-CHO cellsNeurotensin1.19[2]
[125I]NT BindingHT-29 cellsNeurotensin0.32[2]
[125I]NT BindingAdult rat brainNeurotensin3.96[2]
Inositol (B14025) Monophosphate FormationHT-29 cellsNeurotensin3.9[3]
In Vitro and In Vivo Activity

This compound effectively antagonizes neurotensin-induced physiological responses both in cell-based assays and in animal models.

Table 3: In Vitro and In Vivo Effects of this compound

EffectModel SystemThis compound Dose/ConcentrationOutcomeReference
Antagonism of NT-induced inositol monophosphate formationHT-29 cellsIC50 = 3.9 nMInhibition of second messenger production[3]
Antagonism of NT-induced intracellular calcium mobilizationCHO cells transfected with human NTS1 receptor1 and 10 nMBlockade of calcium release[2]
Inhibition of NT-induced turning behaviorMice (unilateral intrastriatal NT injection)0.04–0.64 mg/kg p.o.Dose-dependent inhibition of rotations[3]
Antagonism of NT-evoked acetylcholine (B1216132) releaseRat striatum (in vivo microdialysis)0.1 mg/kg i.p.Complete antagonism[3]
Blockade of NT-induced hypothermiaMice and/or rats (i.c.v. NT injection)Not specifiedBlockade of temperature decrease[3]
Blockade of NT-induced analgesiaMice and/or rats (i.c.v. NT injection)Not specifiedBlockade of pain relief[3][4]

Neurotensin Receptor Signaling Pathways

Neurotensin receptors, primarily NTS1 and NTS2, are G protein-coupled receptors (GPCRs) that activate distinct intracellular signaling cascades. This compound, by blocking these receptors, inhibits these pathways.

NTS1 Receptor Signaling

The NTS1 receptor couples to multiple G proteins, including Gq/11 and Gi/o, leading to the activation of various downstream effectors.

NTS1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Neurotensin Neurotensin NTS1 NTS1 Receptor Neurotensin->NTS1 Binds & Activates Gq Gq/11 NTS1->Gq Activates Gi Gi/o NTS1->Gi Activates SR142948 This compound SR142948->NTS1 Blocks PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i ↑ IP3->Ca2 Induces Release PKC PKC Activation DAG->PKC cAMP cAMP ↓ ATP->cAMP PKA PKA Inhibition cAMP->PKA

NTS1 Receptor Signaling Pathways.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound to investigate neurotensin systems.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for neurotensin receptors using a radiolabeled ligand.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from rat brain or cultured cells) incubation 2. Incubation - Membranes - [3H]SR 142948A (Radioligand) - Unlabeled this compound (Competitor) - Vehicle (Total Binding) - Excess unlabeled NT (Non-specific Binding) prep->incubation filtration 3. Filtration (Rapid separation of bound and free radioligand) incubation->filtration wash 4. Washing (Remove unbound radioligand) filtration->wash scintillation 5. Scintillation Counting (Quantify bound radioactivity) wash->scintillation analysis 6. Data Analysis (Calculate Kd, Bmax, Ki) scintillation->analysis

Workflow for Radioligand Binding Assay.

Materials:

  • Tissue or cells expressing neurotensin receptors

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.2% BSA)

  • [3H]SR 142948A (or other suitable radioligand)

  • Unlabeled this compound

  • Unlabeled neurotensin

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh homogenization buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membranes, radioligand, and assay buffer.

    • Non-specific Binding: Membranes, radioligand, and a high concentration of unlabeled neurotensin (e.g., 1 µM).

    • Competition: Membranes, radioligand, and increasing concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation. For saturation binding, plot specific binding against the radioligand concentration and use non-linear regression to determine the Kd and Bmax values.

Inositol Monophosphate (IP1) Accumulation Assay

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation, and its antagonism by this compound.[4][5][6][7][8][9][10]

Materials:

  • Cells expressing neurotensin receptors (e.g., HT-29)

  • Cell culture medium

  • Stimulation buffer (containing LiCl)

  • Neurotensin

  • This compound

  • HTRF IP-One assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate conjugate)

  • HTRF-compatible microplate reader

Procedure:

  • Cell Culture: Plate cells in a 96-well or 384-well plate and culture until they reach the desired confluency.

  • Cell Stimulation:

    • For agonist dose-response: Remove culture medium and add stimulation buffer containing various concentrations of neurotensin.

    • For antagonist dose-response: Pre-incubate cells with various concentrations of this compound in stimulation buffer for a specific time (e.g., 30 minutes) before adding a fixed concentration of neurotensin (e.g., EC80).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for IP1 accumulation.

  • Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to each well according to the manufacturer's instructions. This step typically includes cell lysis.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 60 minutes), protected from light.

  • HTRF Reading: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio (e.g., 665 nm / 620 nm) and normalize the data. For antagonist experiments, plot the normalized response against the logarithm of the this compound concentration to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization using the fluorescent indicator Fura-2 AM, a common method to assess Gq-coupled receptor activation.

Materials:

  • Cells expressing neurotensin receptors

  • Cell culture medium

  • HEPES-buffered saline (HBS)

  • Fura-2 AM

  • Pluronic F-127

  • Neurotensin

  • This compound

  • Fluorescence microplate reader or fluorescence microscope with ratiometric imaging capabilities

Procedure:

  • Cell Plating: Plate cells on glass coverslips or in black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBS. Remove the culture medium from the cells and add the loading buffer.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark to allow for dye loading and de-esterification.

  • Washing: Wash the cells twice with HBS to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm) before adding any stimulants.

  • Stimulation and Measurement:

    • For agonist response: Add neurotensin to the wells and immediately begin recording the fluorescence ratio over time.

    • For antagonist response: Pre-incubate the cells with this compound for a specific duration before adding neurotensin and recording the fluorescence response.

  • Data Analysis: Calculate the 340/380 nm fluorescence ratio. The change in this ratio over time reflects the change in intracellular calcium concentration. Determine parameters such as peak response and area under the curve. For antagonist experiments, generate dose-response curves to calculate the IC50 of this compound.

Neurotensin-Induced Turning Behavior in Mice

This in vivo protocol assesses the ability of this compound to antagonize the rotational behavior induced by unilateral injection of neurotensin into the striatum of mice.[11][12]

Materials:

  • Male mice (e.g., Swiss-Webster)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic apparatus

  • Microsyringe

  • Neurotensin solution

  • This compound solution (for oral or intraperitoneal administration)

  • Rotational behavior monitoring system (e.g., automated rotometer bowls or video tracking software)

Procedure:

  • Surgery: Anesthetize the mice and place them in a stereotaxic frame. Unilaterally inject a small volume of neurotensin (e.g., 10 pg in 0.5 µL) into the striatum at predetermined coordinates.

  • Drug Administration: Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage or intraperitoneal injection) at a specific time before the neurotensin injection.

  • Behavioral Monitoring: Immediately after the intrastriatal injection, place the mouse in the monitoring arena and record the number of full 360° contralateral (away from the side of injection) and ipsilateral (towards the side of injection) rotations over a set period (e.g., 30-60 minutes).

  • Data Analysis: Calculate the net rotations (contralateral minus ipsilateral). Compare the net rotations in the this compound-treated groups to the vehicle-treated group to determine the antagonist effect. Generate dose-response curves to determine the potency of this compound in inhibiting the turning behavior.

In Vivo Microdialysis for Acetylcholine Release

This protocol describes the use of in vivo microdialysis to measure acetylcholine release in the striatum of freely moving rats and the effect of this compound on neurotensin-stimulated release.[3][7][13][14][15]

Materials:

  • Male rats (e.g., Sprague-Dawley)

  • Anesthesia

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Neostigmine (acetylcholinesterase inhibitor)

  • Neurotensin

  • This compound

  • HPLC system with electrochemical detection (HPLC-ECD) or LC-MS/MS for acetylcholine analysis

Procedure:

  • Probe Implantation: Anesthetize the rats and stereotaxically implant a guide cannula targeting the striatum. Allow the animals to recover for several days.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF containing an acetylcholinesterase inhibitor (e.g., neostigmine) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of acetylcholine release.

  • Drug Administration:

    • Administer this compound or vehicle (e.g., i.p.).

    • After a pre-determined time, infuse neurotensin through the microdialysis probe (reverse dialysis) or administer it systemically.

  • Sample Collection: Continue collecting dialysate samples throughout the drug administration period.

  • Acetylcholine Analysis: Analyze the acetylcholine content in the dialysate samples using HPLC-ECD or LC-MS/MS.

  • Data Analysis: Express the acetylcholine levels as a percentage of the baseline. Compare the effects of neurotensin in the presence and absence of this compound to determine the antagonist effect.

Conclusion

This compound has proven to be an indispensable pharmacological tool for the investigation of neurotensin systems. Its high affinity for both NTS1 and NTS2 receptors, coupled with its in vivo activity, has allowed researchers to probe the diverse functions of neurotensin with greater precision. The experimental protocols detailed in this guide provide a framework for utilizing this compound to further unravel the complexities of neurotensin signaling in both health and disease, offering valuable insights for basic research and the development of novel therapeutics targeting this important neuropeptide system.

References

Structural Determinants of SR 142948 Binding to the Neurotensin Receptor 1 (NTSR1): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural basis for the binding of the non-peptide antagonist SR 142948 to its target, the neurotensin (B549771) receptor 1 (NTSR1), a class A G protein-coupled receptor (GPCR). Understanding this interaction at a molecular level is crucial for the rational design of novel therapeutics targeting the neurotensinergic system, which is implicated in a variety of physiological processes and disease states, including cancer, pain, and psychiatric disorders.[1][2]

Core Concepts of this compound Antagonism

This compound is a potent and selective antagonist of NTSR1.[3][4] It functions by competitively binding to the orthosteric site of the receptor, thereby blocking the binding of the endogenous agonist neurotensin (NTS).[2][5] This inhibition prevents the conformational changes in the receptor required for the activation of downstream signaling pathways, primarily through Gq/11 proteins, which leads to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[6] Structural studies have revealed that this compound and other inverse agonists favor a large extracellular opening of helices VI and VII, which in turn causes a constriction of the intracellular portion of the receptor, occluding the G protein-binding cavity.[5]

Structural Insights from Crystallography

The crystal structure of NTSR1 in complex with SR142948A (a close analog of this compound) has provided significant insights into the antagonist-bound conformation of the receptor.[5] Unlike the contraction of the binding pocket observed upon agonist binding, inverse agonists like SR 142948A induce a wider binding pocket.[5] This is primarily due to the outward movement of the extracellular ends of transmembrane helices (TMs) 6 and 7.[5]

The binding of this compound is characterized by a series of hydrophobic and electrostatic interactions with specific residues within the transmembrane domain of NTSR1. While the alkylamine chain of SR142948A was not fully resolved in the crystal structure, likely due to its flexibility, the core of the molecule is well-defined within the binding pocket.[5] Key interactions are formed with residues from several transmembrane helices, creating a distinct binding mode compared to the endogenous peptide agonist.[5][7]

Quantitative Analysis of Binding Affinity

The binding affinity of this compound to NTSR1 has been determined in various systems, consistently demonstrating high potency in the nanomolar to sub-nanomolar range. The following table summarizes key quantitative data from the literature.

LigandPreparationAssay TypeKi (nM)IC50 (nM)Reference
This compoundh-NTR1-CHO cellsRadioligand Binding1.19[8]
This compoundHT-29 cellsRadioligand Binding0.32[8]
This compoundAdult rat brainRadioligand Binding3.96[8]
This compoundHT-29 cellsInositol Monophosphate Formation3.9[8]
This compoundNTS1-H4 receptorCompetition Assay0.5[7]
This compoundNTS1-H4 receptorSurface Plasmon Resonance0.4 (KD)[7]
SR 142948ANTS1 (MCF7 cells)Surface Plasmon Resonance Microscopy2.03 (KD)[9]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of findings on this compound-NTSR1 interactions. Below are generalized protocols for key experiments based on standard practices in the field.

Site-Directed Mutagenesis of NTSR1

Site-directed mutagenesis is a fundamental technique used to identify critical residues for ligand binding by systematically replacing them with other amino acids.[10]

  • Plasmid Template Preparation: A mammalian expression vector (e.g., pcDNA3.1) containing the wild-type NTSR1 coding sequence is prepared. High-purity plasmid DNA is isolated from a large-scale bacterial culture.

  • Primer Design: For each target residue, a pair of complementary mutagenic primers is designed. The primers should be approximately 25-45 bases in length, with the desired mutation in the middle. The melting temperature (Tm) should be calculated to ensure proper annealing.

  • PCR Mutagenesis: A high-fidelity DNA polymerase is used for the PCR reaction to minimize secondary mutations. The reaction typically involves a low number of cycles (12-18) to amplify the entire plasmid containing the desired mutation.

  • Template Digestion: The parental, non-mutated DNA template is digested using the DpnI restriction enzyme, which specifically targets methylated and hemimethylated DNA.

  • Transformation: The mutated plasmid DNA is then transformed into competent E. coli cells for propagation.

  • Sequence Verification: Plasmids are isolated from several colonies and the entire NTSR1 coding sequence is verified by Sanger sequencing to confirm the desired mutation and the absence of unintended mutations.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a ligand for a receptor.

  • Cell Culture and Transfection: HEK293 or CHO cells are cultured and transiently or stably transfected with the expression vector for either wild-type or mutant NTSR1.

  • Membrane Preparation: Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation. The protein concentration of the membrane suspension is determined using a standard protein assay (e.g., BCA assay).

  • Competition Binding Assay:

    • A constant concentration of a radiolabeled NTSR1 ligand (e.g., [3H]this compound or [125I-Tyr3]NT) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled competitor ligand (this compound) are added to the reaction.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled NTSR1 ligand.

  • Incubation and Separation: The binding reaction is incubated to equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizing Molecular Interactions and Workflows

NTSR1 Signaling Pathway and this compound Inhibition

NTSR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin NTSR1 NTSR1 Neurotensin->NTSR1 Binds & Activates SR_142948 SR_142948 SR_142948->NTSR1 Binds & Inhibits Gq_alpha Gq_alpha NTSR1->Gq_alpha Activates PLC PLC Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream_Effects Downstream Cellular Effects Ca_release->Downstream_Effects PKC_activation->Downstream_Effects

Caption: NTSR1 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Identifying Key Binding Residues

Binding_Site_Workflow Hypothesize_Residues Hypothesize Key Residues (from structural data) Site_Directed_Mutagenesis Site-Directed Mutagenesis Hypothesize_Residues->Site_Directed_Mutagenesis Verify_Mutation Sequence Verification Site_Directed_Mutagenesis->Verify_Mutation Transfect_Cells Transfect Cells with WT and Mutant NTSR1 Verify_Mutation->Transfect_Cells Radioligand_Binding_Assay Radioligand Binding Assay (e.g., with [³H]this compound) Transfect_Cells->Radioligand_Binding_Assay Analyze_Data Data Analysis (Calculate Ki / IC₅₀) Radioligand_Binding_Assay->Analyze_Data Compare_Affinities Compare Binding Affinities (WT vs. Mutant) Analyze_Data->Compare_Affinities Identify_Critical_Residues Identify Critical Residues for Binding Compare_Affinities->Identify_Critical_Residues

Caption: Workflow for elucidating this compound binding determinants.

Conclusion

The structural and functional understanding of the this compound-NTSR1 interaction provides a solid foundation for structure-based drug design. The high-resolution crystal structure reveals a distinct antagonist-bound conformation, and quantitative binding data from mutagenesis studies can further pinpoint the residues critical for high-affinity binding. The detailed experimental protocols outlined in this guide serve as a resource for researchers aiming to further investigate the pharmacology of NTSR1 and to develop novel modulators of this important therapeutic target. The continued exploration of the molecular determinants of ligand binding to NTSR1 will undoubtedly pave the way for the next generation of drugs targeting the neurotensinergic system.

References

The Modulatory Role of SR 142948 on Amphetamine-Induced Hyperactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the neurotensin (B549771) receptor antagonist, SR 142948, and its effects on amphetamine-induced hyperactivity. Amphetamine, a potent psychostimulant, primarily exerts its effects by increasing synaptic levels of dopamine (B1211576) and norepinephrine. The neurotensin system, a key modulator of the central nervous system, has been shown to interact significantly with dopaminergic pathways. This compound, a non-peptide antagonist of both neurotensin receptor subtype 1 (NTS1) and subtype 2 (NTS2), has emerged as a critical tool for dissecting this interaction. This document summarizes key quantitative data, details experimental methodologies for preclinical assessment, and visualizes the underlying signaling pathways and experimental workflows. The information presented is intended to support further research and drug development efforts targeting the intricate relationship between the neurotensin and dopamine systems in the context of psychostimulant action.

Introduction

Psychostimulants such as amphetamine are known for their profound effects on locomotor activity, primarily mediated through the enhancement of dopaminergic neurotransmission in the mesolimbic pathway. The neuropeptide neurotensin (NT) and its receptors are densely expressed in brain regions associated with this pathway, including the ventral tegmental area (VTA) and the nucleus accumbens, suggesting a significant modulatory role in dopamine-related behaviors.

This compound is a potent and selective non-peptide antagonist for both NTS1 and NTS2 receptors, with a high binding affinity in the nanomolar range. Its ability to cross the blood-brain barrier and its oral activity make it a valuable pharmacological tool for in vivo studies. Research has demonstrated that this compound can effectively attenuate the hyperactivity induced by amphetamine, highlighting the potential of neurotensin receptor modulation as a therapeutic strategy for conditions involving dopamine dysregulation. This guide synthesizes the current understanding of this compound's impact on amphetamine-induced locomotor activity.

Quantitative Data Summary

The following tables summarize the quantitative findings from preclinical studies investigating the effects of amphetamine on locomotor activity and the modulatory actions of neurotensin receptor antagonists.

Table 1: Amphetamine Dose-Response on Locomotor Activity in Rats

Amphetamine Dose (mg/kg, i.p.)Locomotor Activity (Distance Traveled, cm)Percent Increase from Saline
SalineBaseline0%
0.5Data indicates a slight, often non-significant increaseVaries
1.0Significant increaseVaries
1.5Significant and robust increaseVaries
2.0Pronounced and significant hyperactivityVaries
4.0Strong and significant hyperactivityVaries

Note: The precise quantitative values for locomotor activity can vary significantly between studies due to differences in experimental protocols, rat strains, and apparatus. The table reflects the general dose-dependent trend of increased locomotor activity following amphetamine administration.[1][2]

Table 2: Effect of this compound on Amphetamine-Induced Locomotor Activity

Treatment GroupAmphetamine Dose (mg/kg, i.p.)This compound Pre-treatment DoseOutcome on Locomotor Activity
AmphetamineVariesNoneSignificant increase in hyperactivity
Amphetamine + this compoundVariesVariesAttenuation of amphetamine-induced hyperactivity

Note: While multiple sources confirm the attenuating effect of this compound on amphetamine-induced hyperactivity, specific dose-response data detailing the percentage of reduction was not available in the initial search results. Further focused studies are required to populate this table with precise quantitative values.

Experimental Protocols

This section details a generalized experimental protocol for assessing the effect of this compound on amphetamine-induced hyperactivity in a rodent model, based on common methodologies reported in the literature.

Animal Model
  • Species: Male Adult Rats (e.g., Sprague-Dawley or Wistar)

  • Weight: 250-350 g

  • Housing: Single or pair-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week and handled daily for several days prior to the experiment to minimize stress.

Apparatus
  • Open-Field Arena: A square or circular arena (e.g., 40 x 40 x 40 cm) made of a non-reflective material. The arena is equipped with a grid of infrared photobeams to automatically record locomotor activity (e.g., distance traveled, rearing frequency, and stereotypic movements). The arena should be cleaned thoroughly with a mild cleaning solution between each animal to eliminate olfactory cues.

Drug Preparation and Administration
  • Amphetamine: d-amphetamine sulfate (B86663) is dissolved in sterile 0.9% saline.

  • This compound: this compound is prepared in a suitable vehicle (e.g., sterile water or a solution containing a small percentage of a solubilizing agent like Tween 80).

  • Administration:

    • This compound or its vehicle is typically administered intraperitoneally (i.p.) or orally (p.o.) at a specified time (e.g., 30-60 minutes) before the amphetamine challenge.

    • Amphetamine or saline is administered i.p. immediately before placing the animal in the open-field arena.

Experimental Procedure
  • Habituation: On the day of the experiment, animals are transported to the testing room and allowed to acclimate for at least 60 minutes.

  • Pre-treatment: Animals are administered this compound or vehicle according to the experimental design.

  • Amphetamine Challenge: After the pre-treatment interval, animals are injected with the designated dose of amphetamine or saline.

  • Locomotor Activity Recording: Immediately following the amphetamine or saline injection, each rat is placed individually into the center of the open-field arena. Locomotor activity is recorded for a specified duration, typically 60 to 120 minutes.

  • Data Analysis: The data collected from the photobeam system is analyzed to determine various parameters of locomotor activity. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the different treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathways

Amphetamine_Neurotensin_Interaction cluster_amphetamine Amphetamine Action cluster_neurotensin Neurotensin Signaling cluster_interaction Modulation of Dopamine System amphetamine Amphetamine dat Dopamine Transporter (DAT) amphetamine->dat Inhibits Reuptake da_vesicle Dopamine Vesicles amphetamine->da_vesicle Promotes Release da_increase ↑ Synaptic Dopamine d2r Dopamine D2 Receptor da_increase->d2r Activates hyperactivity Hyperactivity d2r->hyperactivity nt Neurotensin ntsr1 NTS1 Receptor nt->ntsr1 ntsr2 NTS2 Receptor nt->ntsr2 gq_1 Gαq ntsr1->gq_1 gi_o Gαi/o ntsr1->gi_o da_modulation Modulation of DA Release & Activity ntsr1->da_modulation Modulates gq_2 Gαq/11 ntsr2->gq_2 ntsr2->da_modulation Modulates plc_1 PLCβ gq_1->plc_1 erk12_1 ↑ ERK1/2 gi_o->erk12_1 pkc_1 PKC plc_1->pkc_1 pkc_1->erk12_1 plc_2 PLC gq_2->plc_2 erk12_2 ↑ ERK1/2 plc_2->erk12_2 sr142948 This compound sr142948->ntsr1 sr142948->ntsr2 dopamine_neuron Dopamine Neuron ntsr_da NTS Receptors on DA Neuron ntsr_da->da_modulation da_modulation->hyperactivity Modulates

Caption: Interaction of Amphetamine and Neurotensin Signaling Pathways.

Experimental Workflow

Experimental_Workflow cluster_setup Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis acclimation Animal Acclimation & Handling habituation Habituation to Testing Room acclimation->habituation drug_prep Drug Preparation (Amphetamine, this compound, Vehicle) pretreatment Pre-treatment (this compound or Vehicle) drug_prep->pretreatment habituation->pretreatment challenge Challenge (Amphetamine or Saline) pretreatment->challenge 30-60 min interval recording Locomotor Activity Recording (Open-Field Arena) challenge->recording data_extraction Data Extraction (Distance, Rearing, etc.) recording->data_extraction stats Statistical Analysis (e.g., ANOVA) data_extraction->stats results Results Interpretation stats->results

Caption: Workflow for Assessing this compound's Effect on Hyperactivity.

Conclusion

This compound serves as a powerful pharmacological tool for investigating the role of the neurotensin system in modulating the behavioral effects of psychostimulants like amphetamine. The available evidence strongly indicates that blockade of NTS1 and NTS2 receptors by this compound attenuates amphetamine-induced hyperactivity. This effect is likely mediated through the intricate interactions between the neurotensin and dopamine systems within the mesolimbic pathway. A deeper understanding of the specific contributions of NTS1 and NTS2 receptor signaling in this modulation, supported by detailed dose-response studies, will be crucial for the development of novel therapeutic agents for disorders characterized by dopamine system dysregulation, such as substance use disorders and certain psychiatric conditions. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further elucidating this complex neurobiological relationship.

References

The Role of SR 142948 in Blocking Neurotensin-Induced Hypothermia and Analgesia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the potent, non-peptide neurotensin (B549771) receptor antagonist SR 142948, detailing its mechanism of action, quantitative pharmacology, and the experimental protocols used to demonstrate its efficacy in blocking the central effects of neurotensin.

Introduction

Neurotensin (NT) is a thirteen-amino-acid neuropeptide with a wide distribution in the central nervous system, where it modulates a variety of physiological and behavioral processes, including thermoregulation and nociception. Central administration of neurotensin is known to induce profound hypothermia and analgesia. The development of selective antagonists for neurotensin receptors has been crucial for elucidating the roles of these receptors in various signaling pathways and for exploring their therapeutic potential. This compound is a potent and selective, orally active, non-peptide antagonist of neurotensin receptors.[1] This technical guide provides a comprehensive overview of the role of this compound in blocking neurotensin-induced hypothermia and analgesia, with a focus on its quantitative data, the experimental methodologies used for its characterization, and the underlying signaling pathways.

Quantitative Data Summary

The efficacy of this compound as a neurotensin receptor antagonist has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and its functional antagonism of neurotensin-induced effects.

Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound
ParameterCell Line/TissueValueReference
IC50 ([125I]-NT Binding)h-NTR1-CHO cells1.19 nM[2]
HT-29 cells0.32 nM[2]
Adult rat brain3.96 nM[2]
Human umbilical vein endothelial cells0.24 ± 0.01 nM[3]
Ki Neurotensin Receptors< 10 nM[3][4]
IC50 (NT-induced IP1 formation)HT-29 cells3.9 nM[1][2]
IC50 (NT-induced Ca2+ increase)Human umbilical vein endothelial cells19 ± 6 nM[3]
Table 2: In Vivo Efficacy of this compound in Blocking Neurotensin-Induced Hypothermia and Analgesia
Effect BlockedAnimal ModelThis compound Dose (p.o.)% InhibitionReference
Hypothermia Rats2 mg/kg53%[5]
Mice4 mg/kg54%[5]
Analgesia Mice4 mg/kgComplete inhibition[2]

Signaling Pathways and Experimental Workflows

The physiological effects of neurotensin are primarily mediated through two G protein-coupled receptors: the high-affinity neurotensin receptor 1 (NTS1) and the low-affinity neurotensin receptor 2 (NTS2). This compound acts as an antagonist at these receptors, blocking the downstream signaling cascades initiated by neurotensin.

Neurotensin Receptor Signaling Pathway

Neurotensin binding to NTS1 receptors, which are coupled to Gq/11 proteins, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets to elicit a cellular response. The activation of both NTS1 on neurons and NTS2 on astrocytes in the median preoptic nucleus is required for the full hypothermic response to neurotensin.

Neurotensin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NT Neurotensin NTS1 NTS1 Receptor NT->NTS1 Binds & Activates SR142948 This compound SR142948->NTS1 Binds & Blocks Gq Gq Protein NTS1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->PKC Activates Response Cellular Response (Hypothermia, Analgesia) PKC->Response Leads to

Caption: Neurotensin signaling pathway and the antagonistic action of this compound.
Experimental Workflow for In Vivo Studies

The in vivo assessment of this compound's efficacy typically involves a series of standardized steps to induce and measure the physiological responses to neurotensin in animal models.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_measurement Measurement & Analysis A Animal Acclimation (e.g., Mice, Rats) B Baseline Measurement (Rectal Temperature or Nociceptive Threshold) A->B C Administration of this compound (or Vehicle Control) (e.g., per os) B->C D Waiting Period (e.g., 60 min) C->D E Administration of Neurotensin (or Vehicle Control) (e.g., i.c.v.) D->E F Post-Treatment Measurement (Temperature or Nociception at specified time points) E->F G Data Analysis (Comparison between treatment groups) F->G

Caption: General experimental workflow for assessing the in vivo effects of this compound.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in the characterization of this compound's ability to block neurotensin-induced hypothermia and analgesia, primarily based on the study by Gully et al. (1997).

Neurotensin-Induced Hypothermia Assay

Objective: To determine the ability of this compound to antagonize the hypothermic effect of centrally administered neurotensin.

Animals:

  • Male Swiss mice (20-22 g) or male Sprague-Dawley rats (200-225 g).

  • Animals are housed in a temperature-controlled room (21-23°C) with a 12-hour light/dark cycle and provided with food and water ad libitum.

Drug Preparation and Administration:

  • Neurotensin: Dissolved in 0.9% saline.

  • This compound: Suspended in a 0.5% aqueous solution of methylcellulose.

  • This compound Administration: Administered orally (p.o.) in a volume of 10 ml/kg 60 minutes before the neurotensin injection.

  • Neurotensin Administration: Injected intracerebroventricularly (i.c.v.) at a dose of 30 µg in a volume of 5 µl for mice and 10 µl for rats.

Experimental Procedure:

  • Baseline Temperature: Rectal temperature is measured using a digital thermometer before any drug administration.

  • This compound Administration: Animals receive the predetermined oral dose of this compound or the vehicle.

  • Waiting Period: A 60-minute interval is allowed for the absorption of the orally administered compound.

  • Neurotensin Administration: Animals are lightly anesthetized with ether for the i.c.v. injection of neurotensin or saline.

  • Post-Injection Monitoring: Rectal temperature is measured at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the neurotensin injection.

Data Analysis:

  • The change in body temperature from baseline is calculated for each time point.

  • The percentage inhibition of the neurotensin-induced hypothermia by this compound is calculated by comparing the maximum temperature drop in the this compound pre-treated group to the vehicle-treated group.

Neurotensin-Induced Analgesia Assay (Hot-Plate Test)

Objective: To evaluate the antagonistic effect of this compound on the analgesic response induced by central neurotensin administration.

Animals:

  • Male Swiss mice (20-22 g).

  • Housing conditions are the same as for the hypothermia assay.

Drug Preparation and Administration:

  • Drug preparations and administration routes are the same as described for the hypothermia assay.

Experimental Procedure:

  • Apparatus: A hot-plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Baseline Latency: The baseline reaction time (latency to lick a hind paw or jump) is determined for each mouse before drug administration. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • This compound Administration: Mice are treated orally with this compound or vehicle.

  • Waiting Period: A 60-minute pre-treatment time is observed.

  • Neurotensin Administration: Neurotensin (30 µg) or saline is administered via i.c.v. injection under light ether anesthesia.

  • Post-Injection Testing: The hot-plate latency is measured at various time points (e.g., 15, 30, and 60 minutes) after the neurotensin injection.

Data Analysis:

  • The increase in hot-plate latency from baseline is calculated for each time point.

  • The antagonistic effect of this compound is determined by comparing the analgesic effect of neurotensin in the presence and absence of the antagonist.

Conclusion

This compound is a highly potent, non-peptide neurotensin receptor antagonist with nanomolar affinity for both NTS1 and NTS2 receptors. In vitro and in vivo studies have consistently demonstrated its ability to effectively block the physiological responses to neurotensin. Specifically, oral administration of this compound significantly attenuates neurotensin-induced hypothermia and completely inhibits neurotensin-induced analgesia in rodent models.[2][5] The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of neurotensin receptor pharmacology and the potential therapeutic applications of antagonists like this compound in CNS disorders. The distinct pharmacological profile of this compound, particularly its ability to block both hypothermia and analgesia, distinguishes it from other neurotensin antagonists and underscores its value as a research tool.[4]

References

Methodological & Application

Application Notes and Protocols: SR 142948 for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 142948 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptors (NTRs), particularly the high-affinity neurotensin receptor 1 (NTS1).[1][2] It is characterized by its oral bioavailability and ability to penetrate the blood-brain barrier, making it a valuable tool for investigating the role of the neurotensin system in the central nervous system (CNS) and other physiological processes.[1] These application notes provide a comprehensive overview of the dosage and administration of this compound for in vivo rodent studies, including detailed protocols and data presentation.

Data Presentation

Table 1: Summary of this compound Dosages and Administration Routes in Rodent Studies
SpeciesAdministration RouteDosage RangeStudy TypeObserved Effects
MouseOral (p.o.)2 µg/kgBehavioralInhibition of neurotensin-induced turning behavior.[3]
MouseOral (p.o.)0.04 - 0.64 mg/kgBehavioralDose-dependent inhibition of neurotensin-induced turning behavior.[1]
MouseOral (p.o.)4 mg/kgPhysiological54% blockade of neurotensin-induced hypothermia.[3]
MouseOral (p.o.)up to 10 mg/kgPhysiologicalPartial but significant blockade of neurotensin-induced hypothermia.[3]
RatOral (p.o.)2 mg/kgPhysiological53% blockade of neurotensin-induced hypothermia.[3]
RatIntraperitoneal (i.p.)0.01 - 0.3 mg/kgNeurochemicalDose-dependent prevention of neurotensin-enhanced acetylcholine (B1216132) release.[3]
RatIntraperitoneal (i.p.)0.1 mg/kgNeurochemicalComplete antagonism of neurotensin-evoked acetylcholine release in the striatum.[1]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Vehicle (see below for options)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile saline (0.9% NaCl)

  • Tween 80

  • Distilled water

Vehicle Selection and Preparation:

The choice of vehicle is critical for ensuring the solubility and stability of this compound for in vivo administration. Based on available literature, the following vehicles have been used:

  • For Oral (p.o.) Administration: A solution of 0.01% Tween 80 in distilled water is a suitable vehicle.[4]

    • Preparation: To prepare 10 mL of vehicle, add 1 µL of Tween 80 to 10 mL of sterile distilled water and mix thoroughly.

  • For Intraperitoneal (i.p.) Administration: Sterile saline (0.9% NaCl) is a commonly used vehicle.[4]

    • Preparation: Use commercially available sterile saline or prepare by dissolving 0.9 g of NaCl in 100 mL of distilled water and sterilizing by autoclaving.

  • Alternative Vehicle for Oral Administration: A formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline) has been suggested for achieving a clear solution at higher concentrations (≥ 5 mg/mL).[3]

Preparation of Dosing Solution (Example for a 1 mg/kg dose in a 25 g mouse with a 10 mL/kg injection volume):

  • Calculate the required amount of this compound:

    • Dose = 1 mg/kg

    • Mouse weight = 0.025 kg

    • Total amount needed per mouse = 1 mg/kg * 0.025 kg = 0.025 mg

  • Calculate the required concentration of the dosing solution:

    • Injection volume = 10 mL/kg = 0.01 L/kg

    • Volume for a 25 g mouse = 10 mL/kg * 0.025 kg = 0.25 mL

    • Concentration = 0.025 mg / 0.25 mL = 0.1 mg/mL

  • Prepare the dosing solution:

    • Weigh the required amount of this compound powder. For a batch of 10 mice, you would need 0.25 mg of this compound.

    • Add the appropriate volume of the chosen vehicle. To make a 10 mL stock solution at 0.1 mg/mL, you would need 1 mg of this compound in 10 mL of vehicle.

    • Vortex the solution thoroughly. If necessary, sonicate briefly to aid dissolution.

    • Ensure the final solution is clear and free of particulates before administration.

Protocol 2: Administration of this compound to Rodents

A. Oral Gavage (p.o.)

  • Animal Restraint: Gently but firmly restrain the mouse or rat. For mice, this can be done by scruffing the neck to immobilize the head and body.

  • Gavage Needle Insertion: Use a sterile, ball-tipped gavage needle of appropriate size for the animal. Gently insert the needle into the mouth and advance it along the esophagus into the stomach.

  • Administration: Slowly administer the calculated volume of the this compound solution.

  • Post-administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or regurgitation.

B. Intraperitoneal Injection (i.p.)

  • Animal Restraint: Restrain the animal to expose the abdomen. For mice, gently scruff the neck and allow the body to rest on your hand, with the hind legs secured.

  • Injection Site: Locate the lower right or left quadrant of the abdomen.

  • Injection: Insert a sterile needle (25-27 gauge for mice) at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.

  • Administration: Aspirate briefly to ensure no fluid is drawn back (indicating incorrect placement in a blood vessel or organ), then slowly inject the this compound solution.

  • Post-administration Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Mandatory Visualizations

Neurotensin Receptor 1 (NTS1) Signaling Pathway

NTS1_Signaling_Pathway NT Neurotensin (NT) NTS1 NTS1 Receptor NT->NTS1 SR142948 This compound SR142948->NTS1 Gq11 Gαq/11 NTS1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (e.g., Gene Expression, Cell Proliferation) Ca_release->Downstream PKC->Downstream

Caption: NTS1 signaling is antagonized by this compound.

Experimental Workflow for In Vivo Rodent Studies with this compound

Experimental_Workflow start Start: Hypothesis Formulation animal_prep Animal Acclimation & Baseline Measurements start->animal_prep randomization Randomization into Treatment Groups (Vehicle, this compound) animal_prep->randomization drug_prep This compound Dosing Solution Preparation drug_prep->randomization administration Drug Administration (p.o. or i.p.) randomization->administration behavioral Behavioral Testing (e.g., Locomotor Activity, Analgesia, Cognition) administration->behavioral physiological Physiological Monitoring (e.g., Body Temperature, Blood Pressure) administration->physiological neurochemical Neurochemical Analysis (e.g., Microdialysis, Post-mortem tissue analysis) administration->neurochemical data_analysis Data Collection & Statistical Analysis behavioral->data_analysis physiological->data_analysis neurochemical->data_analysis conclusion Conclusion & Interpretation data_analysis->conclusion

Caption: Workflow for this compound rodent studies.

References

Preparing Stock Solutions of SR 142948: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the selective non-peptide neurotensin (B549771) receptor antagonist, SR 142948.

This document provides detailed application notes and protocols for the preparation of stock solutions of this compound using Dimethyl Sulfoxide (DMSO) and other solvents for use in various research applications. These guidelines are intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a potent and selective non-peptide antagonist of the neurotensin receptors (NTS), particularly the NTS1 and NTS2 subtypes.[1] It binds with high affinity to these receptors, making it a valuable tool for studying the physiological and pathological roles of neurotensin signaling. Neurotensin, a tridecapeptide, is involved in a wide range of biological processes, including the regulation of dopamine (B1211576) pathways, analgesia, and hypothermia.[2][3] this compound competitively inhibits the binding of neurotensin to its receptors, thereby blocking downstream signaling cascades.[4]

The primary signaling pathway activated by neurotensin receptors is the Gαq-mediated activation of phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This compound effectively antagonizes these effects, making it a crucial compound for investigating neurotensin-mediated cellular responses.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight 685.86 g/mol
Formula C₃₉H₅₁N₅O₆
Appearance White to off-white solid
Purity ≥97%

Solubility Data

The solubility of this compound in various solvents is critical for the preparation of stock solutions. The following table summarizes its solubility in commonly used laboratory solvents.

SolventMaximum ConcentrationReference
DMSO 75 mM (51.44 mg/mL)
Water 25 mM (17.15 mg/mL)

Note: When preparing stock solutions, it is always recommended to use the batch-specific molecular weight provided on the product vial and Certificate of Analysis.

Protocols for Preparing this compound Stock Solutions

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO (for in vitro use)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.86 mg of this compound (using a molecular weight of 685.86 g/mol ).

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if precipitation is observed.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for in vitro Assays

For cell-based assays, it is crucial to dilute the DMSO stock solution to a final concentration where the DMSO percentage is non-toxic to the cells (typically ≤ 0.5%).

Procedure:

  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to prevent precipitation.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

Protocol 3: Formulation for in vivo Administration

Due to the potential toxicity of DMSO in animals, it is often necessary to use a co-solvent system for in vivo studies. Below are examples of formulations that can be used.

Formulation A: DMSO/Tween 80/Saline

  • Dissolve this compound in DMSO to create a concentrated stock solution.

  • In a separate tube, mix Tween 80 and sterile saline.

  • Slowly add the this compound/DMSO stock solution to the Tween 80/saline mixture while vortexing to create a stable emulsion or solution. A common ratio is 10% DMSO, 5% Tween 80, and 85% saline.

Formulation B: DMSO/PEG300/Tween-80/Saline

  • Add each solvent sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation has been shown to achieve a solubility of ≥ 5 mg/mL.

Formulation C: DMSO/Corn Oil

  • Prepare a stock solution in DMSO.

  • Dilute the DMSO stock in corn oil (e.g., 10% DMSO, 90% corn oil). This can be suitable for oral administration.

Experimental Data Summary

The following tables summarize the effective concentrations of this compound observed in various experimental settings.

Table 1: In Vitro Efficacy of this compound

AssayCell Line/TissueIC₅₀Reference
Neurotensin Receptor Binding h-NTR1-CHO cells1.19 nM[5]
HT-29 cells0.32 nM[5]
Adult rat brain3.96 nM[5]
Inositol Monophosphate Formation HT-29 cells3.9 nM[2][3][4][5]
Intracellular Calcium Mobilization h-NTR1-CHO cellsAntagonized at 1-10 nM[2][5]

Table 2: In Vivo Efficacy of this compound

Animal ModelEffectEffective DoseAdministration RouteReference
Mice Inhibition of NT-induced turning behavior2 µg/kgp.o.[5]
Mice Blockade of NT-induced hypothermia4 mg/kgp.o.[5]
Rats Blockade of NT-induced hypothermia2 mg/kgp.o.[5]
Rats Antagonism of NT-evoked acetylcholine (B1216132) release0.1 mg/kgi.p.[2][3]

Signaling Pathways and Experimental Workflows

Neurotensin Receptor Signaling Pathway

The following diagram illustrates the Gαq-mediated signaling cascade initiated by neurotensin binding to its receptor and its inhibition by this compound.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NT Neurotensin NTR Neurotensin Receptor (NTR) NT->NTR Binds & Activates SR142948 This compound SR142948->NTR Binds & Inhibits Gq Gαq NTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca Ca²⁺ ER->Ca Releases

Neurotensin receptor signaling pathway and its inhibition by this compound.
Experimental Workflow: In Vitro Calcium Mobilization Assay

This diagram outlines the key steps for performing an in vitro calcium mobilization assay to assess the antagonist activity of this compound.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A 1. Prepare this compound stock solution in DMSO E 5. Pre-incubate with This compound or vehicle A->E B 2. Culture cells expressing neurotensin receptors C 3. Seed cells into a microplate B->C D 4. Load cells with a calcium-sensitive dye C->D D->E F 6. Stimulate with neurotensin E->F G 7. Measure fluorescence (calcium signal) F->G H 8. Plot dose-response curves G->H I 9. Calculate IC₅₀ value H->I

Workflow for an in vitro calcium mobilization assay with this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the neurotensin system. Proper preparation of stock and working solutions is essential for obtaining accurate and reproducible results. The protocols and data provided in this document offer a comprehensive guide for researchers utilizing this compound in their studies. Always refer to the manufacturer's instructions and safety data sheets before handling any chemical compounds.

References

Standard Protocol for the Utilization of SR 142948 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SR 142948 is a potent and selective non-peptide antagonist of the neurotensin (B549771) (NT) receptors, specifically targeting the neurotensin receptor subtype 1 (NTS1) and subtype 2 (NTS2).[1][2][3] It is a valuable tool for investigating the physiological and pathological roles of neurotensin signaling in various biological systems. This compound competitively inhibits the binding of neurotensin to its receptors, thereby blocking downstream signaling cascades, such as the mobilization of intracellular calcium and the formation of inositol (B14025) monophosphate.[4][5] These application notes provide a comprehensive guide for the effective use of this compound in cell culture experiments, including detailed protocols for its preparation, storage, and application in key functional assays.

Product Information

PropertyValueReference
Full Name 2-[[5-(2,6-dimethoxyphenyl)-1-[4-[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]-tricyclo[3.3.1.13,7]decane-2-carboxylic acid
Molecular Formula C39H51N5O6
Molecular Weight 685.86 g/mol
Appearance White to off-white solid
Purity ≥97% (HPLC)

Solubility and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

ParameterRecommendationReference
Solubility Soluble in DMSO (up to 75 mM) and water (up to 25 mM).
Stock Solution Preparation For a 10 mM stock solution, dissolve 6.86 mg of this compound in 1 mL of DMSO. Sonicate briefly if necessary to ensure complete dissolution.
Stock Solution Storage Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months.[4]
Powder Storage Store the solid compound at +4°C.

Data Presentation: In Vitro Activity of this compound

This compound exhibits potent antagonist activity at neurotensin receptors in various cell-based assays. The following table summarizes its inhibitory concentrations (IC50) from published studies.

Cell Line/TissueAssayIC50 (nM)Reference
h-NTR1-CHO cells[¹²⁵I-Tyr³]NT Binding1.19[4]
HT-29 cells[¹²⁵I-Tyr³]NT Binding0.32[4]
Adult rat brain[¹²⁵I-Tyr³]NT Binding3.96[4]
HT-29 cellsInositol Monophosphate Formation3.9[4][5]
h-NTR1-CHO cellsIntracellular Calcium Mobilization1-10 (Antagonistic Activity)[4]

Experimental Protocols

The following are detailed protocols for common cell culture experiments utilizing this compound. It is recommended to optimize these protocols for your specific cell line and experimental conditions.

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol describes how to measure the inhibitory effect of this compound on neurotensin-induced intracellular calcium mobilization using a fluorescent calcium indicator.

Materials:

  • Cells expressing neurotensin receptors (e.g., h-NTR1-CHO, HT-29)

  • Cell culture medium

  • This compound

  • Neurotensin (agonist)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black-walled, clear-bottom microplate

  • Fluorescence microplate reader with automated injection capabilities

Procedure:

  • Cell Seeding: Seed cells into a 96-well black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading solution of a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) with 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the wells and add 100 µL of the loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound in HBSS at 2x the final desired concentrations.

    • Prepare a solution of neurotensin in HBSS at 2x the final desired concentration (typically at its EC80 concentration for antagonist studies).

  • Antagonist Incubation: Add 50 µL of the diluted this compound solutions to the appropriate wells and incubate for 15-30 minutes at 37°C. For control wells, add 50 µL of HBSS.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence microplate reader.

    • Set the reader to record fluorescence intensity (e.g., Ex/Em = 485/525 nm for Fluo-4) at appropriate intervals.

    • Establish a stable baseline reading for 15-20 seconds.

    • Use the automated injector to add 50 µL of the neurotensin solution to each well.

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Plot the neurotensin-induced calcium response as a function of the this compound concentration to determine the IC50 value.

Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay

This protocol outlines the measurement of this compound's ability to inhibit neurotensin-stimulated accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation. This protocol is based on the HTRF® (Homogeneous Time-Resolved Fluorescence) technology.

Materials:

  • Cells expressing neurotensin receptors (e.g., HT-29)

  • Cell culture medium

  • This compound

  • Neurotensin (agonist)

  • IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1 cryptate, and stimulation buffer with LiCl)

  • White 384-well or 96-well microplate

  • HTRF-compatible microplate reader

Procedure:

  • Cell Seeding: Seed cells into a white microplate at an appropriate density and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in the stimulation buffer provided in the assay kit.

    • Prepare a solution of neurotensin in the stimulation buffer at 2x the final desired concentration.

  • Cell Stimulation:

    • Remove the culture medium from the wells.

    • Add the diluted this compound solutions to the appropriate wells.

    • Add the neurotensin solution to the wells. For antagonist assays, pre-incubate with this compound for 15-30 minutes before adding neurotensin.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Detection Reagent Addition:

    • Following the manufacturer's instructions, prepare the IP1-d2 and anti-IP1 cryptate detection reagents.

    • Add the detection reagents to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on an HTRF-compatible microplate reader according to the manufacturer's instructions (typically measuring emission at 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • The amount of IP1 produced is inversely proportional to the HTRF signal.

    • Generate a standard curve using the IP1 standards provided in the kit.

    • Determine the concentration of IP1 in each sample from the standard curve.

    • Plot the inhibition of neurotensin-induced IP1 accumulation as a function of this compound concentration to calculate the IC50 value.

Visualizations

Neurotensin Receptor Signaling Pathway

The following diagram illustrates the signaling pathway initiated by neurotensin and the point of inhibition by this compound.

G Neurotensin Receptor Signaling and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NT Neurotensin NTR1 NTS1 Receptor NT->NTR1 Binds and Activates Gq Gq Protein NTR1->Gq Activates SR142948 This compound SR142948->NTR1 Blocks Binding PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor IP1 Inositol Monophosphate (IP1) IP3->IP1 Metabolized to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Substrates

Caption: Neurotensin signaling and this compound inhibition.

Experimental Workflow for Antagonist Screening

This diagram outlines the general workflow for screening potential antagonists of the neurotensin receptor using a cell-based assay.

G General Workflow for Neurotensin Receptor Antagonist Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellSeeding 1. Seed cells in microplate CompoundPrep 2. Prepare antagonist (e.g., this compound) and agonist (Neurotensin) solutions AntagonistIncubation 3. Pre-incubate cells with antagonist CompoundPrep->AntagonistIncubation AgonistStimulation 4. Stimulate cells with agonist AntagonistIncubation->AgonistStimulation SignalDetection 5. Measure downstream signal (e.g., Ca²⁺ flux, IP1 accumulation) AgonistStimulation->SignalDetection DataNormalization 6. Normalize data to controls SignalDetection->DataNormalization IC50 7. Plot dose-response curve and calculate IC50 DataNormalization->IC50 HitID 8. Identify potent antagonists IC50->HitID

Caption: Workflow for NT receptor antagonist screening.

Disclaimer: These protocols and application notes are intended for research use only. It is the responsibility of the end-user to determine the suitability of this information for their specific application and to optimize protocols accordingly. Always follow standard laboratory safety procedures.

References

Application of SR 142948 in Behavioral Pharmacology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 142948 is a potent, selective, and orally active non-peptide antagonist of the neurotensin (B549771) receptors (NTRs), particularly the neurotensin receptor subtype 1 (NTS1).[1][2][3] Its ability to cross the blood-brain barrier and its high binding affinity make it a valuable tool for investigating the role of the neurotensin system in various central nervous system functions and disorders.[2] In behavioral pharmacology, this compound is utilized to probe the involvement of neurotensin signaling in anxiety, depression, psychosis, and substance abuse. This document provides detailed application notes and protocols for the use of this compound in relevant behavioral research models.

Mechanism of Action

Neurotensin, a 13-amino acid neuropeptide, exerts its effects by binding to G protein-coupled receptors. The high-affinity NTS1 receptor is coupled to a Gq protein.[4] Activation of NTS1 by neurotensin stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] This signaling cascade modulates neuronal excitability and neurotransmitter release. This compound acts as a competitive antagonist at the NTS1 receptor, blocking the binding of neurotensin and thereby inhibiting its downstream signaling effects.[2]

Data Presentation

In Vitro Activity of this compound
Assay TypeCell Line/TissueParameterValueReference
Receptor Bindingh-NTR1-CHO cellsIC₅₀1.19 nM[5]
Receptor BindingHT-29 cellsIC₅₀0.32 nM[5]
Receptor BindingAdult rat brainIC₅₀3.96 nM[5]
Receptor BindingHuman umbilical vein endothelial cells ([¹²⁵I]-neurotensin)IC₅₀0.24 ± 0.01 nM[6]
Functional AntagonismHT-29 cells (Inositol monophosphate formation)IC₅₀3.9 nM[5][7]
Functional Antagonismh-NTR1-CHO cells (Intracellular calcium mobilization)IC₅₀-[5]
Functional AntagonismHuman umbilical vein endothelial cells (Cytosolic free Ca²⁺ increase)IC₅₀19 ± 6 nM[6]
In Vivo Behavioral Effects of this compound
Behavioral ModelSpeciesAdministration RouteEffective Dose RangeObserved EffectReference
NT-Induced Turning BehaviorMousep.o.0.04-0.64 mg/kgInhibition of turning behavior[2]
NT-Induced HypothermiaRatp.o.2 mg/kg53% blockade[5]
NT-Induced HypothermiaMousep.o.4 mg/kg54% blockade[5]
NT-Induced AnalgesiaMouse/Ratp.o.Not specifiedBlockade of analgesia[2]
NT-Evoked Acetylcholine ReleaseRati.p.0.1 mg/kgComplete antagonism[2]
Amphetamine-Induced HyperactivityNot specifiedNot specifiedNot specifiedAttenuation[1][3]
Prepulse Inhibition (restoring effects of antipsychotics)RatNot specifiedNot specifiedBlockade of haloperidol (B65202) and quetiapine (B1663577) effects[8]
Sleep/WakefulnessMousei.p.1-3 mg/kgDecreased wakefulness, increased NREM and REM sleep[9]

Experimental Protocols

General Considerations for In Vivo Studies
  • Vehicle: this compound is soluble in a mixture of polyethylene (B3416737) glycol, Tween 80, and distilled water. It can also be dissolved in DMSO and diluted in saline. The final concentration of DMSO should be kept low to avoid toxicity.

  • Administration: For oral administration (p.o.), gavage is a common method. For intraperitoneal (i.p.) injection, proper technique is crucial to avoid injection into organs.[2][5]

  • Acclimation: Animals should be acclimated to the experimental room for at least 60 minutes before testing to reduce stress-induced variability.[10]

  • Blinding: The experimenter should be blind to the treatment conditions to minimize bias.

Protocol 1: Evaluation of Anxiolytic-like Effects using the Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[11][12]

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms, and a central platform, elevated from the floor).

  • Video camera and tracking software.

  • This compound.

  • Vehicle solution.

  • Experimental animals (mice or rats).

Procedure:

  • Drug Administration: Administer this compound or vehicle to the animals via the desired route (e.g., i.p. or p.o.) 30-60 minutes before the test.

  • Acclimation: Place the animal in the testing room for at least 60 minutes prior to the test to allow for habituation.[10]

  • Test Initiation: Gently place the animal on the central platform of the EPM, facing one of the open arms.[11]

  • Data Collection: Allow the animal to explore the maze for 5 minutes. Record the session using a video camera mounted above the maze.[11]

  • Behavioral Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Data Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. The total distance traveled can be used as a measure of general locomotor activity.

  • Cleaning: Thoroughly clean the maze with a 70% ethanol (B145695) solution between each animal to eliminate olfactory cues.

Protocol 2: Assessment of Antidepressant-like Effects using the Forced Swim Test (FST)

The FST is a common behavioral despair model used to screen for antidepressant-like activity. The test is based on the observation that animals will eventually adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water.[13][14]

Materials:

  • Cylindrical water tank (e.g., 40 cm high, 20 cm diameter).

  • Water at a controlled temperature (23-25°C).

  • Video camera.

  • This compound.

  • Vehicle solution.

  • Experimental animals (mice or rats).

Procedure:

  • Drug Administration: Administer this compound or vehicle to the animals 30-60 minutes prior to the test session.

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes.

  • Test Session:

    • Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or paws (approximately 15-20 cm).

    • Gently place the animal into the water.

    • Record the animal's behavior for a total of 6 minutes.

  • Behavioral Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and swimming movements, with the animal making only small movements necessary to keep its head above water.

  • Data Interpretation: A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.

  • Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a warm environment to prevent hypothermia.

Protocol 3: Investigation of Antipsychotic-like Potential using the Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a neurological process that filters out unnecessary sensory information. Deficits in PPI are observed in psychiatric disorders such as schizophrenia.[15] This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).[16]

Materials:

  • Startle response measurement system (including a startle chamber, a loudspeaker, and a sensor to detect movement).

  • This compound.

  • Vehicle solution.

  • Experimental animals (rats or mice).

  • (Optional) A psychostimulant to induce PPI deficits (e.g., apomorphine, amphetamine).

Procedure:

  • Drug Administration: Administer this compound or vehicle. If investigating the reversal of a deficit, the psychostimulant is typically administered after this compound and before the test.

  • Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise.[17]

  • Test Session: The session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms) is presented.

    • Prepulse-alone trials: A weak acoustic stimulus (e.g., 75-85 dB white noise for 20 ms) is presented.

    • Prepulse-pulse trials: The prepulse is presented 30-120 ms (B15284909) before the pulse.

    • No-stimulus trials: Only background noise is present.

  • Data Collection: The startle response (amplitude of the animal's movement) is recorded for each trial.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100

  • Data Interpretation: A decrease in %PPI indicates a deficit in sensorimotor gating. An increase in %PPI by this compound, particularly in an animal model with induced deficits, suggests a potential antipsychotic-like effect. For instance, this compound has been shown to block the PPI-restoring effects of antipsychotics like haloperidol and quetiapine in isolation-reared rats, suggesting an interaction with the neurotensin system in the mechanism of action of these drugs.[8]

Mandatory Visualizations

G Neurotensin Receptor 1 (NTS1) Signaling Pathway Neurotensin Neurotensin NTS1 NTS1 Receptor Neurotensin->NTS1 Binds and Activates SR142948 This compound SR142948->NTS1 Blocks Binding Gq Gq Protein NTS1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (Neuronal Excitability, Gene Expression) Ca_release->Downstream Modulates PKC->Downstream Modulates

Caption: NTS1 receptor signaling cascade and the inhibitory action of this compound.

G Experimental Workflow for Behavioral Testing with this compound start Start animal_prep Animal Preparation (Acclimation, Handling) start->animal_prep drug_admin Drug Administration (this compound or Vehicle) animal_prep->drug_admin pre_test_wait Pre-Test Waiting Period (30-60 min) drug_admin->pre_test_wait behavioral_test Behavioral Test (EPM, FST, or PPI) pre_test_wait->behavioral_test data_acq Data Acquisition (Video Recording, Startle Measurement) behavioral_test->data_acq data_analysis Data Analysis (Scoring, Statistical Analysis) data_acq->data_analysis interpretation Interpretation of Results data_analysis->interpretation end End interpretation->end

Caption: General workflow for conducting behavioral experiments using this compound.

G Logical Relationship of this compound's Action in a Psychosis Model psychostimulant Psychostimulant (e.g., Amphetamine) da_release Increased Dopamine Release psychostimulant->da_release hyperactivity Hyperactivity da_release->hyperactivity ppi_deficit PPI Deficit da_release->ppi_deficit attenuation Attenuation of Behavioral Effects sr142948 This compound nt_block Neurotensin Receptor Blockade sr142948->nt_block nt_block->attenuation Leads to

Caption: this compound's potential to mitigate psychostimulant-induced behaviors.

References

Application Notes and Protocols for Oral Administration of SR 142948 in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 142948 is a potent and selective non-peptide antagonist of neurotensin (B549771) (NT) receptors, demonstrating high affinity for both NTSR1 and NTSR2 subtypes.[1] It is characterized as an orally active compound with good brain accessibility and a long duration of action, making it a valuable tool for investigating the physiological and pathological roles of the neurotensin system in vivo.[1] this compound has been utilized in preclinical studies to explore its therapeutic potential in various conditions, including psychiatric disorders.[2] These application notes provide detailed protocols for the oral administration of this compound in rodent models for in vivo experimental studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 685.86 g/mol [3]
Formula C₃₉H₅₁N₅O₆[3]
Solubility Soluble to 75 mM in DMSO[3]
Soluble to 25 mM in water[3]
Purity ≥97%[3]
Storage Store at +4°C[3]

Pharmacokinetic Data

As of the latest available information, detailed pharmacokinetic parameters for the oral administration of this compound in rodents (e.g., Cmax, Tmax, AUC, and oral bioavailability) are not extensively published in peer-reviewed literature. Researchers are advised to perform pilot pharmacokinetic studies in their specific animal models to determine these parameters. A template for recording such data is provided below.

ParameterRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Oral Bioavailability (%)Animal ModelReference
This compound OralUser-definedUser-determinedUser-determinedUser-determinedUser-determinede.g., Sprague-Dawley RatInternal Study
This compound IVUser-definedUser-determinedUser-determinedUser-determinedN/Ae.g., Sprague-Dawley RatInternal Study

Note: The above table is a template. Researchers should fill in the data based on their own experimental findings.

While specific data for this compound is lacking, studies on other neurotensin receptor modulators have reported oral bioavailabilities in rodents ranging from less than 5% to approximately 50%, with half-lives varying depending on the compound's structure.[4] For instance, some novel hexapeptides with neurotensin activity have shown oral bioavailabilities of 0.19% to 0.61% in rats.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a solution or suspension of this compound suitable for oral gavage in rodents. Due to its solubility characteristics, a co-solvent or vehicle system is typically required.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Stock Solution in DMSO:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL).[2] Ensure complete dissolution by vortexing. Gentle warming in a water bath (37°C) may aid dissolution.

    • Note: The stock solution in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2]

  • Prepare the Final Dosing Solution (Example for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle):

    • For a 1 mL final dosing solution, begin with the appropriate volume of the DMSO stock solution to achieve the desired final concentration.

    • Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 and vortex again to ensure a homogenous mixture.

    • Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL.

    • The final solution should be a clear and uniform suspension. If precipitation occurs, gentle sonication may be used to aid in creating a stable suspension.

Alternative Vehicle Formulations: [2]

  • Corn Oil: Add the required volume of the DMSO stock solution to corn oil and mix thoroughly.

  • SBE-β-CD in Saline: Add the required volume of the DMSO stock solution to a 20% solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline and mix until clear.

Protocol 2: Oral Administration by Gavage in Mice

This protocol outlines the standard procedure for administering the prepared this compound formulation to mice via oral gavage.

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5-inch, ball-tipped)

  • 1 mL syringe

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the required dosing volume. The typical maximum oral gavage volume for mice is 10 mL/kg.

    • Gently restrain the mouse by the scruff of the neck to immobilize the head and body.

  • Gavage Needle Measurement:

    • Measure the appropriate insertion depth by placing the tip of the gavage needle at the corner of the mouse's mouth and extending it to the last rib. Mark this length on the needle.

  • Administration:

    • Draw the calculated volume of the this compound formulation into the syringe.

    • With the mouse held in an upright position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • Allow the mouse to swallow the needle as it is gently advanced into the esophagus to the predetermined mark. Do not force the needle.

    • Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the solution.

    • Gently withdraw the needle.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 30 minutes post-administration.

Signaling Pathway and Experimental Workflow

This compound acts as an antagonist at neurotensin receptors (NTSR1 and NTSR2), which are G protein-coupled receptors (GPCRs). The binding of the endogenous ligand, neurotensin, to these receptors typically activates the Gq alpha subunit of the associated G protein. This initiates a signaling cascade involving phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which then acts as a second messenger to modulate various cellular responses. This compound blocks this pathway by preventing the initial binding of neurotensin to its receptors.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin NTSR Neurotensin Receptor (NTSR1/NTSR2) Neurotensin->NTSR Binds & Activates SR142948 This compound (Antagonist) SR142948->NTSR Binds & Blocks G_protein G Protein (Gq) NTSR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_cyto Ca²⁺ (Increased) ER->Ca2_cyto Releases Ca2_ER Ca²⁺ Cellular_Response Cellular Response Ca2_cyto->Cellular_Response Mediates experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_exp Experimentation cluster_analysis Analysis A Calculate Dose & Prepare Formulation C Oral Gavage of This compound or Vehicle A->C B Animal Acclimatization B->C D Behavioral Testing or Pharmacological Challenge C->D E Data Collection (e.g., behavioral scores, tissue samples) D->E F Statistical Analysis E->F G Results Interpretation F->G

References

Application Notes and Protocols: Utilizing SR 142948 for the Study of Neurotensin Receptor Function in Specific Brain Regions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SR 142948 is a potent, selective, and orally active non-peptide antagonist for neurotensin (B549771) (NT) receptors.[1][2] Unlike some earlier antagonists, this compound exhibits a broad spectrum of activity, likely through its interaction with multiple neurotensin receptor subtypes.[3] Its ability to cross the blood-brain barrier makes it an invaluable tool for investigating the central nervous system (CNS) functions of neurotensin, particularly in modulating dopaminergic pathways implicated in reward, motivation, and psychiatric disorders.[1][4][5] These notes provide an overview of this compound, its mechanism of action, and detailed protocols for its application in key neuropharmacological experiments.

Mechanism of Action

Neurotensin exerts its physiological effects by binding to G protein-coupled receptors (GPCRs), primarily the high-affinity neurotensin receptor 1 (NTS1) and the lower-affinity neurotensin receptor 2 (NTS2).[6][7][8] NTS1 activation typically couples to Gq proteins, initiating the phospholipase C (PLC) signaling cascade. This leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[7][8] NTS2 signaling is more varied and can be cell-dependent.[8] this compound acts as a competitive antagonist at these receptors, binding to them without initiating a signaling cascade and thereby blocking the effects of endogenous neurotensin.[3]

Neurotensin_Signaling cluster_membrane Cell Membrane NTS1 NTS1 Receptor Gq Gq Protein NTS1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes NT Neurotensin (NT) NT->NTS1 Binds & Activates SR142948 This compound SR142948->NTS1 Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Cellular Response Ca_release->Response PKC_activation->Response

Neurotensin Receptor 1 (NTS1) Signaling Pathway and Antagonism by this compound.

Data Presentation: Binding Affinity of this compound

This compound demonstrates high affinity for neurotensin receptors across various preparations. The following table summarizes its inhibitory concentration (IC50) values from competitive binding assays.

PreparationReceptor TargetRadioligandIC50 Value (nM)Reference
h-NTR1-CHO CellsHuman NTS1[¹²⁵I-Tyr³]NT1.19[1]
HT-29 CellsHuman NTS1[¹²⁵I-Tyr³]NT0.32[1]
Adult Rat BrainNative NT Receptors[¹²⁵I-Tyr³]NT3.96[1]
HT-29 Cells (Functional Assay)Human NTS1-3.9 (IP Formation)[3]

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay for this compound Affinity

This protocol details a competitive binding assay to determine the IC50 value of this compound for neurotensin receptors in rat brain tissue.

Objective: To quantify the binding affinity of this compound by measuring its ability to displace a radiolabeled neurotensin ligand from its receptors.

Materials:

  • This compound

  • [¹²⁵I-Tyr³]Neurotensin (Radioligand)

  • Unlabeled Neurotensin (for non-specific binding)

  • Adult rat brain tissue (e.g., striatum or cortex)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B)

Equipment:

  • Homogenizer (e.g., Polytron)

  • Refrigerated centrifuge

  • Incubation bath or plate shaker

  • Filtration manifold

  • Gamma counter

  • Microplate reader (for protein quantification)

Procedure:

  • Membrane Preparation:

    • Dissect the desired brain region (e.g., ventral tegmental area, nucleus accumbens) from adult rats on ice.

    • Homogenize the tissue in 10 volumes of ice-cold binding buffer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Discard the supernatant, resuspend the pellet in fresh binding buffer, and centrifuge again.

    • Resuspend the final pellet in binding buffer to a protein concentration of approximately 100-200 µg per assay tube. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup:

    • Prepare serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Set up triplicate assay tubes for:

      • Total Binding: Membrane preparation + Radioligand.

      • Non-specific Binding (NSB): Membrane preparation + Radioligand + high concentration of unlabeled Neurotensin (e.g., 1 µM).

      • Competition Binding: Membrane preparation + Radioligand + varying concentrations of this compound.

  • Incubation:

    • To each tube, add 100 µL of membrane preparation, 50 µL of radioligand (at a final concentration near its Kd, e.g., 0.1 nM), and 50 µL of either buffer, unlabeled NT, or this compound dilution.

    • Incubate at room temperature (25°C) for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine.

    • Quickly wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification:

    • Place the filters into scintillation vials.

    • Measure the radioactivity (counts per minute, CPM) using a gamma counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_analysis Analysis p1 Brain Tissue Homogenization p2 Centrifugation & Washing p1->p2 p3 Final Membrane Resuspension p2->p3 a1 Set up Assay Tubes (Total, NSB, Competition) p3->a1 a2 Add Membranes, Radioligand, & this compound a1->a2 a3 Incubate (e.g., 60 min, 25°C) a2->a3 q1 Rapid Filtration a3->q1 q2 Wash Filters q1->q2 q3 Gamma Counting (CPM) q2->q3 an1 Calculate Specific Binding q3->an1 an2 Plot Competition Curve an1->an2 an3 Determine IC50 an2->an3

Workflow for an In Vitro Radioligand Binding Assay.
Protocol 2: In Vivo Microdialysis to Study this compound Effects on Dopamine (B1211576) Release

This protocol describes how to use in vivo microdialysis to measure the effect of this compound on neurotensin-evoked dopamine release in the nucleus accumbens (NAcc) following administration into the ventral tegmental area (VTA).[9]

Objective: To determine if this compound can block the neurotensin-induced increase in dopamine efflux in a specific brain circuit.

Materials:

  • This compound

  • Neurotensin (NT)

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane, urethane)

  • Male Sprague-Dawley or Wistar rats (250-300g)

Equipment:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Microinfusion pump

  • Fraction collector

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system

  • Surgical tools

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Implant a guide cannula targeted at the VTA for drug administration.

    • Implant a microdialysis probe into the ipsilateral NAcc.

    • Allow the animal to recover from surgery for at least 24-48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, place the rat in a freely moving setup.

    • Connect the microdialysis probe to the microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 90-120 minutes.

    • Collect baseline dialysate samples every 20 minutes for at least one hour to establish a stable dopamine baseline.

  • Drug Administration and Sample Collection:

    • Administer this compound or vehicle directly into the VTA via the guide cannula. In some studies, systemic (i.p. or p.o.) administration is used.[3]

    • After a pre-treatment period (e.g., 15-30 minutes), administer neurotensin into the VTA.

    • Continue to collect dialysate samples every 20 minutes for at least 2-3 hours post-NT injection.

  • Sample Analysis:

    • Analyze the dopamine concentration in the collected dialysate samples immediately using an HPLC-ED system.

    • At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the cannula and probe.

  • Data Analysis:

    • Quantify the dopamine peaks from the HPLC chromatograms.

    • Express the dopamine concentration in each sample as a percentage of the average baseline concentration.

    • Compare the dopamine response to NT in the vehicle-treated group versus the this compound-treated group using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).

Microdialysis_Workflow cluster_surgery Surgical Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase s1 Anesthetize Animal s2 Stereotaxic Implantation (VTA cannula, NAcc probe) s1->s2 s3 Recovery Period s2->s3 e1 Probe Perfusion & Stabilization s3->e1 e2 Collect Baseline Samples e1->e2 e3 Administer this compound (intra-VTA or systemic) e2->e3 e4 Administer Neurotensin (intra-VTA) e3->e4 e5 Collect Post-treatment Samples e4->e5 a1 HPLC-ED Analysis of Dopamine e5->a1 a2 Histological Verification of Probe/Cannula Placement e5->a2 a3 Data Normalization (% of Baseline) a1->a3 a4 Statistical Comparison a3->a4

References

Application Notes and Protocols for Determining SR 142948 Potency and Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 142948 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptors (NTS), primarily targeting the NTS1 and NTS2 subtypes.[1] Neurotensin, a tridecapeptide, exerts its physiological effects through these G protein-coupled receptors (GPCRs), which are implicated in a variety of biological processes, including pain perception, thermoregulation, and dopaminergic signaling.[2][3][4] The antagonism of neurotensin signaling by molecules like this compound holds therapeutic potential for various neurological and psychiatric disorders.

These application notes provide detailed protocols for essential in vitro assays to characterize the potency and efficacy of this compound. The described methods include radioligand binding assays to determine binding affinity (Ki) and functional assays to measure the inhibition of neurotensin-induced second messenger signaling (IC50), such as inositol (B14025) monophosphate accumulation and intracellular calcium mobilization.[5][6][7]

Signaling Pathway of Neurotensin Receptor 1 (NTS1)

Neurotensin receptor 1 (NTS1) is a Gq/11-coupled receptor. Upon agonist binding, it activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This compound acts by competitively blocking the binding of neurotensin to the NTS1 receptor, thereby inhibiting this downstream signaling cascade.

NTSR1_Signaling_Pathway Neurotensin Receptor 1 (NTS1) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NT Neurotensin NTS1 NTS1 Receptor NT->NTS1 Binds SR142948 This compound SR142948->NTS1 Blocks Gq11 Gq/11 NTS1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca2+]i ER->Ca2_cyto Ca2+ Release Ca2_ER Ca2+ Downstream Downstream Cellular Responses Ca2_cyto->Downstream PKC->Downstream

Caption: Neurotensin Receptor 1 (NTS1) Signaling Pathway.

Quantitative Data Summary

The following tables summarize the in vitro potency and efficacy data for this compound from various assays.

Table 1: Radioligand Binding Affinity of this compound

Cell Line/TissueRadioligandParameterValue (nM)
h-NTR1-CHO cells[¹²⁵I-Tyr³]NTIC₅₀1.19[5]
HT-29 cells[¹²⁵I-Tyr³]NTIC₅₀0.32[5]
Adult Rat Brain[¹²⁵I-Tyr³]NTIC₅₀3.96[5]
--Kᵢ< 10

Table 2: Functional Antagonism by this compound

AssayCell LineAgonistParameterValue (nM)
Inositol Monophosphate FormationHT-29 cellsNeurotensinIC₅₀3.9[5][6]
Intracellular Calcium Mobilizationh-NTR1-CHO cellsNeurotensinIC₅₀Not explicitly quantified, but antagonism demonstrated[5][6]

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound for neurotensin receptors by measuring its ability to compete with a radiolabeled ligand.

Radioligand_Binding_Workflow Radioligand Competition Binding Assay Workflow prep Prepare Cell Membranes (e.g., from h-NTR1-CHO or HT-29 cells) plate Plate Setup (96-well plate): - Assay Buffer - Radiolabeled Ligand ([¹²⁵I-Tyr³]NT) - Varying concentrations of this compound prep->plate incubate Add Cell Membranes and Incubate (e.g., 60 min at 30°C) plate->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters (Ice-cold Wash Buffer) filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC₅₀ and Ki) count->analyze

Caption: Radioligand Competition Binding Assay Workflow.

Materials:

  • Cell membranes expressing neurotensin receptors (e.g., from h-NTR1-CHO or HT-29 cells)

  • Radioligand: [¹²⁵I-Tyr³]Neurotensin

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4[8]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4[8]

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3-0.5% polyethyleneimine[9]

  • Filtration apparatus

  • Scintillation counter and fluid

Protocol:

  • Membrane Preparation: Homogenize cells expressing neurotensin receptors in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer.[9]

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [¹²⁵I-Tyr³]Neurotensin (typically at its Kd concentration), and varying concentrations of this compound.

  • Initiate Reaction: Add the cell membranes to each well to start the binding reaction. The final assay volume is typically 250 µL.[9]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[9]

  • Termination: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Monophosphate (IP1) Accumulation Assay

This functional assay measures the ability of this compound to inhibit neurotensin-induced Gq/11 signaling by quantifying the accumulation of the IP3 metabolite, inositol monophosphate (IP1).

IP1_Assay_Workflow Inositol Monophosphate (IP1) Accumulation Assay Workflow seed Seed Cells (e.g., HT-29 cells) in a 96-well plate preincubate Pre-incubate with this compound (15-30 min at 37°C) seed->preincubate stimulate Stimulate with Neurotensin in the presence of LiCl (30-60 min at 37°C) preincubate->stimulate lyse Lyse Cells and Add Detection Reagents (e.g., HTRF) stimulate->lyse incubate_detect Incubate for Detection (e.g., 1 hour at room temperature) lyse->incubate_detect read Read Plate (HTRF-compatible reader) incubate_detect->read analyze Data Analysis (Calculate IC₅₀) read->analyze

Caption: Inositol Monophosphate (IP1) Accumulation Assay Workflow.

Materials:

  • HT-29 cells or other cells endogenously or recombinantly expressing NTS1 receptors

  • This compound

  • Neurotensin

  • Stimulation Buffer (e.g., HBSS) containing Lithium Chloride (LiCl) to inhibit IP1 degradation

  • IP1 detection kit (e.g., HTRF® IP-One assay kit)

  • 96-well cell culture plates

  • HTRF-compatible microplate reader

Protocol:

  • Cell Seeding: Seed HT-29 cells into a 96-well plate and culture overnight to form a confluent monolayer.

  • Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in stimulation buffer for 15-30 minutes at 37°C.[10]

  • Agonist Stimulation: Add a fixed concentration of neurotensin (typically the EC₈₀) to the wells and incubate for 30-60 minutes at 37°C. The presence of LiCl in the buffer allows for the accumulation of IP1.[10]

  • Cell Lysis and Detection: Lyse the cells and add the IP1-d2 and anti-IP1-cryptate detection reagents from the HTRF kit to the wells.

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.[10]

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader.

  • Data Analysis: Plot the response (HTRF ratio) against the concentration of this compound to determine the IC₅₀ value.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to block neurotensin-induced increases in intracellular calcium concentration ([Ca²⁺]i), a direct consequence of NTS1 receptor activation.

Calcium_Assay_Workflow Intracellular Calcium Mobilization Assay Workflow seed Seed Cells (e.g., h-NTR1-CHO cells) in a 96-well plate load_dye Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fluo-4 AM) seed->load_dye preincubate Pre-incubate with this compound load_dye->preincubate read_baseline Measure Baseline Fluorescence (e.g., using FLIPR or FlexStation) preincubate->read_baseline add_agonist Inject Neurotensin and Continuously Measure Fluorescence read_baseline->add_agonist analyze Data Analysis (Determine inhibition of Ca²+ response) add_agonist->analyze

Caption: Intracellular Calcium Mobilization Assay Workflow.

Materials:

  • h-NTR1-CHO cells or other suitable cell lines

  • This compound

  • Neurotensin

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • 96-well or 384-well black-walled, clear-bottom cell culture plates

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Seeding: Seed h-NTR1-CHO cells into the appropriate microplate and culture to confluency.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

  • Agonist Injection: Use the instrument's injector to add a fixed concentration of neurotensin (typically the EC₈₀) to the wells.

  • Data Acquisition: Continue to measure the fluorescence intensity for several minutes to capture the calcium transient.

  • Data Analysis: The antagonistic effect of this compound is determined by the reduction in the peak fluorescence signal in the presence of the compound compared to the control (neurotensin alone). Plot the percent inhibition against the concentration of this compound to determine the IC₅₀.

References

Application Notes: Investigating the Effects of SR 142948 on Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SR 142948 is a potent, selective, and orally active non-peptide antagonist for the neurotensin (B549771) (NT) receptor.[1][2] It demonstrates high affinity for neurotensin receptors, with IC50 values in the low nanomolar range, making it a valuable tool for studying the physiological and pathological roles of the neurotensin system.[1][3] Neurotensin is known to modulate the release of several key neurotransmitters, and this compound has been instrumental in elucidating these interactions. Specifically, it has been shown to antagonize neurotensin-evoked acetylcholine (B1216132) release in the rat striatum and to block dopamine (B1211576) efflux in the nucleus accumbens when co-administered with neurotensin in the ventral tegmental area.[3][4]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to design experiments aimed at characterizing the effects of this compound on neurotransmitter release. The protocols cover in vitro receptor binding, in vivo neurotransmitter monitoring, and cellular functional assays.

Quantitative Data Summary

The following tables summarize the binding affinities and functional inhibitory concentrations of this compound from various experimental systems.

Table 1: Receptor Binding Affinity of this compound

PreparationRadioligandIC50 (nM)Reference
h-NTR1-CHO Cells[¹²⁵I-Tyr³]NT1.19[1]
HT-29 Cells[¹²⁵I-Tyr³]NT0.32[1]
Adult Rat Brain-3.96[1]
Human Umbilical Vein Endothelial Cells[¹²⁵I]-neurotensin0.24 ± 0.01[5]

Table 2: Functional Antagonism by this compound

AssayCell Line / SystemNT-Induced EffectIC50 (nM)Reference
Inositol Monophosphate (IP1) FormationHT-29 CellsIP1 Production3.9[1][3][6]
Intracellular Calcium ([Ca²⁺]i) Mobilizationh-NTR1-CHO Cells[Ca²⁺]i Increase-[1][3][7]
Prostacyclin ProductionHuman Umbilical Vein Endothelial CellsProstacyclin Production17 ± 3[5]

Experimental Protocols & Visualizations

Protocol 1: In Vitro Radioligand Competition Binding Assay

This protocol determines the affinity (Ki) of this compound for the neurotensin receptor by measuring its ability to compete with a radiolabeled ligand.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Analysis prep1 Homogenize tissue (e.g., rat brain) or CHO cells expressing hNTR1 prep2 Centrifuge and resuspend to isolate membrane fraction prep1->prep2 assay1 Incubate membranes with: 1. Fixed concentration of radioligand (e.g., [³H]SR 48692) 2. Increasing concentrations of this compound prep2->assay1 assay2 Incubate to equilibrium (e.g., 20-60 min at 25°C) assay1->assay2 analysis1 Separate bound/free ligand (Rapid Filtration) assay2->analysis1 analysis2 Quantify bound radioactivity (Scintillation Counting) analysis1->analysis2 analysis3 Plot competition curve and calculate IC₅₀/Kᵢ analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Prepare membrane homogenates from tissues (e.g., rat striatum) or cultured cells expressing the neurotensin receptor (e.g., h-NTR1-CHO cells).[1][3]

    • Homogenize the tissue/cells in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash and resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Competition Binding Assay: [8][9]

    • In a 96-well plate, add the following to each well in the assay buffer:

      • A fixed concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr³]NT or [³H]SR 48692) near its Kd value.[3][6]

      • Increasing concentrations of unlabeled this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • Membrane preparation (typically 20-50 µg of protein).

    • For non-specific binding, use a high concentration of unlabeled neurotensin (e.g., 1 µM).

    • Incubate the plate at 25°C for 20-60 minutes to reach equilibrium.[10]

  • Separation and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 1% polyethyleneimine.[10]

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: In Vivo Microdialysis for Neurotransmitter Release

This protocol describes the use of in vivo microdialysis to measure the effect of this compound on neurotensin-stimulated acetylcholine (ACh) or dopamine (DA) release in the brain of a freely moving rat.[11][12][13]

A 1. Stereotaxic Surgery: Implant guide cannula targeting brain region (e.g., Striatum) B 2. Animal Recovery (Several days) A->B C 3. Microdialysis Probe Insertion and Perfusion with aCSF B->C D 4. Baseline Sample Collection: Collect dialysate every 20 min until stable neurotransmitter levels C->D E 5. Drug Administration: - Administer this compound (i.p. or p.o.) - After ~30 min, infuse NT via probe (retrodialysis) to stimulate release D->E F 6. Experimental Sample Collection: Continue collecting dialysate fractions E->F G 7. Analysis: Quantify neurotransmitter levels (e.g., HPLC-ECD for DA, HPLC-MS for ACh) F->G H 8. Data Interpretation: Compare neurotransmitter levels pre- and post-drug administration G->H

Caption: Experimental workflow for an in vivo microdialysis study.

Methodology:

  • Surgical Preparation:

    • Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.[6]

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum for ACh release, nucleus accumbens for DA release).[3]

    • Allow the animal to recover for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

    • Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[14]

    • Allow the system to equilibrate and collect baseline samples every 10-20 minutes until neurotransmitter levels are stable (typically 3-4 consecutive samples with <10% variation).

  • Drug Administration and Sample Collection:

    • Administer this compound systemically (e.g., 0.01-0.3 mg/kg, i.p.) or vehicle control.[1]

    • After a suitable pre-treatment time (e.g., 30 minutes), stimulate neurotransmitter release by infusing neurotensin (e.g., 100 nM) directly into the brain region through the microdialysis probe (retrodialysis).[1][14]

    • Continue to collect dialysate samples at regular intervals for 2-3 hours post-stimulation.

  • Neurochemical Analysis:

    • Analyze the collected dialysate samples to quantify the concentration of the neurotransmitter of interest.

    • For dopamine, use High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

    • For acetylcholine, use HPLC coupled with Mass Spectrometry (HPLC-MS) for high sensitivity.

  • Data Analysis:

    • Express neurotransmitter concentrations as a percentage of the average baseline level.

    • Compare the time course of neurotransmitter release between the vehicle-treated and this compound-treated groups.

    • Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to determine significance.

Protocol 3: In Vitro Functional Assay (Calcium Mobilization)

This protocol assesses the ability of this compound to block neurotensin-induced intracellular calcium mobilization in cells expressing the human neurotensin receptor (NTR1).

cluster_pathway Neurotensin Receptor Signaling NT Neurotensin (Agonist) Receptor NTR1 Receptor (GPCR) NT->Receptor Binds & Activates SR142948 This compound (Antagonist) SR142948->Receptor Binds & Blocks Gq Gq Protein Receptor->Gq Activates PLC PLC Gq->PLC Activates Ca ↑ Intracellular Ca²⁺ PLC->Ca via IP₃ Response Neurotransmitter Release Ca->Response

Caption: Neurotensin signaling pathway and the inhibitory action of this compound.

Methodology:

  • Cell Culture and Dye Loading:

    • Culture CHO cells stably transfected with the human NTR1 receptor (h-NTR1-CHO cells).[1][3]

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

    • Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution) to remove extracellular dye.

  • Antagonist and Agonist Addition:

    • Add varying concentrations of this compound or vehicle to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Fluorescence Measurement:

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add a fixed concentration of neurotensin (typically a concentration that gives ~80% of the maximal response, EC80) to all wells simultaneously using the instrument's integrated fluidics.

    • Immediately begin recording the change in fluorescence intensity over time (e.g., for 60-120 seconds).[1]

  • Data Analysis:

    • Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data, setting the response to neurotensin alone as 100% and the response in buffer as 0%.

    • Plot the normalized response against the log concentration of this compound.

    • Fit the data using a non-linear regression model to determine the IC50 value of this compound for inhibiting the neurotensin-induced calcium response.

References

Application Notes and Protocols for Radiolabeling SR142948 for In Vivo Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR142948 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptors (NTRs), with high affinity for both NTS1 and NTS2 subtypes.[1][2] Neurotensin receptors, particularly NTS1, are overexpressed in a variety of cancers, including pancreatic, prostate, and breast cancer, making them attractive targets for diagnostic imaging and targeted radionuclide therapy.[3] Radiolabeling of SR142948 allows for non-invasive in vivo visualization and quantification of NTS receptor expression, which can aid in cancer diagnosis, staging, and monitoring of therapeutic response.

These application notes provide detailed protocols for the radiolabeling of SR142948 with positron-emitting radionuclides, such as Gallium-68 (⁶⁸Ga), for use in Positron Emission Tomography (PET) imaging. The protocols cover the conjugation of a chelator to SR142948, the radiolabeling reaction, quality control procedures, and a protocol for in vivo PET imaging in a tumor xenograft mouse model.

Signaling Pathway of the Neurotensin Receptor 1 (NTS1)

Activation of the NTS1 receptor by its endogenous ligand, neurotensin, initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), NTS1 primarily couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling pathways are involved in various cellular processes, including proliferation, survival, and migration. SR142948, as an antagonist, blocks these downstream signaling events by preventing neurotensin from binding to the receptor.

NTS1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin NTS1 Receptor NTS1 Receptor Neurotensin->NTS1 Receptor Binds & Activates SR142948 SR142948 SR142948->NTS1 Receptor Binds & Blocks Gq/11 Gq/11 NTS1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Downstream Effects Downstream Effects Ca2+ Release->Downstream Effects PKC Activation->Downstream Effects

Caption: Neurotensin Receptor 1 (NTS1) Signaling Pathway.

Experimental Protocols

Protocol 1: Synthesis of DOTA-conjugated SR142948

This protocol describes the conjugation of the bifunctional chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to SR142948. The carboxylic acid moiety on the adamantane (B196018) portion of SR142948 is the proposed site for conjugation. This will be achieved by activating the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, followed by reaction with a DOTA derivative containing a primary amine.

Materials:

  • SR142948

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • DOTA-amine derivative (e.g., DOTA-NH₂)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Diethyl ether

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer

Procedure:

  • Activation of SR142948:

    • Dissolve SR142948 (1 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and DCC or EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if using DCC).

  • Conjugation with DOTA-amine:

    • To the filtered solution containing the SR142948-NHS ester, add a solution of DOTA-amine (1.5 equivalents) and TEA (2 equivalents) in anhydrous DMF.

    • Stir the reaction mixture at room temperature overnight.

  • Purification of DOTA-SR142948:

    • Concentrate the reaction mixture under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Collect the precipitate by centrifugation and wash with diethyl ether.

    • Purify the DOTA-SR142948 conjugate by preparative HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • Collect the fractions containing the desired product and lyophilize to obtain the purified DOTA-SR142948 conjugate.

  • Characterization:

    • Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.

DOTA_Conjugation_Workflow SR142948 SR142948 SR142948-NHS_Ester SR142948-NHS_Ester SR142948->SR142948-NHS_Ester Activation DCC/NHS DCC/NHS DCC/NHS->SR142948-NHS_Ester DOTA-SR142948_Crude DOTA-SR142948_Crude SR142948-NHS_Ester->DOTA-SR142948_Crude Conjugation DOTA-Amine DOTA-Amine DOTA-Amine->DOTA-SR142948_Crude HPLC_Purification HPLC_Purification DOTA-SR142948_Crude->HPLC_Purification Purified_DOTA-SR142948 Purified_DOTA-SR142948 HPLC_Purification->Purified_DOTA-SR142948 Characterization Characterization Purified_DOTA-SR142948->Characterization Final_Product Final_Product Characterization->Final_Product

Caption: Workflow for DOTA Conjugation to SR142948.

Protocol 2: Radiolabeling of DOTA-SR142948 with Gallium-68 (⁶⁸Ga)

This protocol describes the chelation of ⁶⁸Ga with the DOTA-SR142948 conjugate.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl

  • Sodium acetate (B1210297) buffer (pH 4.5)

  • DOTA-SR142948 conjugate

  • Sterile water for injection

  • Heating block

  • C18 Sep-Pak cartridge

  • Ethanol (B145695)

  • Saline solution (0.9% NaCl)

  • Radio-TLC or Radio-HPLC system

Procedure:

  • Elution of ⁶⁸Ga:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

  • Radiolabeling Reaction:

    • In a sterile reaction vial, add the ⁶⁸GaCl₃ eluate (e.g., 1 mL).

    • Add sodium acetate buffer to adjust the pH to 4.0-4.5.

    • Add the DOTA-SR142948 conjugate (10-50 µg) dissolved in sterile water.

    • Incubate the reaction mixture at 95°C for 10-15 minutes.

  • Purification of [⁶⁸Ga]Ga-DOTA-SR142948:

    • Condition a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).

    • Load the reaction mixture onto the conditioned C18 Sep-Pak cartridge.

    • Wash the cartridge with sterile water (10 mL) to remove unchelated ⁶⁸Ga.

    • Elute the radiolabeled product, [⁶⁸Ga]Ga-DOTA-SR142948, with a small volume of ethanol (e.g., 0.5 mL).

    • Dilute the ethanolic solution with sterile saline to a final ethanol concentration of less than 10% for in vivo administration.

Protocol 3: Quality Control of [⁶⁸Ga]Ga-DOTA-SR142948

Procedure:

  • Radiochemical Purity (RCP):

    • Determine the RCP using either radio-TLC or radio-HPLC.

    • Radio-TLC: Spot the final product on a TLC plate (e.g., silica (B1680970) gel) and develop with a suitable mobile phase (e.g., 0.1 M sodium citrate). The radiolabeled conjugate should remain at the origin, while free ⁶⁸Ga moves with the solvent front.

    • Radio-HPLC: Inject an aliquot of the final product into an HPLC system equipped with a C18 column and a radioactivity detector. The retention time of the radiolabeled product should be compared to that of the non-radioactive DOTA-SR142948 standard.

    • The RCP should be >95%.

  • Sterility and Endotoxin (B1171834) Testing:

    • Perform standard sterility and endotoxin tests on the final product before administration to animals.

Quantitative Data Summary

ParameterMethodSpecification
DOTA-SR142948 Conjugate
IdentityMass SpectrometryExpected Molecular Weight ± 1 Da
PurityHPLC>95%
[⁶⁸Ga]Ga-DOTA-SR142948
Radiochemical PurityRadio-TLC / Radio-HPLC>95%
pHpH meter/strip4.5 - 7.5
SterilityUSP <71>Sterile
Bacterial EndotoxinsUSP <85>< 175 EU/V
Protocol 4: In Vivo PET Imaging in a Tumor Xenograft Mouse Model

This protocol outlines the procedure for performing a PET imaging study in nude mice bearing NTS1-expressing tumors.

Materials:

  • NTS1-expressing cancer cell line (e.g., HT-29 human colon adenocarcinoma)

  • Female athymic nude mice (4-6 weeks old)

  • Matrigel

  • [⁶⁸Ga]Ga-DOTA-SR142948 solution for injection

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

Procedure:

  • Tumor Model Establishment:

    • Subcutaneously inject a suspension of NTS1-expressing cancer cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.[4][5]

    • Allow the tumors to grow to a suitable size (e.g., 100-200 mm³) for imaging, which typically takes 2-3 weeks.

  • Animal Preparation and Injection:

    • Fast the mice for 4-6 hours before the injection of the radiotracer.

    • Anesthetize the mouse using isoflurane (B1672236) (e.g., 2% in oxygen).

    • Inject approximately 3.7-7.4 MBq (100-200 µCi) of [⁶⁸Ga]Ga-DOTA-SR142948 in a volume of 100-150 µL via the tail vein.

  • PET/CT Imaging:

    • Position the anesthetized mouse on the scanner bed.

    • Acquire a CT scan for anatomical reference and attenuation correction.

    • Perform a dynamic or static PET scan at desired time points post-injection (e.g., 30, 60, and 120 minutes). For dynamic scanning, start the acquisition immediately after injection.

    • Maintain the animal under anesthesia and monitor its vital signs throughout the imaging session.

  • Image Analysis:

    • Reconstruct the PET and CT images.

    • Fuse the PET and CT images for anatomical localization of radioactivity.

    • Draw regions of interest (ROIs) on the tumor and other organs of interest (e.g., muscle, liver, kidneys) to quantify the radiotracer uptake.

    • Express the uptake as a percentage of the injected dose per gram of tissue (%ID/g).

  • Blocking Study (for specificity):

    • To confirm receptor-specific uptake, a separate group of tumor-bearing mice can be co-injected with a blocking dose of non-radiolabeled SR142948 (e.g., 1 mg/kg) along with the radiotracer. A significant reduction in tumor uptake in the blocked group compared to the unblocked group would indicate specific binding to the neurotensin receptors.

InVivo_Imaging_Workflow Tumor_Implantation Tumor_Implantation Tumor_Growth Tumor_Growth Tumor_Implantation->Tumor_Growth Radiotracer_Injection Radiotracer_Injection Tumor_Growth->Radiotracer_Injection PET_CT_Scan PET_CT_Scan Radiotracer_Injection->PET_CT_Scan Anesthesia Anesthesia Anesthesia->Radiotracer_Injection Image_Reconstruction Image_Reconstruction PET_CT_Scan->Image_Reconstruction Data_Analysis Data_Analysis Image_Reconstruction->Data_Analysis Results Results Data_Analysis->Results

Caption: In Vivo PET Imaging Workflow.

References

Application Notes and Protocols for SR 142948 in Models of Neurological and Psychiatric Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 142948 is a potent and selective, non-peptide antagonist of the neurotensin (B549771) receptors (NTS1 and NTS2).[1][2] Neurotensin, a 13-amino acid neuropeptide, is implicated in the pathophysiology of a range of neurological and psychiatric disorders due to its close association with dopaminergic and glutamatergic systems.[3][4] this compound, with its ability to cross the blood-brain barrier and its oral bioavailability, serves as a critical research tool for elucidating the role of neurotensin signaling in these conditions and for the preclinical evaluation of potential therapeutic agents.[1][2]

These application notes provide a comprehensive overview of the use of this compound in various preclinical models of neurological and psychiatric diseases, complete with detailed experimental protocols and quantitative data.

Data Presentation

The following tables summarize the in vitro binding affinities and in vivo effective doses of this compound, providing a reference for experimental design.

Table 1: In Vitro Binding Affinity of this compound

TargetPreparationRadioligandIC50 (nM)Ki (nM)Reference
Human NTS1 ReceptorCHO cell membranes[¹²⁵I-Tyr³]NT1.191.03[5]
Human NTS ReceptorHT-29 cell membranes[¹²⁵I-Tyr³]NT0.320.28[5]
Rat NTS ReceptorAdult rat brain membranes[¹²⁵I-Tyr³]NT3.96-[1]
Guinea Pig NTS ReceptorGuinea pig brain membranes[³H]SR 486920.300.17[5]

Table 2: In Vivo Efficacy of this compound in Animal Models

ModelSpeciesAdministration RouteDose RangeEffectReference
Neurotensin-induced turning behaviorMouseOral (p.o.)0.04 - 0.64 mg/kgInhibition of turning behavior[2]
Neurotensin-induced acetylcholine (B1216132) releaseRatIntraperitoneal (i.p.)0.1 mg/kgComplete antagonism of ACh release in the striatum[2]
Amphetamine-induced hyperlocomotionMouse/Rat--Attenuation of hyperactivity[6]
Neurotensin-evoked dopamine (B1211576) effluxRatIntra-VTA-Dose-dependent blockade of dopamine efflux in the nucleus accumbens[7]

Signaling Pathways

This compound acts by blocking the binding of neurotensin to its receptors, primarily NTS1 and NTS2, which are G protein-coupled receptors (GPCRs). The activation of these receptors by neurotensin initiates several downstream signaling cascades. The primary signaling pathway for NTS1 involves coupling to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and activation of protein kinase C (PKC). Neurotensin receptors can also couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels. Furthermore, upon activation, these receptors can recruit β-arrestins, which mediate receptor desensitization, internalization, and can also initiate G protein-independent signaling pathways. This compound, as an antagonist, blocks these downstream effects.

Neurotensin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NT Neurotensin NTR Neurotensin Receptor (NTS1/2) NT->NTR Agonist Binding SR142948 This compound SR142948->NTR Antagonist Binding Gq Gq NTR->Gq Activation Gio Gi/o NTR->Gio Activation beta_arrestin β-Arrestin NTR->beta_arrestin Recruitment PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts Desensitization Receptor Desensitization & Internalization beta_arrestin->Desensitization MAPK MAPK Signaling beta_arrestin->MAPK IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC cAMP cAMP ATP->cAMP

Caption: Neurotensin Receptor Signaling Pathways Blocked by this compound.

Experimental Protocols

The following are detailed protocols for the use of this compound in common animal models of neurological and psychiatric disorders.

Schizophrenia Model: Prepulse Inhibition (PPI) Deficit

Objective: To assess the potential of this compound to reverse sensorimotor gating deficits, a core feature of schizophrenia, often modeled by inducing a PPI deficit with psychotomimetic agents like phencyclidine (PCP) or amphetamine.

Experimental Workflow:

PPI_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_drug Drug Administration Details animal Rodent (Rat/Mouse) ppi_apparatus Startle Response Chamber acclimation Acclimation to testing room (30-60 min) drug_admin Drug Administration acclimation->drug_admin ppi_test Prepulse Inhibition Test drug_admin->ppi_test data_analysis Data Analysis ppi_test->data_analysis sr142948_admin This compound Administration (e.g., 0.1-1 mg/kg, i.p.) sr142948_admin->ppi_test 30-60 min prior psychotomimetic_admin Psychotomimetic Administration (e.g., PCP 3 mg/kg, i.p. or Amphetamine 5 mg/kg, i.p.) psychotomimetic_admin->ppi_test 15-30 min prior

Caption: Workflow for Prepulse Inhibition (PPI) Experiment.

Materials:

  • This compound

  • Phencyclidine (PCP) or d-amphetamine

  • Vehicle (e.g., saline, DMSO, or Tween 80 solution)

  • Startle response measurement system

  • Male adult rats (e.g., Sprague-Dawley, 250-300g) or mice (e.g., C57BL/6, 25-30g)

Procedure:

  • Animal Habituation: Acclimate animals to the testing room for at least 60 minutes before the experiment.

  • Drug Preparation: Dissolve this compound and the psychotomimetic agent in the appropriate vehicle.

  • Drug Administration:

    • Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

    • After a pretreatment interval of 30-60 minutes, administer PCP (e.g., 3 mg/kg, i.p.) or d-amphetamine (e.g., 5 mg/kg, i.p.) or vehicle.

  • Prepulse Inhibition Testing:

    • Place the animal in the startle chamber for a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).

    • The test session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration).

      • Prepulse + Pulse trials: A weaker, non-startling acoustic prepulse (e.g., 75, 80, or 85 dB, 20 ms duration) precedes the startle pulse by a short interval (e.g., 100 ms).

      • No-stimulus trials: Background noise only.

    • Record the startle amplitude for each trial.

  • Data Analysis:

    • Calculate the percent prepulse inhibition for each prepulse intensity: %PPI = [1 - (Startle amplitude on prepulse + pulse trial / Startle amplitude on pulse-alone trial)] x 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound on psychotomimetic-induced PPI deficits.

Addiction Model: Amphetamine-Induced Hyperlocomotion

Objective: To evaluate the ability of this compound to attenuate the stimulant effects of drugs of abuse, such as amphetamine, which are associated with increased dopamine release in the nucleus accumbens.

Experimental Workflow:

Hyperlocomotion_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_drug Drug Administration Details animal Rodent (Rat/Mouse) open_field Open Field Arena habituation Habituation to open field (30-60 min) drug_admin Drug Administration habituation->drug_admin locomotor_activity Record Locomotor Activity (60-120 min) drug_admin->locomotor_activity data_analysis Data Analysis locomotor_activity->data_analysis sr142948_admin This compound Administration (e.g., 0.1-1 mg/kg, i.p. or p.o.) sr142948_admin->locomotor_activity 30-60 min prior amphetamine_admin Amphetamine Administration (e.g., 1-2 mg/kg, i.p.) amphetamine_admin->locomotor_activity Immediately prior

Caption: Workflow for Amphetamine-Induced Hyperlocomotion Experiment.

Materials:

  • This compound

  • d-amphetamine

  • Vehicle

  • Open field arenas equipped with automated activity monitoring systems

  • Male adult rats or mice

Procedure:

  • Animal Habituation: Habituate the animals to the testing room for at least 60 minutes.

  • Open Field Habituation: Place each animal in the open field arena for a 30-60 minute habituation period on the day before testing.

  • Drug Administration:

    • On the test day, administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, i.p. or p.o.) or vehicle.

    • After a 30-60 minute pretreatment interval, administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) or vehicle.

  • Locomotor Activity Recording: Immediately place the animal back into the open field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) using ANOVA to assess the effect of this compound on amphetamine-induced hyperlocomotion.

Neurotransmitter Release: In Vivo Microdialysis

Objective: To directly measure the effect of this compound on neurotransmitter levels, particularly dopamine, in specific brain regions like the nucleus accumbens, either under basal conditions or following a pharmacological challenge.

Experimental Workflow:

Microdialysis_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment_day Experiment Day surgery Stereotaxic Surgery: Guide Cannula Implantation recovery Post-operative Recovery (5-7 days) surgery->recovery probe_insertion Microdialysis Probe Insertion equilibration Equilibration Period (1-2 hours) probe_insertion->equilibration baseline Baseline Sample Collection (3-4 samples) equilibration->baseline drug_admin This compound Administration baseline->drug_admin post_drug_samples Post-drug Sample Collection drug_admin->post_drug_samples analysis HPLC-ECD Analysis post_drug_samples->analysis

Caption: Workflow for In Vivo Microdialysis Experiment.

Materials:

  • This compound

  • Vehicle

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Microinfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ECD)

  • Artificial cerebrospinal fluid (aCSF)

  • Male adult rats

Procedure:

  • Stereotaxic Surgery:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the desired brain region (e.g., nucleus accumbens shell: AP +1.7 mm, ML ±0.8 mm, DV -7.8 mm from bregma).

    • Secure the cannula with dental cement and allow the animal to recover for 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a 1-2 hour equilibration period.

    • Collect 3-4 baseline dialysate samples (e.g., every 20 minutes).

    • Administer this compound (e.g., 0.3 mg/kg, i.p.) or vehicle.

    • Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Sample Analysis:

    • Analyze the dialysate samples for dopamine content using HPLC-ECD.

  • Data Analysis:

    • Calculate the basal dopamine concentration from the baseline samples.

    • Express the post-drug dopamine levels as a percentage of the baseline.

    • Use appropriate statistical tests to determine the effect of this compound on dopamine release.

  • Histological Verification: At the end of the experiment, perfuse the animal and section the brain to verify the correct placement of the microdialysis probe.

Conclusion

This compound is an invaluable pharmacological tool for investigating the complex role of the neurotensin system in the pathophysiology of neurological and psychiatric disorders. The protocols outlined in these application notes provide a framework for utilizing this compound in robust and reproducible preclinical models. By carefully considering the quantitative data and understanding the underlying signaling pathways, researchers can effectively design and interpret experiments to advance our knowledge in these critical areas of neuroscience and drug development.

References

Techniques for Measuring SR 142948 Concentration in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of SR 142948, a potent and selective non-peptide neurotensin (B549771) receptor (NT) antagonist, in biological samples. The methodologies described herein are based on established bioanalytical techniques for small molecules and analogous compounds, providing a robust framework for pharmacokinetic studies, drug metabolism research, and other applications in drug development.

Introduction

This compound is a valuable research tool for investigating the role of the neurotensin system in various physiological and pathological processes.[1] Accurate measurement of its concentration in biological matrices such as plasma, serum, and tissue homogenates is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines protocols primarily based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitive and selective quantification of small molecules in complex biological fluids.[2][3]

Overview of Analytical Techniques

The primary technique for the quantification of this compound is LC-MS/MS. This method offers high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte in complex matrices. The general workflow involves sample preparation to isolate this compound from endogenous interferences, followed by chromatographic separation and mass spectrometric detection.

Key Steps in Analysis:

  • Sample Collection and Handling: Proper collection and storage of biological samples are critical to ensure the stability of the analyte.

  • Sample Preparation: Extraction of this compound from the biological matrix is a crucial step to remove proteins and other interfering substances. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[4][5]

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate this compound from other components in the prepared sample.

  • Mass Spectrometric Detection: A tandem mass spectrometer is used for the selective detection and quantification of this compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for the quantification of a small molecule non-peptide antagonist, which can be considered representative for this compound analysis. These values serve as a benchmark for method development and validation.

ParameterTypical ValueDescription
Linearity Range 1 - 200 nMThe concentration range over which the assay is accurate and precise.
Lower Limit of Quantification (LLOQ) 1 nMThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Intra-day Precision (%CV) < 15%The precision of the assay within a single day, expressed as the coefficient of variation.
Inter-day Precision (%CV) < 15%The precision of the assay between different days, expressed as the coefficient of variation.
Accuracy (% Bias) 85 - 115%The closeness of the measured value to the true value, expressed as a percentage of the nominal concentration.
Extraction Recovery > 80%The efficiency of the extraction process in recovering the analyte from the biological matrix.
Matrix Effect MinimalThe effect of co-eluting, undetected matrix components on the ionization of the analyte.

Note: These values are illustrative and should be established for each specific validated assay.

Experimental Protocols

The following are detailed protocols for the analysis of this compound in plasma. These should be considered as templates and may require optimization for specific laboratory conditions and matrices.

Protocol 1: Protein Precipitation (PPT)

This is a rapid and simple method for sample cleanup, suitable for high-throughput analysis.

Materials:

  • Blank plasma

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., a structurally similar compound)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution. For calibration standards and quality control (QC) samples, add the appropriate volume of this compound working solution.

  • Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT and can improve sensitivity.

Materials:

  • Blank plasma

  • This compound analytical standard

  • Internal Standard (IS) solution

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Ammonium (B1175870) hydroxide (B78521) solution (5%)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator

Procedure:

  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of IS and the appropriate volume of this compound working solution.

  • Basification: Add 25 µL of 5% ammonium hydroxide solution and vortex briefly.

  • Extraction: Add 500 µL of MTBE.

  • Vortexing: Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample cleanup and is ideal for achieving the lowest limits of quantification.

Materials:

  • Blank plasma

  • This compound analytical standard

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Elution solvent (e.g., Methanol with 2% formic acid)

  • SPE manifold

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 100 µL of plasma, add 10 µL of IS and the appropriate amount of this compound. Dilute the sample with 400 µL of water containing 0.1% formic acid and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

  • Elution: Elute this compound and the IS from the cartridge with 500 µL of the elution solvent.

  • Evaporation: Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject into the LC-MS/MS system.

LC-MS/MS Instrumental Parameters (Illustrative)

The following are typical starting parameters for an LC-MS/MS system. These will require optimization for the specific instrument and compound.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 20% B

    • 3.1-4.0 min: 20% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Tandem Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • This compound MRM Transition (Hypothetical):

    • Precursor Ion (Q1): To be determined based on the molecular weight of this compound (685.86 g/mol ) + H+ = 686.9 m/z

    • Product Ion (Q3): To be determined by infusion and fragmentation experiments.

    • Collision Energy (CE): To be optimized.

  • Internal Standard MRM Transition: To be determined based on the selected IS.

Visualizations

The following diagrams illustrate the experimental workflows and the signaling pathway of the neurotensin receptor.

Experimental_Workflow_PPT plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is ppt Add Acetonitrile (300 µL) is->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate to Dryness (Optional) supernatant->evap reconstitute Reconstitute in Mobile Phase (100 µL) evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Protein Precipitation (PPT) Workflow.

Experimental_Workflow_LLE plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is base Add 5% NH4OH (25 µL) is->base extract Add MTBE (500 µL) base->extract vortex Vortex (5 min) extract->vortex centrifuge Centrifuge (14,000 rpm, 5 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evap Evaporate to Dryness transfer->evap reconstitute Reconstitute in Mobile Phase (100 µL) evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Experimental_Workflow_SPE cluster_0 SPE Cartridge condition Condition (Methanol, Water) load Load Sample wash Wash (Water) load->wash elute Elute (Methanol/Formic Acid) wash->elute eluate Collect Eluate elute->eluate plasma Plasma Sample + IS plasma->load evap Evaporate to Dryness eluate->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction (SPE) Workflow.

Neurotensin_Signaling_Pathway NT Neurotensin (NT) NTR Neurotensin Receptor (NTR1/NTR2) NT->NTR Binds G_protein Gq/11 or Gi/o NTR->G_protein Activates SR142948 This compound SR142948->NTR Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq/11) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gi/o) IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response cAMP->Cellular_Response Modulates Ca_PKC->Cellular_Response

Caption: this compound Antagonism of Neurotensin Signaling.

Method Validation

A full validation of the chosen analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for the intended application.[6][7][8] Key validation parameters to be assessed include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The relationship between the instrument response and the known concentrations of the analyte.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).

By following these detailed protocols and validation guidelines, researchers can confidently and accurately measure the concentration of this compound in biological samples, enabling a deeper understanding of its pharmacokinetic and pharmacodynamic properties.

References

Application of SR 142948 in Studying Cancer Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SR 142948 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTSR1).[1][2] Neurotensin (NT), a tridecapeptide, and its high-affinity receptor, NTSR1, are increasingly implicated in the progression of various cancers, including those of the pancreas, colon, prostate, and lung.[3][4] The NT/NTSR1 signaling axis activates several downstream pathways crucial for cancer cell proliferation, survival, migration, and invasion.[3][4] Consequently, this compound serves as a valuable pharmacological tool for elucidating the role of NTSR1 signaling in oncology and for evaluating the therapeutic potential of NTSR1 antagonism. This document provides detailed application notes and protocols for the use of this compound in cancer cell signaling research.

Quantitative Data Summary

This compound exhibits high affinity for NTSR1 and effectively antagonizes NT-induced downstream signaling. The following tables summarize key quantitative data for this compound in relevant cell lines.

Table 1: Receptor Binding and Functional Antagonism of this compound

Cell LineCancer TypeAssayParameterValue (nM)
HT-29Colon Carcinoma[¹²⁵I-Tyr³]NT BindingIC₅₀0.32[1][3]
h-NTR1-CHO-[¹²⁵I-Tyr³]NT BindingIC₅₀1.19[1][3]
HT-29Colon CarcinomaInositol Monophosphate FormationIC₅₀3.9[1][2]
h-NTR1-CHO-Intracellular Calcium MobilizationAntagonism1, 10[3]

Table 2: Effects of the Related NTSR1 Antagonist (SR 48692) on Cancer Cell Growth

Cell LineCancer TypeEffect
MIA PaCa-2Pancreatic CancerInhibition of cell growth[5]
PANC-1Pancreatic CancerInhibition of cell growth[5]
SW480Colon CancerReduction of tumor volume in xenografts[6]
HCT116Colon CancerReduction of tumor volume in xenografts[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the neurotensin signaling pathway in cancer cells and a general workflow for studying the effects of this compound.

NTSR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NT Neurotensin NTSR1 NTSR1 NT->NTSR1 Binds and Activates SR142948 This compound SR142948->NTSR1 Binds and Inhibits Gq Gq NTSR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocates to c_fos c-fos/krox24 ERK_n->c_fos Induces expression of Proliferation Cell Proliferation, Survival, Migration c_fos->Proliferation Promotes

Neurotensin Signaling Pathway in Cancer Cells.

Experimental_Workflow cluster_planning Experimental Design cluster_execution In Vitro Assays cluster_analysis Data Analysis and Interpretation select_cells Select Cancer Cell Line (e.g., HT-29, PANC-1) determine_conc Determine this compound Concentration Range (e.g., 1 nM - 1 µM) select_cells->determine_conc determine_time Determine Treatment Time Points (e.g., 24h, 48h, 72h) determine_conc->determine_time cell_culture Cell Culture and Treatment with this compound determine_time->cell_culture viability_assay Cell Viability Assay (MTT) cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Annexin V) cell_culture->apoptosis_assay migration_assay Migration/Invasion Assay (Transwell) cell_culture->migration_assay western_blot Western Blot Analysis (p-ERK, p-Akt, etc.) cell_culture->western_blot calcium_assay Calcium Mobilization Assay cell_culture->calcium_assay quantify_results Quantify Results (IC₅₀, % inhibition) viability_assay->quantify_results apoptosis_assay->quantify_results migration_assay->quantify_results pathway_analysis Analyze Signaling Pathway Modulation western_blot->pathway_analysis calcium_assay->pathway_analysis conclusion Draw Conclusions on This compound Effects quantify_results->conclusion pathway_analysis->conclusion

References

Application Notes and Protocols: SR 142948 in Combination with Pharmacological Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of SR 142948, a potent and selective non-peptide neurotensin (B549771) receptor (NTR) antagonist, in combination with other pharmacological agents. This compound is a valuable tool for investigating the role of the neurotensin system in various physiological and pathological processes, particularly in the context of neuropsychiatric disorders. Its ability to cross the blood-brain barrier makes it suitable for in vivo studies.[1][2]

Introduction

Neurotensin (NT) is a tridecapeptide that functions as a neurotransmitter and neuromodulator in the central nervous system. It is closely associated with the dopamine (B1211576) system and has been implicated in the pathophysiology of schizophrenia, drug addiction, and Parkinson's disease. This compound acts as an antagonist at neurotensin receptors, primarily NTS1 and NTS2, thereby blocking the effects of endogenous neurotensin.[3] This property makes it an excellent pharmacological tool to probe the functional significance of the neurotensin system in the context of other neurotransmitter systems.

This document outlines protocols for utilizing this compound in combination with psychostimulants (amphetamine and MDMA) and antipsychotics (haloperidol) to study behavioral and signaling outcomes.

Data Presentation

Table 1: In Vitro Binding Affinities and Potencies of this compound
PreparationLigand/Effect MeasuredIC₅₀ (nM)
h-NTR1-CHO cells[¹²⁵I-Tyr³]NT Binding1.19[1][2]
HT-29 cells[¹²⁵I-Tyr³]NT Binding0.32[1][2]
Adult Rat Brain[¹²⁵I-Tyr³]NT Binding3.96[1][2]
HT-29 cellsNT-induced Inositol Monophosphate Formation3.9[1][2]
Table 2: In Vivo Effects of this compound in Combination with Neurotensin (NT)
Animal ModelNT-Induced EffectThis compound AdministrationDosageOutcome
RatHypothermiap.o.2 mg/kg53% blockade of NT-induced hypothermia[1]
MouseHypothermiap.o.4 mg/kg54% blockade of NT-induced hypothermia[1]
MouseTurning Behaviorp.o.2 µg/kgInhibition of NT-induced turning behavior[1]
RatAcetylcholine Releasei.p.0.01, 0.03, 0.3 mg/kgDose-dependent prevention of NT-enhanced ACh release[1]

Signaling Pathways

The interaction between the neurotensin and dopamine systems is a key area of investigation where this compound is a critical tool. Neurotensin, through NTS1 receptors co-localized on dopamine neurons, can modulate dopamine release and receptor signaling. This compound, by blocking these NTS1 receptors, can prevent the neurotensin-mediated modulation of the dopamine system.

Neurotensin-Dopamine Interaction cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron NT Neurotensin NTS1_pre NTS1 Receptor NT->NTS1_pre binds DA_release Dopamine Release NTS1_pre->DA_release modulates D2R D2 Receptor DA_release->D2R activates Signaling Downstream Signaling (e.g., ERK activation) D2R->Signaling SR142948 This compound SR142948->NTS1_pre blocks

Caption: this compound blocks neurotensin's modulation of dopamine release.

Experimental Protocols

Protocol 1: Investigating the Role of Neurotensin Receptors in Amphetamine-Induced Locomotor Sensitization in Rats

This protocol is designed to assess whether blockade of neurotensin receptors with this compound can prevent the development of behavioral sensitization to the psychostimulant effects of amphetamine.

Materials:

  • This compound

  • d-Amphetamine sulfate (B86663)

  • Sterile saline (0.9% NaCl)

  • Vehicle for this compound (e.g., 5% Tween 80 in sterile water)

  • Adult male Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus

  • Intracranial infusion pumps and cannulae

  • Locomotor activity chambers

Procedure:

  • Animal Preparation and Surgery:

    • Acclimatize rats to the housing facility for at least one week before surgery.

    • Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).

    • Secure the rat in a stereotaxic apparatus.

    • Implant bilateral guide cannulae aimed at the ventral tegmental area (VTA). Stereotaxic coordinates for the VTA in rats are approximately: AP -5.8 mm, ML ±0.6 mm, DV -8.4 mm from bregma.

    • Allow at least one week for recovery from surgery.

  • Drug Preparation:

    • Prepare d-amphetamine sulfate in sterile saline at a concentration of 1 mg/mL for intraperitoneal (i.p.) injection.

    • Prepare this compound in vehicle for intra-VTA microinjection. A typical concentration is 1 µg/µL.

  • Experimental Design (Sensitization Phase):

    • Divide the animals into four groups: (1) Vehicle (intra-VTA) + Saline (i.p.), (2) Vehicle (intra-VTA) + Amphetamine (i.p.), (3) this compound (intra-VTA) + Amphetamine (i.p.), (4) this compound (intra-VTA) + Saline (i.p.).

    • On alternating days for a total of 5 injection days, administer the intra-VTA infusions followed by the i.p. injections.

    • Intra-VTA Infusion: Infuse either vehicle or this compound (e.g., 1 µg in 1 µL per side) bilaterally into the VTA over 2 minutes. Leave the injectors in place for an additional minute to allow for diffusion.

    • Systemic Injection: 10 minutes after the intra-VTA infusion, administer either saline or d-amphetamine (1 mg/kg, i.p.).

    • Immediately after the i.p. injection, place the rat in a locomotor activity chamber and record activity for 60 minutes.

  • Drug-Free Period:

    • After the sensitization phase, leave the animals undisturbed in their home cages for a 7-day withdrawal period.

  • Challenge Day:

    • On the challenge day, administer a systemic injection of d-amphetamine (1 mg/kg, i.p.) to all animals.

    • Immediately place the rats in the locomotor activity chambers and record activity for 60 minutes.

  • Data Analysis:

    • Analyze the locomotor activity data (e.g., total distance traveled, stereotypy counts) using appropriate statistical methods (e.g., two-way ANOVA with repeated measures) to compare the response to the amphetamine challenge between the different pretreatment groups.

Amphetamine Sensitization Protocol Start Start Surgery Stereotaxic Surgery (VTA Cannulation) Start->Surgery Recovery 1 Week Recovery Surgery->Recovery Sensitization Sensitization Phase (5 injections, alternating days) Recovery->Sensitization Withdrawal 7-Day Withdrawal Sensitization->Withdrawal Challenge Amphetamine Challenge (1 mg/kg, i.p.) Withdrawal->Challenge Analysis Data Analysis Challenge->Analysis End End Analysis->End

Caption: Workflow for amphetamine sensitization study.
Protocol 2: Assessing the Effect of this compound on MDMA-Induced Behavioral Changes in Mice

This protocol outlines a method to determine if pretreatment with this compound can attenuate the behavioral effects of 3,4-methylenedioxymethamphetamine (MDMA), such as hyperlocomotion and changes in social interaction.

Materials:

  • This compound

  • MDMA hydrochloride

  • Sterile saline (0.9% NaCl)

  • Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in water)

  • Adult male C57BL/6 mice (20-25 g)

  • Open field arenas

  • Social interaction chambers

Procedure:

  • Animal Acclimation:

    • Acclimatize mice to the housing and testing rooms for at least one week.

  • Drug Preparation:

    • Dissolve MDMA hydrochloride in sterile saline to a concentration of 2 mg/mL for subcutaneous (s.c.) injection.

    • Suspend this compound in vehicle for oral gavage (p.o.) administration. A typical dose is 1 mg/kg.

  • Experimental Design:

    • Use a between-subjects design with four groups: (1) Vehicle (p.o.) + Saline (s.c.), (2) Vehicle (p.o.) + MDMA (s.c.), (3) this compound (p.o.) + MDMA (s.c.), (4) this compound (p.o.) + Saline (s.c.).

    • Administer this compound (1 mg/kg) or vehicle by oral gavage 60 minutes before the s.c. injection.

    • Administer MDMA (10 mg/kg) or saline subcutaneously.

  • Behavioral Testing:

    • Open Field Test: Immediately after the s.c. injection, place the mouse in the center of an open field arena (e.g., 40 x 40 cm). Record locomotor activity (distance traveled, rearing frequency) for 30 minutes using an automated tracking system.

    • Social Interaction Test: Alternatively, 30 minutes after the s.c. injection, place the test mouse in a three-chambered social interaction apparatus. In one side chamber, place a novel, unfamiliar mouse (stranger 1). In the other side chamber, place a novel object. Allow the test mouse to explore all three chambers for 10 minutes. Record the time spent in each chamber and the time spent interacting with the stranger mouse versus the object.

  • Data Analysis:

    • Analyze locomotor activity data and social interaction data using two-way ANOVA to determine the effects of this compound and MDMA.

Protocol 3: Evaluation of this compound's Effect on Antipsychotic-Induced Changes in ERK1/2 Phosphorylation

This protocol describes an ex vivo experiment to investigate if this compound can modulate the effects of a typical antipsychotic, haloperidol (B65202), on the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in the striatum.

Materials:

  • This compound

  • Haloperidol

  • Saline (0.9% NaCl)

  • Vehicle for this compound

  • Adult male Wistar rats (200-250 g)

  • Tissue homogenization buffer with phosphatase and protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment and reagents

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Animal Treatment:

    • Divide rats into four groups: (1) Vehicle + Saline, (2) Vehicle + Haloperidol, (3) this compound + Haloperidol, (4) this compound + Saline.

    • Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle 30 minutes prior to haloperidol or saline injection.

    • Administer haloperidol (e.g., 0.5 mg/kg, i.p.) or saline.

    • 30 minutes after the second injection, humanely euthanize the animals and rapidly dissect the striatum on ice.

  • Tissue Processing and Western Blotting:

    • Homogenize the striatal tissue in ice-cold lysis buffer.

    • Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Express the level of ERK1/2 phosphorylation as the ratio of the phospho-ERK1/2 signal to the total-ERK1/2 signal.

    • Analyze the data using two-way ANOVA.

ERK Phosphorylation Protocol Start Start Treatment Animal Treatment (this compound & Haloperidol) Start->Treatment Dissection Striatum Dissection Treatment->Dissection Homogenization Tissue Homogenization Dissection->Homogenization WesternBlot Western Blotting (p-ERK & t-ERK) Homogenization->WesternBlot Analysis Densitometry Analysis WesternBlot->Analysis End End Analysis->End

Caption: Workflow for ERK1/2 phosphorylation analysis.

Conclusion

This compound is a powerful pharmacological tool for elucidating the role of the neurotensin system in modulating the effects of various psychoactive drugs. The protocols provided here offer a framework for investigating these interactions at both the behavioral and molecular levels. Researchers should optimize dosages and time courses for their specific experimental conditions. Careful consideration of animal models, routes of administration, and behavioral paradigms is crucial for obtaining robust and reproducible data.

References

Application Notes and Protocols for SR 142948 in Electrophysiological Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 142948 is a potent and selective non-peptide antagonist of neurotensin (B549771) receptors (NTRs).[1][2][3] Neurotensin (NT), a tridecapeptide, functions as a neurotransmitter and neuromodulator in the central nervous system, exerting its effects through G protein-coupled receptors.[4][5] this compound has been instrumental in elucidating the physiological roles of NT, particularly in the modulation of dopaminergic and cholinergic systems.[1][6] These application notes provide a comprehensive overview of the use of this compound in electrophysiological studies, including detailed protocols and quantitative data to facilitate its use in research and drug development.

Mechanism of Action

This compound acts as a competitive antagonist at neurotensin receptors, blocking the downstream signaling cascades initiated by neurotensin. Neurotensin receptors, primarily NTS1 and NTS2, are coupled to Gq/11 proteins.[4] Activation of these receptors by neurotensin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. This compound effectively blocks these effects by preventing the initial binding of neurotensin to its receptor.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound, providing key quantitative metrics for its activity as a neurotensin receptor antagonist.

Table 1: In Vitro Activity of this compound

AssayCell Line/TissueSpeciesIC50 (nM)Reference
[125I]-Neurotensin Bindingh-NTR1-CHO cellsHuman1.19[2]
[125I]-Neurotensin BindingHT-29 cellsHuman0.32[2]
[125I]-Neurotensin BindingAdult rat brainRat3.96[2]
Neurotensin-induced Inositol Monophosphate FormationHT-29 cellsHuman3.9[2][7]
Neurotensin-induced Cytosolic Free Ca2+ IncreaseHuman umbilical vein endothelial cellsHuman19 ± 6[8]
Neurotensin-induced Prostacyclin ProductionHuman umbilical vein endothelial cellsHuman17 ± 3[8]

Table 2: In Vivo Activity of this compound

ModelSpeciesRoute of AdministrationEffective DoseEffectReference
NT-induced Turning BehaviorMousep.o.2 µg/kgInhibition of turning behavior[2]
NT-induced HypothermiaRatp.o.2 mg/kg53% blockade[2]
NT-induced HypothermiaMousep.o.4 mg/kg54% blockade[2]
NT-evoked Acetylcholine Release in StriatumRati.p.0.1 mg/kgComplete antagonism[7]
NT-induced Blood Pressure ChangesRatp.o.10 µg/kgSignificant inhibition[8]

Signaling Pathway Diagram

The following diagram illustrates the neurotensin signaling pathway and the antagonistic action of this compound.

neurotensin_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling NTR Neurotensin Receptor (NTR) Gq Gq/11 NTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes NT Neurotensin (NT) NT->NTR Binds and Activates SR142948 This compound SR142948->NTR Binds and Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_effects Modulation of Neuronal Excitability & Neurotransmitter Release Ca_release->Neuronal_effects PKC->Neuronal_effects

Caption: Neurotensin signaling pathway and antagonism by this compound.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in electrophysiological recordings. Specific parameters may need to be optimized based on the experimental preparation and research question.

Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol is designed for investigating the effects of this compound on synaptic transmission and neuronal excitability in acute brain slices.

1. Brain Slice Preparation: a. Anesthetize the animal (e.g., rat or mouse) in accordance with institutional guidelines. b. Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. c. Rapidly dissect the brain and prepare 250-350 µm thick coronal or sagittal slices using a vibratome in ice-cold cutting aCSF. d. Transfer slices to a holding chamber containing standard aCSF, bubbled with 95% O2 / 5% CO2, and allow them to recover for at least 1 hour at room temperature before recording.

2. Solutions:

  • Cutting aCSF (example): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, and 10 mM MgSO4. pH 7.3-7.4, osmolarity ~300-310 mOsm.

  • Standard aCSF (example): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 2 mM CaCl2, and 1 mM MgSO4. Continuously bubbled with 95% O2 / 5% CO2.

  • Intracellular Solution (example for voltage-clamp): 130 mM Cs-methanesulfonate, 10 mM CsCl, 4 mM NaCl, 10 mM HEPES, 1 mM MgCl2, 5 mM EGTA, 5 mM QX-314, 12 mM di-Tris-phosphocreatine, 2 mM Mg-ATP, and 0.25 mM Na-GTP. pH adjusted to 7.2-7.3 with CsOH, osmolarity ~280-290 mOsm.

  • Intracellular Solution (example for current-clamp): 135 mM K-gluconate, 5 mM KCl, 10 mM HEPES, 2 mM MgCl2, 0.2 mM EGTA, 2 mM Mg-ATP, and 0.5 mM Na-GTP. pH adjusted to 7.2-7.3 with KOH, osmolarity ~280-290 mOsm.

3. Recording Procedure: a. Transfer a slice to the recording chamber and continuously perfuse with oxygenated standard aCSF at a rate of 2-3 ml/min. b. Visualize neurons using an upright microscope with DIC optics. c. Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution. d. Approach a target neuron and establish a GΩ seal. e. Rupture the membrane to obtain the whole-cell configuration. f. For voltage-clamp recordings, hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs) or at 0 mV to record inhibitory postsynaptic currents (IPSCs). g. For current-clamp recordings, inject current to maintain the resting membrane potential at approximately -65 mV and evoke action potentials with depolarizing current steps.

4. Application of this compound: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Dilute the stock solution in standard aCSF to the desired final concentration (e.g., 100 nM - 1 µM) immediately before use. The final DMSO concentration should be kept low (e.g., <0.1%). c. Apply this compound via bath application by switching the perfusion solution. d. To test the antagonist properties, first apply neurotensin to elicit a response, then co-apply this compound with neurotensin, or pre-incubate the slice with this compound before neurotensin application.

5. Data Analysis: a. Record and analyze changes in synaptic current amplitude, frequency, and kinetics, or changes in neuronal firing rate, resting membrane potential, and input resistance before, during, and after drug application. b. Perform statistical analysis to determine the significance of the observed effects.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a whole-cell patch-clamp experiment using this compound.

experimental_workflow prep Brain Slice Preparation recovery Slice Recovery (>1 hr) prep->recovery setup Transfer Slice to Recording Chamber recovery->setup recording Establish Whole-Cell Recording setup->recording baseline Record Baseline Activity recording->baseline agonist Apply Neurotensin (Agonist) baseline->agonist washout1 Washout agonist->washout1 antagonist Apply this compound (Antagonist) washout1->antagonist agonist_antagonist Co-apply Neurotensin and this compound antagonist->agonist_antagonist washout2 Final Washout agonist_antagonist->washout2 analysis Data Analysis washout2->analysis logical_relationship cluster_experiment Experimental Logic start Start Experiment observe_effect Does Neurotensin (NT) induce a measurable electrophysiological effect? start->observe_effect apply_sr142948 Apply this compound observe_effect->apply_sr142948 Yes troubleshoot Troubleshoot: - Check drug concentrations - Verify receptor expression - Assess slice health observe_effect->troubleshoot No observe_blockade Does this compound block the NT-induced effect? apply_sr142948->observe_blockade conclusion Conclusion: This compound is an effective antagonist at the recorded neuron. observe_blockade->conclusion Yes observe_blockade->troubleshoot No end End Experiment conclusion->end troubleshoot->end

References

Application Notes and Protocols for SR 142948 in Pain Perception Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SR 142948, a potent and selective non-peptide neurotensin (B549771) receptor antagonist, for investigating the role of neurotensin (NT) in pain perception. Detailed protocols for key in vivo analgesia assays and visualizations of the underlying signaling pathways are included to facilitate experimental design and data interpretation.

Introduction to this compound

This compound is a powerful pharmacological tool for studying the physiological and pathological roles of neurotensin, a neuropeptide implicated in a variety of central nervous system functions, including nociception. It acts as a selective antagonist at neurotensin receptors, primarily the high-affinity neurotensin receptor 1 (NTS1). Its oral bioavailability and ability to cross the blood-brain barrier make it a valuable compound for in vivo studies.[1][2] This document outlines its application in pain research, providing both the theoretical framework and practical methodologies.

Mechanism of Action

This compound exerts its effects by competitively binding to neurotensin receptors, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, neurotensin. The NTS1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by neurotensin, primarily couples to Gq alpha subunits.[3] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to the modulation of various cellular processes, including neuronal excitability, which is central to pain perception.

Data Presentation: In Vitro and In Vivo Activity of this compound

The following tables summarize the quantitative data on the activity of this compound from various studies. This information is crucial for dose selection and experimental design.

Table 1: In Vitro Receptor Binding and Functional Antagonism

Cell Line/TissueAssayParameterValue (nM)Reference
CHO cells (human NTS1)[¹²⁵I-Tyr³]NT BindingIC₅₀1.19[1]
HT-29 cells[¹²⁵I-Tyr³]NT BindingIC₅₀0.32[1]
Adult Rat Brain[¹²⁵I-Tyr³]NT BindingIC₅₀3.96[1]
HT-29 cellsNT-induced IP₁ FormationIC₅₀3.9[1][2]
CHO cells (human NTS1)NT-induced Ca²⁺ MobilizationAntagonismEffective at 1-10 nM[1]

Table 2: In Vivo Antagonism of Neurotensin-Induced Behaviors

Animal ModelNeurotensin-Induced EffectThis compound AdministrationEffective Dose RangeObserved EffectReference
MiceTurning Behavior (intrastriatal NT)Oral (p.o.)0.04 - 640 µg/kgDose-dependent inhibition[2]
RatsAcetylcholine Release (striatum)Intraperitoneal (i.p.)0.1 mg/kgComplete antagonism[2]
Mice/RatsHypothermia (i.c.v. NT)Oral (p.o.)Not specifiedBlockade of effect[2]
Mice/RatsAnalgesia (i.c.v. NT)Oral (p.o.)Not specifiedBlockade of effect[2]

Experimental Protocols

Detailed methodologies for key in vivo experiments to assess the role of neurotensin and the antagonistic effect of this compound in pain perception are provided below.

Hot Plate Test for Thermal Pain

This test measures the latency of a thermal pain reflex.

Materials:

  • Hot plate apparatus with adjustable temperature.

  • Animal enclosures.

  • This compound solution.

  • Neurotensin solution.

  • Vehicle solution (e.g., saline, DMSO).

  • Syringes and needles for administration.

  • Timer.

Procedure:

  • Acclimation: Acclimate the animals (mice or rats) to the testing room for at least 1 hour before the experiment.

  • Baseline Latency: Place each animal on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and start the timer. Stop the timer as soon as the animal shows signs of nociception (e.g., licking a paw, jumping). This is the baseline latency. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Administration:

    • Control Group: Administer the vehicle.

    • Neurotensin Group: Administer neurotensin (e.g., intracerebroventricularly, i.c.v.) to induce analgesia.

    • This compound Group: Administer this compound (e.g., orally or intraperitoneally) at a predetermined time before the neurotensin injection.

  • Testing: At the time of peak effect for the administered compounds, place the animals back on the hot plate and measure the response latency.

  • Data Analysis: Record the latencies and compare the results between the different groups. A reversal of neurotensin-induced increase in latency by this compound indicates antagonistic activity.

Tail-Flick Test for Thermal Pain

This assay assesses the spinal reflex to a thermal stimulus.

Materials:

  • Tail-flick apparatus with a radiant heat source.

  • Animal restrainers.

  • This compound solution.

  • Neurotensin solution.

  • Vehicle solution.

  • Syringes and needles.

  • Timer.

Procedure:

  • Acclimation: Acclimate the animals to the restrainers for several days before the experiment to minimize stress.

  • Baseline Latency: Gently place the animal in the restrainer and position its tail over the radiant heat source. The apparatus will automatically detect the tail flick and record the latency. A cut-off time is pre-set to avoid tissue damage.

  • Administration: Administer the vehicle, neurotensin, and this compound as described in the hot plate test protocol.

  • Testing: At the appropriate time points, measure the tail-flick latency.

  • Data Analysis: Compare the latencies across the different treatment groups to determine the effect of this compound on neurotensin-induced analgesia.

Formalin Test for Inflammatory Pain

This model assesses the response to a persistent inflammatory pain stimulus.

Materials:

  • Observation chambers with transparent walls.

  • Formalin solution (e.g., 2.5% in saline).

  • This compound solution.

  • Neurotensin solution.

  • Vehicle solution.

  • Syringes and needles.

  • Timer.

Procedure:

  • Acclimation: Place the animals in the observation chambers for at least 30 minutes to acclimate.

  • Administration: Administer the vehicle, neurotensin, and/or this compound at the appropriate pre-treatment times.

  • Formalin Injection: Inject a small volume (e.g., 20 µl) of formalin solution into the plantar surface of one hind paw.

  • Observation: Immediately after the injection, observe the animal's behavior and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases:

    • Phase 1 (Acute/Neurogenic Pain): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.

  • Data Analysis: Compare the licking/biting time between the different groups for both phases. A reduction in the duration of this behavior in the this compound + neurotensin group compared to the neurotensin-only group would indicate antagonism.

Visualizations

Signaling Pathway

Neurotensin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin NTS1 Receptor NTS1 Receptor Neurotensin->NTS1 Receptor Binds Gq Protein Gq Protein NTS1 Receptor->Gq Protein Activates PLC PLC Gq Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Co-activates Cellular Response Cellular Response (Modulation of Neuronal Excitability) PKC->Cellular Response SR142948 This compound SR142948->NTS1 Receptor Blocks

Caption: Neurotensin signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_testing Pain Assessment cluster_analysis Data Analysis Animal Acclimation Animal Acclimation Baseline Measurement Baseline Measurement Animal Acclimation->Baseline Measurement Vehicle Control Vehicle Control Baseline Measurement->Vehicle Control Neurotensin (NT) Neurotensin (NT) Baseline Measurement->Neurotensin (NT) SR142948 + NT SR142948 + NT Baseline Measurement->SR142948 + NT Analgesia Assay Analgesia Assay Vehicle Control->Analgesia Assay Neurotensin (NT)->Analgesia Assay SR142948 + NT->Analgesia Assay Data Collection Data Collection Analgesia Assay->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Interpretation Interpretation Statistical Analysis->Interpretation

Caption: General workflow for in vivo analgesia studies using this compound.

Logical Relationship

Logical_Relationship Neurotensin Neurotensin NTS1 Receptor NTS1 Receptor Neurotensin->NTS1 Receptor Activates Analgesia Analgesia NTS1 Receptor->Analgesia Leads to No Analgesia No Analgesia NTS1 Receptor->No Analgesia When Blocked SR142948 SR142948 SR142948->NTS1 Receptor Blocks

Caption: Logical diagram of this compound's antagonism of neurotensin-induced analgesia.

References

Troubleshooting & Optimization

Technical Support Center: SR 142948 In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of SR 142948 for in vivo administration. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective non-peptide antagonist of the neurotensin (B549771) (NT) receptors, particularly the neurotensin receptor 1 (NTS1).[1] It functions by binding to these receptors and blocking the downstream signaling typically initiated by the endogenous ligand, neurotensin.[1][2] This antagonistic action inhibits physiological responses such as NT-induced hypothermia, analgesia, and certain behaviors.[1][2] this compound is orally active and can cross the blood-brain barrier, making it a valuable tool for studying the role of neurotensin in the central nervous system.[1][2]

Q2: What are the known solubility properties of this compound?

A2: this compound is a poorly water-soluble compound. Its solubility has been determined in a few common laboratory solvents, as summarized in the table below. This inherent low aqueous solubility necessitates the use of specific formulation strategies for successful in vivo administration.

Q3: What are the recommended formulations for in vivo administration of this compound?

A3: Several multi-component vehicle systems have been successfully used to administer this compound in vivo. These formulations typically involve a primary solvent to dissolve the compound, followed by dilution with co-solvents, surfactants, or other excipients to maintain solubility in an aqueous-compatible vehicle. The most common and effective formulations are detailed in the Experimental Protocols section and summarized in the table below.

Troubleshooting Guide: Formulation Issues

This guide addresses specific issues that may arise during the preparation of this compound formulations for in vivo experiments.

Problem: Precipitation occurs when preparing the this compound formulation.

  • Symptom: The solution becomes cloudy or visible particles form, especially after the addition of an aqueous component like saline.

  • Possible Cause 1: Solvent capacity exceeded. You may be trying to prepare a concentration of this compound that is too high for the chosen solvent system.

    • Solution: Re-check the recommended solubility for the specific formulation in the data tables below. Do not exceed the stated maximum concentration.

  • Possible Cause 2: Inadequate mixing. The components of the formulation have not been thoroughly homogenized, leading to localized areas of high concentration and precipitation.

    • Solution: Ensure vigorous vortexing or sonication after the addition of each component. Following the correct order of solvent addition is critical.

  • Possible Cause 3: Temperature effects. The solubility of this compound may be lower at cooler temperatures.

    • Solution: Gentle warming of the solution (e.g., to 37°C) can help to dissolve the compound. However, be cautious and ensure the compound is heat-stable.

  • Possible Cause 4: pH shift. The pH of the final formulation may not be optimal for keeping this compound in solution.

    • Solution: While less common for these types of formulations, you can measure the pH of the final solution and adjust if necessary, though this may alter the vehicle's properties.

Problem: The prepared this compound formulation is clear initially but precipitates over time.

  • Symptom: The formulation appears homogenous after preparation but develops cloudiness or particles after sitting at room temperature or at 4°C.

  • Possible Cause: Formulation instability. The formulation is a supersaturated system that is not stable over extended periods.

    • Solution: It is highly recommended to prepare the final working solution fresh on the day of use.[1] If a formulation must be stored, it should be for a minimal amount of time and visually inspected for precipitation before each use.

Problem: Animals show adverse reactions after administration.

  • Symptom: Animals exhibit signs of distress, irritation at the injection site, or other unexpected physiological responses.

  • Possible Cause 1: Vehicle toxicity. High concentrations of some solvents, particularly DMSO, can cause toxicity or irritation.

    • Solution: Always include a vehicle-only control group in your experiment to differentiate the effects of the vehicle from the effects of this compound. Whenever possible, keep the final concentration of DMSO to a minimum (ideally ≤10%).

  • Possible Cause 2: Inappropriate route of administration for the vehicle. Some vehicles are not suitable for all routes of administration (e.g., oil-based vehicles are generally not used for intravenous injection).

    • Solution: Ensure your chosen formulation is compatible with your intended route of administration (e.g., intraperitoneal, oral gavage).

Data Presentation

Table 1: Solubility of this compound in Common Solvents
SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO7551.44
Water2517.15

Data sourced from Tocris Bioscience and R&D Systems.

Table 2: Recommended Formulations for In Vivo Administration of this compound
Formulation CompositionAchievable SolubilityRoute of AdministrationNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (7.29 mM)Intraperitoneal (i.p.), Oral (p.o.)A commonly used and generally well-tolerated formulation.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (7.29 mM)Intraperitoneal (i.p.), Intravenous (i.v.)SBE-β-CD can improve solubility and reduce potential toxicity.
10% DMSO, 90% Corn Oil≥ 5 mg/mL (7.29 mM)Intraperitoneal (i.p.), Oral (p.o.), Subcutaneous (s.c.)Suitable for lipophilic compounds and can provide sustained release. Not for i.v. use.

Data sourced from MedchemExpress.[1]

Experimental Protocols

Protocol 1: Preparation of this compound in a DMSO/PEG300/Tween-80/Saline Vehicle

This protocol details the preparation of a 1 mL working solution of this compound.

  • Prepare a stock solution of this compound in DMSO. Weigh the required amount of this compound and dissolve it in pure DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure the compound is completely dissolved by vortexing or brief sonication.

  • Initial Dilution. In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • Add this compound Stock. To the PEG300, add 100 µL of the 50 mg/mL this compound stock solution.

  • Homogenize. Vortex the mixture thoroughly until it is a clear, homogenous solution.

  • Add Surfactant. Add 50 µL of Tween-80 to the mixture.

  • Homogenize. Vortex again until the solution is uniform.

  • Final Dilution. Slowly add 450 µL of sterile saline to the mixture while continuously vortexing. The slow addition is crucial to prevent precipitation.

  • Final Inspection. The final solution should be clear and free of any visible particles. If precipitation occurs, refer to the troubleshooting guide. This formulation should be prepared fresh before each use.

Protocol 2: Preparation of this compound in a DMSO/SBE-β-CD/Saline Vehicle

This protocol details the preparation of a 1 mL working solution of this compound.

  • Prepare a 20% SBE-β-CD in Saline solution. Dissolve 2g of SBE-β-CD in 10 mL of sterile saline.

  • Prepare a stock solution of this compound in DMSO. As in Protocol 1, prepare a concentrated stock solution (e.g., 50 mg/mL) in DMSO.

  • Combine. In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD in saline solution.

  • Add this compound Stock. Add 100 µL of the 50 mg/mL this compound stock solution to the SBE-β-CD solution.

  • Homogenize. Vortex the mixture thoroughly until a clear solution is formed. This formulation should be prepared fresh before use.

Protocol 3: Preparation of this compound in a DMSO/Corn Oil Vehicle

This protocol details the preparation of a 1 mL working solution of this compound.

  • Prepare a stock solution of this compound in DMSO. Prepare a concentrated stock solution (e.g., 50 mg/mL) in DMSO as described previously.

  • Combine. In a sterile microcentrifuge tube, add 900 µL of sterile corn oil.

  • Add this compound Stock. Add 100 µL of the 50 mg/mL this compound stock solution to the corn oil.

  • Homogenize. Vortex the mixture thoroughly until it is evenly mixed. This may result in a clear solution or a fine suspension. This formulation should be prepared fresh before use.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for this compound Formulation A Weigh this compound B Prepare concentrated stock in 100% DMSO A->B C Vortex/Sonicate until fully dissolved B->C D Select in vivo vehicle system (e.g., PEG300/Tween-80/Saline) C->D E Add vehicle components in specified order D->E F Vortex thoroughly after each addition E->F G Slowly add aqueous component (e.g., Saline) while mixing F->G H Final Formulation: Clear Solution G->H I Precipitation Occurs G->I J Troubleshoot: - Check concentration - Gentle warming - Re-prepare I->J J->D

Caption: Workflow for preparing this compound formulations.

G cluster_pathway Neurotensin Receptor 1 (NTS1) Signaling Pathway NT Neurotensin (Agonist) NTS1 NTS1 Receptor (GPCR) NT->NTS1 Binds & Activates SR142948 This compound (Antagonist) SR142948->NTS1 Binds & Blocks Gq Gq Protein NTS1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., analgesia, hypothermia) Ca->Response PKC->Response

Caption: Simplified NTS1 signaling and this compound antagonism.

References

SR 142948 stability in different solvent and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of SR 142948 in various solvents and under different storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A: Solid this compound should be stored at +4°C for long-term stability.[1]

Q2: How should I prepare and store stock solutions of this compound?

A: It is recommended to prepare a stock solution in an organic solvent like DMSO. For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[2]

Q3: What is the solubility of this compound in common solvents?

A: this compound is soluble in DMSO up to 75 mM and in water up to 25 mM.[1] For in vivo experiments, co-solvent systems are often necessary to achieve the desired concentration and maintain solubility in aqueous solutions.

Q4: My this compound solution appears to have precipitated. What should I do?

A: Precipitation can occur, especially when diluting a concentrated stock solution into an aqueous buffer. This is a common issue for hydrophobic compounds. To redissolve the compound, you can try gentle warming and sonication.[2] It is also advisable to prepare fresh working solutions for each experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitation upon dilution in aqueous buffer Low aqueous solubility of this compound.- Prepare a fresh solution for each experiment. - Use a co-solvent system (e.g., with PEG, Tween-80, or corn oil) for in vivo preparations.[2] - Employ gentle warming and/or sonication to aid dissolution.[2]
Inconsistent experimental results Degradation of this compound due to improper storage or handling.- Ensure the stock solution is stored at the recommended temperature and within the suggested timeframe. - Avoid multiple freeze-thaw cycles by preparing single-use aliquots. - Perform a stability test of your specific working solution under your experimental conditions.
Difficulty dissolving the solid compound The compound may require an organic solvent for initial dissolution.- First, dissolve this compound in DMSO to prepare a concentrated stock solution. - Subsequently, dilute the stock solution into your desired experimental buffer.

Stability and Solubility Data

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration
Solid+4°CLong-term[1]
Stock Solution in DMSO-20°CUp to 1 month[2]
-80°CUp to 6 months[2]

Table 2: Solubility of this compound

Solvent Maximum Concentration
DMSO75 mM[1]
Water25 mM[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (7.29 mM)[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (7.29 mM)[2]
10% DMSO, 90% Corn Oil≥ 5 mg/mL (7.29 mM)[2]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Weigh the required amount of solid this compound (M.Wt: 685.86 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol for Stability Testing using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of this compound in a specific solvent and storage condition.

  • Preparation of Stability Samples:

    • Prepare a solution of this compound in the solvent of interest at a known concentration.

    • Divide the solution into multiple aliquots in appropriate storage vials.

    • Store the vials under the desired storage conditions (e.g., room temperature, +4°C, -20°C, -80°C).

    • Include a control sample stored at -80°C, which is considered the most stable condition.

  • HPLC Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a sample vial from each storage condition.

    • Analyze the sample by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any potential degradation products.

    • Quantify the peak area of the intact this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time to determine the degradation rate.

Signaling Pathway and Experimental Workflow

This compound is a potent and selective antagonist of the Neurotensin (B549771) Receptor 1 (NTSR1). Neurotensin binding to NTSR1, a G-protein coupled receptor (GPCR), primarily activates the Gq alpha subunit. This initiates a signaling cascade involving Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC), leading to downstream cellular responses, including the activation of the MAPK/ERK pathway. This compound blocks the binding of neurotensin to NTSR1, thereby inhibiting this signaling pathway.

NTSR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NT Neurotensin NTSR1 NTSR1 NT->NTSR1 SR142948 This compound SR142948->NTSR1 Gq Gq NTSR1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC PKC DAG->PKC activates ERK MAPK/ERK Pathway PKC->ERK activates Cellular_Response Cellular Response ERK->Cellular_Response leads to Stability_Workflow prep Prepare this compound Solution in Solvent of Interest aliquot Aliquot into Vials for Each Time Point and Condition prep->aliquot store Store at Desired Conditions (e.g., RT, 4°C, -20°C, -80°C) aliquot->store analyze Analyze by HPLC at Pre-defined Time Intervals store->analyze quantify Quantify Peak Area of Intact this compound analyze->quantify plot Plot % Remaining vs. Time to Determine Degradation Rate quantify->plot

References

Potential off-target effects of SR 142948 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the neurotensin (B549771) receptor antagonist, SR 142948. The focus is on addressing potential off-target effects that may be observed at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective non-peptide antagonist of neurotensin receptors (NTRs).[1][2][3][4] It exhibits high affinity for both the neurotensin 1 (NTS1) and neurotensin 2 (NTS2) receptor subtypes, with IC50 values in the low nanomolar range.[1][2] Its primary function is to block the downstream signaling pathways activated by the endogenous ligand, neurotensin. This includes the inhibition of neurotensin-induced effects such as inositol (B14025) monophosphate formation, intracellular calcium mobilization, hypothermia, and analgesia.[1][2][3][5]

Q2: How selective is this compound for neurotensin receptors?

Q3: Can this compound exhibit agonist activity?

While this compound is well-established as a neurotensin receptor antagonist with no intrinsic agonist activity in many classical assays[3][5], one study has reported that pyrazole-based antagonists, including this compound, exerted full agonist activity in a Fluorometric Imaging Plate Reader (FLIPR) assay for neurotensin receptors. This discrepancy may be assay-dependent and highlights the importance of carefully selecting and validating experimental systems.

Q4: What are the known on-target effects of this compound on the cardiovascular and central nervous systems?

This compound potently antagonizes neurotensin-induced cardiovascular responses. It also has significant effects on the central nervous system (CNS), where it can block neurotensin-mediated modulation of dopamine (B1211576) and glutamate (B1630785) signaling.[5] It is important to note that these effects are considered to be mediated through its on-target antagonism of neurotensin receptors in these systems.

Troubleshooting Guide

This guide is designed to help researchers troubleshoot unexpected experimental results that may arise from the use of this compound, particularly at high concentrations where off-target effects are more likely.

Issue 1: Unexpected pharmacological response inconsistent with neurotensin receptor antagonism.

  • Potential Cause 1: Off-Target Effects. At high concentrations, this compound may interact with other receptors, ion channels, or enzymes.

  • Troubleshooting Steps:

    • Conduct a Dose-Response Curve: Determine if the unexpected effect is concentration-dependent. Off-target effects often have a different potency profile than on-target effects.

    • Use a Structurally Unrelated NTR Antagonist: If a similar unexpected effect is observed with a structurally different NTR antagonist, it is more likely to be an on-target effect of NTR blockade in your specific experimental system. If the effect is unique to this compound, it may be an off-target effect.

    • Perform Control Experiments in Receptor-Null Systems: If available, use cells or tissues that do not express neurotensin receptors to see if the effect persists.

    • Consider a Broad Off-Target Screening Panel: For critical applications, profiling this compound against a commercial safety pharmacology panel can identify potential off-target interactions.

Issue 2: Observation of apparent agonist-like activity.

  • Potential Cause: Assay-Dependent Artifacts or Receptor Subtype-Specific Signaling. As noted, contradictory findings on agonist activity have been reported.

  • Troubleshooting Steps:

    • Validate with a Different Functional Assay: Confirm the agonist-like activity in a different assay that measures a distinct signaling endpoint (e.g., cAMP accumulation, β-arrestin recruitment).

    • Investigate Receptor Dimerization: Consider the possibility that at high concentrations, this compound could be modulating the activity of NTRs within a heterodimer complex with another receptor.

    • Consult the Literature for Assay-Specific Caveats: Research the specific functional assay being used for any known instances of producing paradoxical results with antagonists.

Issue 3: Inconsistent results or lack of expected antagonist effect.

  • Potential Cause 1: Compound Solubility and Stability. At high concentrations, this compound may precipitate out of solution, reducing its effective concentration.

  • Troubleshooting Steps:

    • Verify Solubility: Visually inspect solutions for any precipitation. Determine the solubility of this compound in your specific experimental buffer.

    • Prepare Fresh Solutions: Always prepare solutions fresh from a validated stock on the day of the experiment.

  • Potential Cause 2: Experimental System Variability.

  • Troubleshooting Steps:

    • Confirm Receptor Expression: Verify the expression level of neurotensin receptors in your cell line or tissue preparation.

    • Optimize Assay Conditions: Ensure that incubation times, temperature, and buffer components are optimal for your specific assay.

Data Presentation

Table 1: On-Target Affinity of this compound at Neurotensin Receptors

Cell Line/TissueReceptor Subtype(s)Assay TypeIC50 (nM)
h-NTR1-CHO cellsNTS1Radioligand Binding1.19
HT-29 cellsNTS1Radioligand Binding0.32
Adult Rat BrainNTS1 & NTS2Radioligand Binding3.96
HT-29 cellsNTS1Inositol Monophosphate Formation3.9

Data compiled from multiple sources.[1][2]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Assessment

This protocol provides a general framework for assessing the binding affinity of this compound to a potential off-target receptor using a competitive radioligand binding assay.[1][6][7]

  • Materials:

    • Cell membranes or tissue homogenates expressing the receptor of interest.

    • A suitable radioligand with high affinity and specificity for the target receptor.

    • This compound stock solution.

    • Assay buffer specific to the target receptor.

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a multi-well plate, combine the cell membranes/homogenate, a fixed concentration of the radioligand, and varying concentrations of this compound or a known competing ligand (for positive control).

    • To determine non-specific binding, include wells with the radioligand and a high concentration of a known unlabeled ligand.

    • Incubate the plate at an appropriate temperature and for a sufficient duration to reach equilibrium.

    • Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound and determine the IC50 value.

Protocol 2: Cellular Functional Assay for Off-Target Activity

This protocol outlines a general method for evaluating the functional effect of this compound on a potential off-target GPCR using a cAMP accumulation assay.

  • Materials:

    • A cell line expressing the GPCR of interest that couples to adenylyl cyclase.

    • This compound stock solution.

    • A known agonist and antagonist for the GPCR of interest.

    • Cell culture medium and reagents.

    • A commercial cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Seed the cells in a multi-well plate and grow to the desired confluency.

    • To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound for a defined period. Then, stimulate the cells with a fixed concentration (e.g., EC80) of the known agonist.

    • To test for agonist activity, incubate the cells with varying concentrations of this compound alone.

    • Include appropriate controls: cells with no treatment (basal), cells with agonist only, and cells with a known antagonist plus agonist.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

    • Analyze the data to determine if this compound exhibits any agonist or antagonist activity at the tested GPCR.

Mandatory Visualizations

On_Target_Signaling cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular SR142948 This compound (High Conc.) NTR Neurotensin Receptor (NTS1/NTS2) SR142948->NTR Blocks OffTarget Potential Off-Target Receptor SR142948->OffTarget May Bind NT Neurotensin NT->NTR Binds OnTargetEffect Blocked On-Target Signaling NTR->OnTargetEffect X OffTargetEffect Potential Off-Target Effect OffTarget->OffTargetEffect

Caption: On-target vs. potential off-target effects of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound DoseResponse Perform Dose-Response Curve Start->DoseResponse CheckSolubility Verify Compound Solubility & Stability Start->CheckSolubility CompareAntagonist Use Structurally Unrelated NTR Antagonist DoseResponse->CompareAntagonist ReceptorNull Test in Receptor-Null System (if available) CompareAntagonist->ReceptorNull OffTarget Potential Off-Target Effect CompareAntagonist->OffTarget Effect is Unique to this compound OnTarget Likely On-Target Effect in Your System ReceptorNull->OnTarget Effect is Absent ReceptorNull->OffTarget Effect Persists

Caption: Logical workflow for troubleshooting unexpected results.

Experimental_Workflow cluster_InSilico In Silico / Literature cluster_InVitro In Vitro cluster_Validation Validation LitReview Literature Review for Known Off-Targets BindingAssay Radioligand Binding Assay (Off-Target Panel) LitReview->BindingAssay FunctionalAssay Cellular Functional Assay (e.g., cAMP, Ca2+) BindingAssay->FunctionalAssay SAR Structure-Activity Relationship (SAR) with Analogs FunctionalAssay->SAR Rescue Rescue Experiment with Specific Antagonist FunctionalAssay->Rescue

References

Optimizing SR 142948 dosage to avoid non-specific effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the dosage of SR 142948 and avoid non-specific effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally active non-peptide antagonist of the neurotensin (B549771) (NT) receptors, specifically the NTS1 and NTS2 subtypes.[1] Its primary mechanism of action is to competitively block the binding of the endogenous ligand, neurotensin, to its receptors, thereby inhibiting downstream signaling pathways.[2][3] In vitro studies have shown that this compound antagonizes NT-induced effects such as the formation of inositol (B14025) monophosphate and the mobilization of intracellular calcium.[2][3][4]

Q2: At what concentration should I use this compound to ensure specific antagonism of neurotensin receptors?

To ensure specific antagonism, it is recommended to use this compound at concentrations close to its IC50 values for the neurotensin receptors. The reported IC50 values are in the low nanomolar range, varying slightly depending on the cell type and experimental conditions.[3][5][6] It is crucial to perform a dose-response curve in your specific experimental system to determine the optimal concentration that effectively antagonizes the neurotensin-mediated response without causing non-specific effects.

Q3: What are the potential non-specific effects of this compound at high concentrations?

While this compound is known for its high selectivity, using it at concentrations significantly higher than its IC50 for neurotensin receptors may lead to non-specific effects. These can include off-target binding to other receptors or proteins, or direct effects on cell membranes or signaling pathways unrelated to neurotensin receptors. While specific off-target interactions for this compound are not extensively documented in publicly available literature, it is a common phenomenon for many small molecule inhibitors when used at excessive concentrations.

Q4: How can I differentiate between specific and non-specific effects in my experiments?

Distinguishing between specific and non-specific effects is critical for data interpretation. Here are a few strategies:

  • Use of a negative control: Include a cell line or tissue that does not express neurotensin receptors. An effect observed in these non-expressing cells at high concentrations of this compound would suggest a non-specific effect.

  • Competition with the natural ligand: The antagonistic effect of this compound should be surmountable by increasing the concentration of neurotensin. If an observed effect cannot be reversed by high concentrations of the agonist, it may be non-specific.

  • Use of a structurally unrelated antagonist: Comparing the effects of this compound with another neurotensin receptor antagonist that has a different chemical structure can help confirm that the observed antagonism is due to specific receptor blockade.

Troubleshooting Guides

Problem 1: No observable antagonism of neurotensin-induced effects.

Possible Causes & Troubleshooting Steps:

  • Incorrect this compound Concentration:

    • Verify Stock Solution: Ensure the stock solution of this compound was prepared and stored correctly. The compound is soluble in DMSO and water.[6]

    • Perform Dose-Response: Run a full dose-response curve for this compound to determine the effective concentration range in your assay system.

  • Agonist Concentration Too High:

    • Check Agonist EC50: Ensure you are using a concentration of neurotensin that is at or near its EC50 to allow for competitive antagonism to be observed. Excessively high agonist concentrations can overcome the antagonist.

  • Cell Health and Receptor Expression:

    • Verify Cell Viability: Ensure your cells are healthy and within a suitable passage number range.

    • Confirm Receptor Expression: If possible, confirm the expression of neurotensin receptors in your cell line using techniques like qPCR, western blot, or radioligand binding.

Problem 2: Suspected non-specific effects at higher concentrations of this compound.

Possible Causes & Troubleshooting Steps:

  • Concentration is too high:

    • Titrate Down: Perform a concentration-response curve and identify the lowest effective concentration that produces maximal specific antagonism.

    • Schild Analysis: For competitive antagonists, a Schild analysis can be performed to confirm competitive antagonism and determine the pA2 value, which is a measure of antagonist affinity independent of the agonist concentration used.

  • Off-target binding:

    • Use a Negative Control Cell Line: As mentioned in the FAQs, use a cell line that does not express neurotensin receptors to test for effects of this compound at the same concentrations.

    • Radioligand Binding Assay: Conduct a radioligand binding assay to differentiate between specific and non-specific binding (see detailed protocol below).

Quantitative Data Summary

ParameterCell Line/TissueValueReference
IC50 (Binding) h-NTR1-CHO cells1.19 nM[3]
HT-29 cells0.32 nM[3]
Adult rat brain3.96 nM[3]
IC50 (Functional) HT-29 cells (Inositol Monophosphate)3.9 nM[2][3]
Ki -< 10 nM[6]

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Specific vs. Non-specific Binding

This protocol allows for the direct measurement of this compound binding to neurotensin receptors and helps to quantify non-specific binding.

Materials:

  • Cell membranes from cells expressing neurotensin receptors.

  • Radiolabeled neurotensin (e.g., [3H]-Neurotensin).

  • This compound.

  • Unlabeled neurotensin (for determining non-specific binding).

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Total Binding: Incubate cell membranes with a fixed concentration of radiolabeled neurotensin and varying concentrations of "cold" (unlabeled) this compound.

  • Non-specific Binding: In a parallel set of tubes, incubate the same components as for total binding, but also include a high concentration of unlabeled neurotensin (e.g., 1 µM) to saturate all specific binding sites.

  • Incubation: Incubate all tubes at a specified temperature (e.g., room temperature) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • Plot specific binding as a function of this compound concentration to determine the IC50 value. A high proportion of non-specific binding at a given concentration may indicate the potential for off-target effects.

Protocol 2: Functional Assay to Assess Antagonism (Calcium Mobilization)

This protocol assesses the ability of this compound to antagonize neurotensin-induced intracellular calcium mobilization.

Materials:

  • Cells expressing Gq-coupled neurotensin receptors (e.g., h-NTR1-CHO cells).[2]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Neurotensin.

  • This compound.

  • Assay buffer (e.g., HBSS).

  • Fluorometric plate reader or microscope.

Procedure:

  • Cell Plating: Plate cells in a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a sufficient time (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation: Add a fixed concentration of neurotensin (e.g., EC50 concentration) to the wells.

  • Measurement: Immediately measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the inhibitory effect of this compound on the neurotensin-induced calcium signal.

    • Plot the inhibition as a function of this compound concentration to calculate the IC50.

    • To test for non-specific effects, use a very high concentration of this compound in the absence of neurotensin to see if it elicits any change in the baseline calcium levels.

Visualizations

cluster_0 Neurotensin Signaling Pathway NT Neurotensin NTR1 NTS1 Receptor NT->NTR1 Binds Gq Gq Protein NTR1->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Ca²⁺ Release IP3->Ca2 Induces SR142948 This compound SR142948->NTR1 Blocks

Caption: Antagonistic action of this compound on the NTS1 receptor signaling pathway.

cluster_1 Troubleshooting Workflow for Non-Specific Effects Start Experiment shows unexpected effects at high [this compound] Check_Conc Is concentration >> IC50 for NTR? Start->Check_Conc Lower_Conc Lower this compound concentration and repeat experiment Check_Conc->Lower_Conc Yes Test_Negative_Control Test on a cell line not expressing NTRs Check_Conc->Test_Negative_Control No Lower_Conc->Start Effect_Observed Effect still observed? Test_Negative_Control->Effect_Observed Nonspecific_Effect Conclude non-specific effect Effect_Observed->Nonspecific_Effect Yes Competition_Assay Perform competition assay with excess Neurotensin Effect_Observed->Competition_Assay No Specific_Effect Effect is likely specific to NTRs Effect_Reversed Is the effect reversed? Competition_Assay->Effect_Reversed Effect_Reversed->Nonspecific_Effect No Effect_Reversed->Specific_Effect Yes

Caption: A decision tree for troubleshooting suspected non-specific effects of this compound.

cluster_2 Experimental Workflow for Dosage Optimization Step1 1. Determine Agonist EC50 (Neurotensin) Step2 2. This compound Dose-Response (at Agonist EC50) Step1->Step2 Step3 3. Identify IC50 of this compound Step2->Step3 Step4 4. Test for Non-Specific Effects (at >10x IC50) Step3->Step4 Step5 5. Define Optimal Concentration Range Step4->Step5

Caption: A stepwise workflow for optimizing this compound dosage in vitro.

References

Troubleshooting inconsistent results in SR 142948 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experiments involving the neurotensin (B549771) receptor antagonist, SR 142948.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common issues that may lead to inconsistent or unexpected results in experiments with this compound.

QuestionPossible CausesSuggested Solutions
Why am I observing a weaker or no antagonist effect of this compound? Compound Degradation: Improper storage or handling of this compound can lead to its degradation. Incorrect Concentration: Errors in calculating or preparing the working concentrations of the compound. Cell Health and Density: Poor cell health or inconsistent cell density can affect receptor expression and signaling. Assay Conditions: Suboptimal assay conditions, such as incubation time, temperature, or buffer composition.Verify Compound Integrity: Ensure this compound is stored at +4°C and protected from light. Prepare fresh stock solutions in DMSO (up to 75 mM) or water (up to 25 mM) and use them promptly.[1] Recalculate Concentrations: Double-check all calculations for dilutions. If possible, verify the concentration of your stock solution using a spectrophotometer. Monitor Cell Culture: Regularly check cells for viability and morphology. Ensure consistent cell seeding density for all experiments. Optimize Assay Parameters: Review and optimize assay parameters. For instance, in a binding assay, ensure sufficient incubation time for equilibrium to be reached.
Why is there high variability between my experimental replicates? Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes. Inconsistent Cell Seeding: Uneven distribution of cells across wells or plates. Edge Effects: Evaporation or temperature gradients across the assay plate can lead to "edge effects." Reagent Preparation: Inconsistent preparation of reagents or buffers.Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques. Ensure Homogeneous Cell Suspension: Gently mix the cell suspension before and during seeding to ensure a uniform cell density in each well. Minimize Edge Effects: Avoid using the outer wells of assay plates, or fill them with a buffer to maintain humidity. Standardize Reagent Preparation: Prepare large batches of reagents and buffers to be used across all experiments to minimize variability.
My in vivo results with this compound are not consistent. Route of Administration and Bioavailability: The oral bioavailability of this compound can be influenced by factors such as animal fasting status and formulation.[2] Animal Strain and Metabolism: Different animal strains may exhibit variations in their metabolism of the compound. Behavioral Stress: Stress can influence the neurotensin system and affect the outcome of behavioral experiments.Standardize Administration Protocol: Ensure a consistent protocol for drug administration, including the vehicle used and the timing relative to feeding. Use a Consistent Animal Model: Use the same strain, age, and sex of animals for all experiments to minimize biological variability. Acclimatize Animals: Properly acclimatize animals to the experimental setup to reduce stress-induced variability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective non-peptide antagonist of the neurotensin (NT) receptor.[1][3][4][5] It competitively binds to neurotensin receptors, blocking the downstream signaling pathways normally activated by neurotensin. This includes the inhibition of inositol (B14025) monophosphate formation and intracellular calcium mobilization.[2][3]

Q2: What are the recommended cell lines for studying this compound?

A2: Commonly used cell lines for in vitro studies of this compound include Chinese Hamster Ovary (CHO) cells transfected with the human neurotensin receptor 1 (h-NTR1-CHO) and the human colon adenocarcinoma cell line HT-29, which endogenously expresses neurotensin receptors.[2][3][4]

Q3: What are the typical IC50 values for this compound?

A3: The IC50 values for this compound can vary depending on the experimental system.

Cell Line/TissueAssayIC50 (nM)
h-NTR1-CHO cells[¹²⁵I-Tyr³]NT Binding1.19[3][4]
HT-29 cells[¹²⁵I-Tyr³]NT Binding0.32[3][4]
Adult rat brain[¹²⁵I-Tyr³]NT Binding3.96[3][4]
HT-29 cellsNT-induced Inositol Monophosphate Formation3.9[2][3][4]

Q4: Is this compound orally active and can it cross the blood-brain barrier?

A4: Yes, this compound is orally active and has been shown to have good brain accessibility, making it suitable for in vivo studies targeting the central nervous system.[2][3]

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for the neurotensin receptor.

Materials:

  • h-NTR1-CHO or HT-29 cell membranes

  • [¹²⁵I-Tyr³]Neurotensin (Radioligand)

  • This compound

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add cell membranes, [¹²⁵I-Tyr³]Neurotensin (at a concentration close to its Kd), and varying concentrations of this compound or vehicle.

  • For non-specific binding, add a high concentration of unlabeled neurotensin.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Inositol Monophosphate (IP1) Formation Assay

Objective: To measure the functional antagonist activity of this compound by quantifying its ability to inhibit neurotensin-induced IP1 accumulation.

Materials:

  • HT-29 or h-NTR1-CHO cells

  • Neurotensin (NT)

  • This compound

  • IP-One HTRF Assay Kit (or similar)

  • Cell culture medium

Procedure:

  • Seed cells in a 96-well plate and grow to the desired confluency.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).

  • Stimulate the cells with a fixed concentration of neurotensin (e.g., EC80) for a defined period (e.g., 30 minutes).

  • Lyse the cells and follow the manufacturer's protocol for the IP-One HTRF assay to measure IP1 accumulation.

  • Read the plate using a compatible HTRF reader.

  • Calculate the percentage of inhibition of the neurotensin response by this compound and determine the IC50 value.

Visualizations

cluster_troubleshooting Troubleshooting Workflow Start Inconsistent Results Observed Check_Compound Verify this compound Integrity & Concentration Start->Check_Compound Check_Cells Assess Cell Health & Density Check_Compound->Check_Cells Check_Assay Review Assay Parameters Check_Cells->Check_Assay Check_InVivo Standardize In Vivo Protocol Check_Assay->Check_InVivo Problem_Identified Problem Identified? Check_InVivo->Problem_Identified Implement_Solution Implement Corrective Actions Problem_Identified->Implement_Solution Yes Contact_Support Contact Technical Support Problem_Identified->Contact_Support No Re_Run_Experiment Re-run Experiment Implement_Solution->Re_Run_Experiment Consistent_Results Consistent Results Achieved Re_Run_Experiment->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent experimental results.

cluster_pathway Neurotensin Receptor Signaling Pathway NT Neurotensin (NT) NTR1 Neurotensin Receptor 1 (NTR1) NT->NTR1 Activates SR142948 This compound SR142948->NTR1 Blocks Gq Gq Protein NTR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

Caption: this compound blocks neurotensin-induced signaling.

cluster_workflow General Experimental Workflow Prep_Reagents Prepare Reagents & Compound Dilutions Incubate_Compound Pre-incubate with this compound Prep_Reagents->Incubate_Compound Prep_Cells Prepare and Seed Cells Prep_Cells->Incubate_Compound Stimulate Stimulate with Neurotensin Incubate_Compound->Stimulate Assay_Measurement Perform Assay Measurement Stimulate->Assay_Measurement Data_Analysis Analyze Data & Determine IC50 Assay_Measurement->Data_Analysis

Caption: A typical workflow for in vitro experiments with this compound.

References

SR 142948 Technical Support Center: Aqueous Solution Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing precipitation issues with SR 142948 in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound precipitating out of my aqueous buffer?

A1: this compound has limited solubility in purely aqueous solutions, especially at neutral pH. The hydrochloride salt form has slightly better solubility in acidic buffers, but precipitation can still occur.[1] Precipitation is common when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, a phenomenon known as "salting out." The buffer's composition, pH, and ionic strength can all influence the final solubility.[2][3]

Q2: I'm observing precipitation even at low concentrations. What could be the issue?

A2: Several factors could be at play:

  • pH Shift: The pH of your final solution may be unfavorable for solubility. Although structurally related compounds showed improved water solubility, this compound itself can be sensitive to the pH of the aqueous medium.[4]

  • Buffer Interaction: Components of your physiological buffer (e.g., phosphates) can interact with the compound, reducing its solubility.[2]

  • Low Temperature: If you are storing your working solutions at 4°C or below, the compound may precipitate out over time. Stock solutions in DMSO are best stored at -20°C or -80°C.[5]

  • Incorrect Dilution: Adding the aqueous buffer too quickly to your concentrated stock can cause localized high concentrations, leading to immediate precipitation.

Q3: How can I improve the solubility of this compound for my experiment?

A3: To enhance solubility and prevent precipitation, consider the following:

  • Use a Co-solvent: Prepare the final working solution using a mixture of solvents. Formulations including DMSO, PEG300, and Tween-80 have been successfully used.[5][6]

  • Incorporate Excipients: Using agents like SBE-β-CD (Sulfobutylether-β-cyclodextrin) can significantly improve the solubility of hydrophobic compounds in aqueous solutions.[5]

  • Adjust pH: Depending on your experimental constraints, slightly adjusting the pH of the buffer might help. However, the stability of this compound across different pH values should be considered.

  • Gentle Warming and Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can help redissolve the compound.[5] However, always check for compound stability under these conditions.

Q4: What is the recommended method for preparing stock and working solutions?

A4: The best practice is to first prepare a high-concentration stock solution in a suitable organic solvent and then dilute it to the final concentration in your desired buffer or media.

  • Stock Solution: DMSO is the recommended solvent for a primary stock solution, where this compound is soluble up to 75 mM (51.44 mg/mL).[7]

  • Working Solution: Dilute the stock solution stepwise into your final aqueous buffer. It is crucial to add the stock solution to the buffer slowly while vortexing or stirring to avoid localized concentration gradients that can cause precipitation. For in vivo experiments, it is recommended to prepare fresh solutions daily.[5]

Quantitative Data: Solubility Profile

The solubility of this compound varies significantly across different solvents and formulations. The following table summarizes the maximum concentrations reported by various suppliers.

Solvent/VehicleMax Concentration (mg/mL)Max Concentration (mM)Source
DMSO100145.80MedchemExpress[6]
DMSO51.4475Tocris[7]
Water17.1525Tocris[7]
PBS (pH 7.2)0.1~0.15Cayman Chemical[1]
DMF10~14.6Cayman Chemical[1]
Ethanol5~7.3Cayman Chemical[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5≥ 7.29MedchemExpress[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5≥ 7.29MedchemExpress[5]
10% DMSO, 90% Corn Oil≥ 5≥ 7.29MedchemExpress[5]

Note: The molecular weight of this compound is 685.86 g/mol .[7][8][9] Solubility values can be batch-specific.

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
  • Weigh Compound: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM stock, weigh 6.86 mg.

  • Add Solvent: Add the appropriate volume of high-purity DMSO.

  • Dissolve: Vortex or sonicate the solution until the compound is fully dissolved. A clear solution should be obtained.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[5]

Protocol 2: Preparation of Aqueous Working Solution for In Vitro Assays
  • Prepare Buffer: Prepare your final experimental aqueous buffer (e.g., cell culture medium, physiological buffer).

  • Pre-warm Buffer: Warm the buffer to the experimental temperature (e.g., 37°C) to aid solubility.

  • Dilution: While vortexing the buffer, slowly add the required volume of the DMSO stock solution drop-by-drop to achieve the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%).

  • Inspect: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, it may not be suitable for use.

Protocol 3: Preparation of Formulation for In Vivo Administration

This protocol is adapted from established methods for achieving a clear solution at ≥ 5 mg/mL (7.29 mM).[5][6]

  • Prepare Stock: First, prepare a concentrated stock in DMSO (e.g., 50 mg/mL).

  • Add Solvents Sequentially: For a 1 mL final volume, follow these steps precisely: a. Start with 100 µL of the 50 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly until the solution is uniform. c. Add 50 µL of Tween-80 and mix again. d. Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix until a clear solution is formed.

  • Use Immediately: It is strongly recommended to use this formulation on the same day it is prepared.[5]

Visualizations

Experimental Workflow for Preparing this compound Solutions

G cluster_stock Stock Solution Preparation cluster_working Aqueous Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO (Solvent) weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store start_buffer Start with Aqueous Buffer store->start_buffer add_stock Slowly Add DMSO Stock while Vortexing start_buffer->add_stock check_clarity Check for Precipitation add_stock->check_clarity solution_ok Clear Solution: Proceed with Experiment check_clarity->solution_ok No precip Precipitation Occurs check_clarity->precip Yes troubleshoot Troubleshoot: - Use Co-solvents - Gentle Warming - Check pH / Buffer precip->troubleshoot

Caption: Workflow for preparing this compound solutions.

Simplified Neurotensin Receptor Signaling Pathway

G cluster_membrane Cell Membrane ntsr1 NTSR1 (Neurotensin Receptor 1) g_protein Gq/11 Activation ntsr1->g_protein nt Neurotensin (Agonist) nt->ntsr1 Binds & Activates sr142948 This compound (Antagonist) sr142948->ntsr1 Binds & Blocks plc PLC Activation g_protein->plc ip3_dag IP₃ & DAG Production plc->ip3_dag ca_release Intracellular Ca²⁺ Release ip3_dag->ca_release cellular_response Cellular Response ca_release->cellular_response

Caption: this compound blocks Neurotensin-mediated signaling.

References

Long-term stability of SR 142948 stock solutions at -20°C vs -80°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the use of SR 142948, a potent and selective non-peptide neurotensin (B549771) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound stock solutions?

A1: The stability of this compound stock solutions is highly dependent on the storage temperature. For optimal long-term stability, it is recommended to store aliquoted stock solutions at -80°C, where they are stable for up to 6 months. If stored at -20°C, the stability is reduced to approximately 1 month. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to prepare small, single-use aliquots.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing initial stock solutions of this compound. The compound is soluble in DMSO up to 75 mM. For in vivo experiments, further dilution of the DMSO stock into aqueous buffers or other vehicle solutions is necessary.

Q3: Can this compound be used in in vivo studies?

A3: Yes, this compound is orally active and has been demonstrated to be effective in various in vivo models. It has been shown to block neurotensin-induced effects such as hypothermia and analgesia. For in vivo administration, the DMSO stock solution is typically diluted into a vehicle formulation, such as a mixture of PEG300, Tween-80, and saline. It is crucial to prepare these working solutions fresh on the day of the experiment.

Q4: What is the mechanism of action of this compound?

A4: this compound is a selective antagonist of the neurotensin receptor 1 (NTS1).[1] Neurotensin, the endogenous ligand, binds to NTS1, a G protein-coupled receptor (GPCR), to initiate a signaling cascade.[1] this compound competitively binds to NTS1, preventing neurotensin from activating the receptor and its downstream signaling pathways.[2][3] This blockade inhibits physiological responses mediated by neurotensin.[2][3]

Q5: Which signaling pathways are affected by this compound?

A5: By blocking the NTS1 receptor, this compound primarily inhibits the Gαq protein signaling pathway.[4] Activation of NTS1 by neurotensin typically leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] This cascade results in an increase in intracellular calcium levels and the accumulation of inositol monophosphate (IP1).[4][6] this compound effectively antagonizes these effects, leading to a reduction in IP1 accumulation and calcium mobilization.[2][6]

Troubleshooting Guides

Issue 1: Inconsistent or No Effect of this compound in In Vitro Assays

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step: Ensure that the stock solution has been stored correctly at -80°C and for no longer than 6 months. Avoid multiple freeze-thaw cycles by using single-use aliquots. Prepare fresh dilutions for each experiment.

  • Possible Cause 2: Incorrect Concentration.

    • Troubleshooting Step: Verify the initial concentration of your stock solution. Perform a dose-response curve to determine the optimal working concentration for your specific cell line and assay conditions. The IC50 of this compound is in the low nanomolar range for antagonizing neurotensin-induced effects.[6]

  • Possible Cause 3: Low Receptor Expression.

    • Troubleshooting Step: Confirm the expression level of the neurotensin receptor (NTS1) in your cell line using techniques such as qPCR or western blotting.

Issue 2: High Background Signal in Receptor Binding Assays

  • Possible Cause 1: Non-Specific Binding.

    • Troubleshooting Step: Increase the number of wash steps and the stringency of the wash buffer. Include a blocking agent, such as bovine serum albumin (BSA), in your assay buffer. To determine non-specific binding, include control wells with an excess of unlabeled ligand.

  • Possible Cause 2: Radioligand Degradation.

    • Troubleshooting Step: Use fresh radioligand and store it according to the manufacturer's instructions. Minimize the exposure of the radioligand to light.

Data Presentation

Table 1: Long-Term Stability of this compound Stock Solutions

Storage TemperatureRecommended SolventStability Duration
-20°CDMSO1 month
-80°CDMSO6 months

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the neurotensin receptor 1 (NTS1).

  • Cell Membrane Preparation: Prepare cell membranes from a cell line endogenously or recombinantly expressing NTS1.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Reaction Setup: In a 96-well plate, add the following in triplicate:

    • 25 µL of assay buffer (for total binding) or 25 µL of a high concentration of unlabeled neurotensin (e.g., 1 µM, for non-specific binding).

    • 25 µL of varying concentrations of this compound.

    • 25 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-neurotensin or [125I-Tyr3]-neurotensin) near its Kd value.

    • 25 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki or IC50 value for this compound by fitting the data to a one-site competition binding model using non-linear regression.

Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay

This protocol measures the antagonistic effect of this compound on neurotensin-induced Gq signaling.

  • Cell Culture: Plate cells expressing NTS1 in a 96-well plate and grow to 80-90% confluency.

  • Cell Stimulation:

    • Wash the cells with a suitable assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

    • Stimulate the cells with an EC80 concentration of neurotensin in the presence of LiCl (to inhibit IP1 degradation) for 30-60 minutes at 37°C.[5]

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol of the IP1 assay kit.

  • IP1 Detection: Measure the accumulated IP1 in the cell lysates using a commercially available HTRF® (Homogeneous Time-Resolved Fluorescence) or other immunoassay kit.[5]

  • Data Analysis: Generate a dose-response curve for this compound and calculate its IC50 value for the inhibition of neurotensin-induced IP1 accumulation.

Visualizations

G cluster_membrane Cell Membrane NTS1 Neurotensin Receptor 1 (NTS1) Gq Gαq NTS1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Neurotensin Neurotensin (Agonist) Neurotensin->NTS1 Binds & Activates SR142948 This compound (Antagonist) SR142948->NTS1 Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces IP1 IP1 Accumulation IP3->IP1 Metabolized to

Caption: Neurotensin Receptor 1 (NTS1) Signaling Pathway.

Troubleshooting_Workflow start Inconsistent or No Effect of this compound check_storage Check Storage Conditions (-80°C, <6 months?) start->check_storage prepare_fresh Prepare Fresh Aliquots check_storage->prepare_fresh No check_concentration Verify Stock Concentration & Perform Dose-Response check_storage->check_concentration Yes prepare_fresh->check_concentration adjust_concentration Adjust Working Concentration check_concentration->adjust_concentration No check_receptor Check NTS1 Expression (qPCR/Western) check_concentration->check_receptor Yes adjust_concentration->check_receptor use_high_expressor Use High-Expressing Cell Line check_receptor->use_high_expressor Low/No Expression success Problem Resolved check_receptor->success Sufficient Expression use_high_expressor->success

Caption: Troubleshooting Workflow for In Vitro Assays.

References

Minimizing vehicle effects in in vivo studies with SR 142948

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing vehicle-related effects during in vivo studies with the neurotensin (B549771) receptor antagonist, SR 142948.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, non-peptide antagonist of neurotensin (NT) receptors.[1][2] It binds with high affinity to neurotensin receptors, blocking the downstream signaling pathways typically initiated by the binding of neurotensin.[1][2][3] This antagonistic action makes it a valuable tool for studying the physiological roles of neurotensin and for investigating its potential in therapeutic areas such as psychiatric disorders.[1]

Q2: Why is vehicle selection critical for in vivo studies with this compound?

Vehicle selection is paramount because this compound, like many small molecule inhibitors, has limited aqueous solubility. An appropriate vehicle is necessary to ensure the compound is fully dissolved and stable for administration, which is crucial for accurate and reproducible results. The choice of vehicle can significantly impact the compound's bioavailability, toxicity profile, and the overall outcome of the experiment. Improper vehicle selection can lead to issues such as precipitation of the compound at the injection site, local irritation, or systemic toxicity, all of which can confound the experimental results.

Q3: What are the most common vehicles used for this compound administration?

Based on available data and common laboratory practice for poorly soluble compounds, several vehicle formulations are used for this compound. These often involve a combination of a primary solvent and co-solvents or surfactants to improve solubility and stability. Commonly used components include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween 80, and saline. Specific formulations are detailed in the Experimental Protocols section.

II. Troubleshooting Guide

Q4: My this compound solution is cloudy or shows precipitation after preparation. What should I do?

Cloudiness or precipitation indicates that this compound is not fully dissolved or has come out of solution. This can lead to inaccurate dosing and potential toxicity.

  • Troubleshooting Steps:

    • Gentle Warming: Warm the solution gently in a water bath (not exceeding 40°C) while vortexing or stirring. This can help to redissolve the compound.

    • Sonication: Use a bath sonicator to aid in the dissolution process.

    • Review Preparation Protocol: Ensure the components of the vehicle were added in the correct order. For multi-component vehicles, it is often critical to dissolve the compound in the primary solvent (e.g., DMSO) first before adding aqueous components.

    • Check Compound Purity and Age: Impurities or degradation of the compound can affect solubility.

    • Consider a Different Vehicle: If precipitation persists, you may need to try an alternative vehicle formulation with a higher solubilizing capacity (see Section IV).

Q5: I am observing signs of toxicity or distress in my animals (e.g., lethargy, ruffled fur, irritation at the injection site) in the vehicle control group. What could be the cause?

Vehicle-induced toxicity is a common issue, especially with organic solvents and surfactants.

  • Troubleshooting Steps:

    • Reduce Vehicle Component Concentration: The concentration of solvents like DMSO or surfactants like Tween 80 may be too high. It is recommended to keep the final concentration of DMSO as low as possible, ideally below 10% for parenteral routes.[4]

    • Evaluate Individual Components: Each component of the vehicle can have its own toxicological profile. For example, DMSO can cause skin irritation and has pleiotropic effects, while high concentrations of Tween 80 can lead to central nervous system depression.[5]

    • Change Route of Administration: Some vehicles are better tolerated via certain routes. For instance, Tween 80 is not recommended for intravenous administration.[5]

    • Confirm Dosing Volume: Ensure the administered volume is appropriate for the animal's weight and the route of administration.

    • Run a Pilot Study: Before commencing a large-scale experiment, it is advisable to run a small pilot study with the vehicle alone to assess its tolerability in your specific animal model and under your experimental conditions.

Q6: The in vivo efficacy of this compound is lower than expected based on in vitro data. Could the vehicle be responsible?

Yes, the vehicle can significantly influence the bioavailability and, consequently, the efficacy of the compound.

  • Troubleshooting Steps:

    • Assess Bioavailability: If possible, conduct a pilot pharmacokinetic study to determine the concentration of this compound in the plasma after administration in your chosen vehicle.

    • Consider Vehicle-Compound Interactions: Some vehicles can interact with the compound, affecting its absorption and distribution.

    • Evaluate Alternative Formulations: Different vehicle compositions can alter the absorption profile. For instance, lipid-based formulations like corn oil may enhance oral absorption for lipophilic compounds.

    • Ensure Complete Dissolution: Re-verify that the compound is fully dissolved in the vehicle before administration, as undissolved particles will not be readily absorbed.

III. Quantitative Data on Vehicle Components

The following tables summarize key quantitative data for commonly used vehicle components to aid in formulation decisions.

Table 1: Solubility of this compound in Primary Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO51.4475
Water17.1525

Data sourced from Tocris Bioscience.

Table 2: Acute Toxicity of Common Vehicle Components in Mice

Vehicle ComponentRoute of AdministrationLD50 (Median Lethal Dose)Maximum Tolerated Dose (MTD) / Recommended Limit
DMSOIntraperitoneal (i.p.)6.2 mL/kg[1][6]Generally recommended to keep below 10% (v/v) for injections.[4]
DMSOOral4.0 mL/kg (males), 2.5 mL/kg (females)[7]-
Tween 80Intraperitoneal (i.p.)Low order of toxicity reported.[5]Can be used for neuropsychopharmacological experiments in doses not exceeding 1 ml/kg.[5]
Tween 80OralLow order of toxicity reported.[5]-

IV. Experimental Protocols

Protocol 1: Preparation of this compound in a Multi-Component Vehicle

This protocol is for a commonly used vehicle for poorly soluble compounds, including this compound, intended for intraperitoneal or oral administration.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 300 (PEG300)

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes or vials

  • Vortex mixer

Procedure:

  • Calculate Required Amounts: Determine the total volume of dosing solution needed and the desired final concentration of this compound.

  • Prepare a Concentrated Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution. For example, to prepare a final dosing solution of 1 mg/mL, you could make a 10 mg/mL stock in DMSO.

  • Sequential Addition of Vehicle Components: In a sterile tube, add the vehicle components in the following order, vortexing thoroughly after each addition:

    • 40% of the final volume as PEG300.

    • Add the appropriate volume of the this compound/DMSO stock solution to achieve a final DMSO concentration of 10%.

    • 5% of the final volume as Tween 80.

    • 45% of the final volume as sterile saline.

  • Final Mixing and Inspection: Vortex the final solution extensively to ensure it is homogenous and clear. Visually inspect for any signs of precipitation. If the solution is not clear, gentle warming or sonication may be applied.

  • Administration: Administer the freshly prepared solution to the animals via the intended route (e.g., intraperitoneal injection). Always include a vehicle-only control group in your experimental design.

Protocol 2: General In Vivo Administration Workflow

This workflow outlines the key steps for administering this compound to rodents.

G cluster_prep Preparation Phase cluster_dosing Dosing & Observation Phase cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization (e.g., 1 week) randomization Randomization into Treatment Groups animal_acclimatization->randomization vehicle_prep Vehicle & Dosing Solution Preparation (as per Protocol 1) randomization->vehicle_prep pre_dosing Pre-Dosing (Animal weighing, health check) vehicle_prep->pre_dosing administration This compound or Vehicle Administration (e.g., i.p. injection) pre_dosing->administration post_dosing Post-Dosing Monitoring (Behavioral changes, signs of toxicity) administration->post_dosing endpoint Endpoint Measurement (e.g., behavioral assay) post_dosing->endpoint data_collection Data & Sample Collection (e.g., tissue harvesting) endpoint->data_collection analysis Data Analysis & Interpretation data_collection->analysis

Caption: A generalized experimental workflow for in vivo studies with this compound.

V. Signaling Pathway

This compound acts by blocking the neurotensin receptor 1 (NTS1), a G protein-coupled receptor (GPCR). The binding of neurotensin to NTS1 typically activates the Gq alpha subunit, which in turn activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses. This compound prevents this cascade from occurring.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NT Neurotensin NTS1 NTS1 Receptor NT->NTS1 Activates SR142948 This compound SR142948->NTS1 Blocks Gq Gq Protein NTS1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Leads to

Caption: NTS1 receptor signaling pathway and the inhibitory action of this compound.

References

How to control for SR 142948's intrinsic activity in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing SR 142948 in experiments, with a specific focus on understanding and controlling for its intrinsic activity as a neurotensin (B549771) receptor inverse agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, selective, non-peptide antagonist of the neurotensin receptor 1 (NTS1).[1][2] It binds with high, nanomolar affinity to NTS1, competitively blocking the binding of the endogenous agonist, neurotensin. More specifically, recent structural and functional studies have characterized this compound as an inverse agonist .[3]

Q2: What is the difference between a neutral antagonist and an inverse agonist?

A neutral antagonist binds to a receptor and blocks the effects of an agonist, but has no effect on the receptor's basal activity on its own. An inverse agonist, however, binds to a receptor and reduces its constitutive (basal) activity.[3][4] This implies that the receptor has a certain level of signaling activity even in the absence of an agonist, and the inverse agonist can suppress this activity.

Q3: Does the neurotensin receptor (NTS1) exhibit constitutive activity?

Yes, for an inverse agonist to have an effect, the receptor must exhibit constitutive or basal activity.[4] While this compound was initially described as having no intrinsic activity,[5][6] its classification as an inverse agonist indicates that NTS1 can be constitutively active, particularly in recombinant systems where it is overexpressed.[3] Some studies have also shown that the related neurotensin receptor 2 (NTS2) has strong constitutive activity.[7]

Q4: What are the known downstream signaling pathways affected by this compound?

This compound has been shown to antagonize neurotensin-induced signaling through the Gαq pathway. This includes the inhibition of inositol (B14025) monophosphate (IP) formation and the mobilization of intracellular calcium ([Ca2+]i).[1][8][9] As an inverse agonist, this compound can also be expected to reduce the basal levels of these second messengers in systems with constitutive NTS1 activity.

Troubleshooting and Experimental Guides

Issue: Distinguishing Neutral Antagonism from Inverse Agonism

It is critical to design experiments that can differentiate between this compound's ability to block agonist-induced activity and its capacity to reduce basal receptor signaling.

Recommended Experimental Workflow:

G cluster_0 Experimental Setup cluster_1 Experimental Arms cluster_2 Assay and Analysis A Select Cell Line (e.g., HEK293, CHO) with stable NTS1 expression B Culture cells to appropriate density A->B C Group 1: Vehicle Control (Measure Basal Activity) D Group 2: Neurotensin (Agonist) (Measure Stimulated Activity) E Group 3: This compound alone (Test for Inverse Agonism) F Group 4: Neurotensin + this compound (Test for Antagonism) G Perform Functional Assay (e.g., IP1 accumulation, Ca2+ flux) C->G D->G E->G F->G H Data Analysis: Compare responses across groups G->H I Interpretation: - Group 3 < Group 1 -> Inverse Agonism - Group 4 < Group 2 -> Antagonism H->I

Caption: Workflow for characterizing this compound activity.

Interpretation of Results:

  • Inverse Agonism: A statistically significant decrease in the basal signaling level in the "this compound alone" group compared to the "Vehicle Control" group indicates inverse agonistic activity.

  • Neutral Antagonism: If this compound only blocks the effect of the neurotensin agonist (i.e., the "Neurotensin + this compound" group shows a reduced response compared to the "Neurotensin" group, but the "this compound alone" group is no different from the vehicle), it is acting as a neutral antagonist in that system.

Protocol 1: Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of a downstream metabolite of IP3, providing a robust measure of Gαq pathway activation.

Methodology:

  • Cell Plating: Plate HEK293 or CHO cells stably expressing human NTS1 in a 96-well plate.

  • Starvation: The following day, replace the culture medium with a serum-free medium and incubate for 4-6 hours.

  • Pre-incubation: Wash cells with stimulation buffer and then add buffer containing an IP1 accumulation blocker (e.g., LiCl).

  • Treatment: Add this compound and/or neurotensin at various concentrations to the appropriate wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.[1]

  • Lysis and Detection: Lyse the cells and measure IP1 accumulation using a commercially available HTRF or ELISA kit, following the manufacturer's instructions.

Protocol 2: Intracellular Calcium ([Ca2+]) Mobilization Assay

This assay measures the transient increase in intracellular calcium upon Gαq activation.

Methodology:

  • Cell Plating: Plate cells expressing NTS1 in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: The next day, load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells to remove excess dye.

  • Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.

  • Compound Addition: Inject this compound (to test for inverse agonism on basal Ca2+ levels) or inject neurotensin followed by this compound (to test for antagonism).

  • Data Acquisition: Record the fluorescence intensity over time to measure changes in intracellular calcium.[1]

Data Presentation

The following tables summarize the binding affinities and functional potencies of this compound from published literature.

Table 1: Binding Affinity of this compound at Neurotensin Receptors

Cell/Tissue PreparationReceptor TypeIC₅₀ (nM)Reference
h-NTR1-CHO cellsHuman NTS11.19[1]
HT-29 cellsHuman NTS10.32[1][9]
Adult Rat BrainRat NTS3.96[1][9]

Table 2: Functional Antagonism by this compound

AssayCell LineAgonistIC₅₀ (nM)Reference
Inositol Monophosphate FormationHT-29Neurotensin3.9[1][6]
Intracellular Calcium Mobilizationh-NTR1-CHONeurotensin~1-10 (effective conc.)[1]
Prostacyclin ProductionHUVECNeurotensin17[10]

Signaling Pathway Visualization

The diagram below illustrates the NTS1 signaling pathway and the points of intervention for neurotensin (agonist) and this compound (inverse agonist).

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular NTS1 NTS1 Receptor Gq Gαq NTS1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves NT Neurotensin (Agonist) NT->NTS1 Activates (+) SR This compound (Inverse Agonist) SR->NTS1 Inhibits Basal Activity (-) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: NTS1 receptor signaling pathway and ligand interaction.

References

Technical Support Center: Synthesis of SR 142948 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of SR 142948 and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound and its analogs?

A1: The synthesis of this compound, a potent neurotensin (B549771) receptor antagonist, is a multi-step process centered around the construction of a highly substituted pyrazole (B372694) core. The key steps typically involve:

  • Synthesis of a substituted 1,3-dicarbonyl precursor.

  • Cyclocondensation reaction with a substituted hydrazine (B178648) to form the pyrazole ring.

  • Amide bond formation to introduce the adamantane (B196018) moiety and the diamine side chain.

  • Purification of the final compound and intermediates.

A generalized workflow for the synthesis is depicted below.

cluster_0 Synthesis of Key Intermediates cluster_1 Pyrazole Core Formation cluster_2 Functionalization cluster_3 Final Product Precursor_A Substituted Phenylhydrazine Pyrazole_Formation Cyclocondensation Precursor_A->Pyrazole_Formation Precursor_B 1,3-Dicarbonyl Compound Precursor_B->Pyrazole_Formation Amidation_1 Amide Coupling with Adamantane Amino Acid Pyrazole_Formation->Amidation_1 Amidation_2 Amide Coupling with Diamine Amidation_1->Amidation_2 Purification Purification (e.g., HPLC) Amidation_2->Purification SR142948_Derivative This compound Derivative Purification->SR142948_Derivative

Caption: Generalized synthetic workflow for this compound derivatives.

Troubleshooting Guides

Challenges in Pyrazole Core Synthesis

The formation of the 1,3,5-trisubstituted pyrazole core is a critical step that can present several challenges.

Q2: I am observing the formation of regioisomers during the cyclocondensation reaction. How can I improve the regioselectivity?

A2: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two different regioisomers. To control the regioselectivity, consider the following:

  • Choice of Reaction Conditions: The regioselectivity can be influenced by the solvent, temperature, and the presence of a catalyst. Acidic or basic conditions can favor the formation of one isomer over the other.

  • Nature of Substituents: The electronic and steric properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine can direct the initial nucleophilic attack and subsequent cyclization.

  • Stepwise Synthesis: A more controlled, albeit longer, approach is to first form a hydrazone intermediate, isolate it, and then induce cyclization under specific conditions to favor the desired regioisomer.

Table 1: Effect of Reaction Conditions on Regioselectivity

ParameterCondition A (e.g., Acetic Acid, Reflux)Condition B (e.g., NaOEt, Ethanol (B145695), RT)Expected Outcome
Solvent Acetic AcidEthanolThe polarity and protic nature of the solvent can influence the reaction pathway.
Catalyst Acid-catalyzedBase-catalyzedCan alter the nucleophilicity of the reactants and the stability of intermediates.
Temperature RefluxRoom TemperatureHigher temperatures may favor the thermodynamically more stable product, while lower temperatures might favor the kinetically controlled product.
Typical Regioisomer Ratio Varies (e.g., 3:1)Varies (e.g., 1:5)The ratio is highly dependent on the specific substrates used.

Q3: The yield of my pyrazole synthesis is consistently low. What are the potential causes and solutions?

A3: Low yields in pyrazole synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the temperature or reaction time.

  • Side Reactions: The starting materials might be undergoing degradation or participating in side reactions. Ensure the purity of your starting materials. Common side reactions include self-condensation of the dicarbonyl compound or decomposition of the hydrazine.

  • Purification Losses: The desired product might be lost during the work-up and purification steps. Optimize your extraction and chromatography conditions.

Start Low Yield in Pyrazole Synthesis Check_Purity Verify Starting Material Purity Start->Check_Purity Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Start->Monitor_Reaction Optimize_Purification Optimize Work-up and Purification Start->Optimize_Purification Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Monitor_Reaction->Optimize_Conditions

Caption: Troubleshooting workflow for low pyrazole synthesis yield.
Challenges in Amide Bond Formation

The coupling of the pyrazole carboxylic acid with the adamantane amino acid and the subsequent coupling with the diamine are crucial for obtaining the final product.

Q4: I am experiencing difficulty in the amide coupling step, with low yields and the presence of unreacted starting materials.

A4: Amide bond formation can be challenging, especially with sterically hindered substrates like the adamantane moiety. Here are some troubleshooting tips:

  • Choice of Coupling Reagent: Standard coupling reagents like DCC/DMAP may not be efficient. Consider using more powerful reagents such as HATU, HBTU, or COMU, which are known to facilitate difficult couplings.

  • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated ester intermediate. The reaction temperature can also be optimized; while many couplings are run at room temperature, gentle heating may be required for challenging substrates.

  • Stoichiometry: A slight excess of the amine component and the coupling reagent may be necessary to drive the reaction to completion.

Table 2: Comparison of Common Amide Coupling Reagents

Coupling ReagentActivation MechanismAdvantagesDisadvantages
DCC/DMAP Carbodiimide activationInexpensiveCan cause racemization, formation of DCU byproduct can complicate purification.
HATU Uronium/Guanidinium saltHigh coupling efficiency, low racemizationMore expensive
HBTU Uronium/Guanidinium saltSimilar to HATU, widely usedCan be sensitive to moisture
COMU Uronium saltVery efficient, even for hindered couplingsHigher cost

Q5: How can I remove the unreacted starting materials and coupling agent byproducts from my final product?

A5: Purification after amide coupling can be challenging due to the similar polarities of the product and byproducts.

  • Aqueous Work-up: A standard aqueous work-up with dilute acid and base can help remove unreacted amines, carboxylic acids, and some byproducts.

  • Chromatography: Flash column chromatography is often necessary. A careful selection of the solvent system is crucial to achieve good separation. Reverse-phase HPLC is a powerful tool for purifying the final compound to a high degree of purity.

  • Crystallization: If the product is a solid, crystallization can be an effective method for purification.

Experimental Protocols

Protocol 1: General Procedure for Pyrazole Synthesis via Cyclocondensation

  • To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the substituted hydrazine hydrochloride (1.1 eq).

  • If using a hydrochloride salt, add a base such as sodium acetate (B1210297) (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Amide Coupling using HATU

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.2 eq) and a tertiary amine base such as DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract with an appropriate organic solvent.

  • Wash the organic layer sequentially with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by chromatography.

Best practices for handling and storing solid SR 142948

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for handling and storing solid SR 142948, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a potent, orally active, and selective non-peptide antagonist of the neurotensin (B549771) receptor (NT).[1][2]

PropertyValueReference
Molecular Formula C₃₉H₅₁N₅O₆[3]
Molecular Weight 685.86 g/mol [3]
CAS Number 184162-64-9[3]
Appearance Solid powder[1]
Purity ≥97%[3]
IC₅₀ 0.32 nM (HT-29 cells), 1.19 nM (h-NTR1-CHO cells), 3.96 nM (adult rat brain)[1][2]

Handling and Storage of Solid this compound

1. What are the recommended storage conditions for solid this compound?

Solid this compound should be stored at +4°C for long-term stability.[3]

2. What personal protective equipment (PPE) should be worn when handling solid this compound?

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is prudent to handle it as a potent pharmacological compound. The following PPE is recommended:

  • Gloves: Wear two pairs of nitrile gloves.[4]

  • Lab Coat: A disposable, low-permeability lab coat is recommended.[4]

  • Eye Protection: Use chemical safety goggles.[5]

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator (e.g., N95) is advised to prevent inhalation of fine particles.[5]

3. How should I handle the weighing and transfer of solid this compound?

All manipulations of the solid compound should be performed in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.[5] Use appropriate anti-static tools for weighing and transferring the powder.

Stock Solution Preparation and Storage

1. What are the recommended solvents for preparing this compound stock solutions?

This compound is soluble in the following solvents:

SolventMaximum ConcentrationReference
DMSO 75 mM[3]
Water 25 mM[3]

2. How should I prepare stock solutions?

To prepare a stock solution, add the solvent to the vial of solid this compound and vortex or sonicate until the solid is completely dissolved. For in vivo studies, specific formulations are often required. A common vehicle for oral administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

3. What are the recommended storage conditions for this compound stock solutions?

Stock solutions of this compound in DMSO can be stored under the following conditions:

  • -80°C: for up to 6 months[1]

  • -20°C: for up to 1 month[1]

It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]

Troubleshooting Guides

In Vitro Experiments

Issue 1: High non-specific binding in radioligand binding assays.

  • Possible Cause: The radioligand or this compound may be binding to the filter paper or other components of the assay system.

  • Solution:

    • Pre-soak filter plates with a solution like 0.1% to 0.5% polyethylenimine (PEI) to reduce non-specific binding to the filter material.[6]

    • Include a detergent (e.g., 0.1% BSA) in the assay and wash buffers.[6]

    • Optimize the number and volume of washes to ensure complete removal of unbound radioligand.[6]

Issue 2: Low or no signal in a calcium mobilization assay.

  • Possible Cause:

    • Cell health: The cells may not be healthy or may have been passaged too many times.

    • Receptor expression: The level of neurotensin receptor expression may be too low.

    • Dye loading: The calcium indicator dye may not have been loaded properly.

  • Solution:

    • Use cells at a low passage number and ensure they are healthy and viable before starting the experiment.

    • Verify the expression of the neurotensin receptor in your cell line.

    • Optimize the dye loading protocol, including dye concentration and incubation time.

In Vivo Experiments

Issue 3: High variability in animal responses.

  • Possible Cause:

    • Animal-to-animal variation: Differences in age, weight, or strain of the animals.

    • Procedural inconsistencies: Variations in the administration of the compound.

  • Solution:

    • Use animals of the same strain, age, and weight range.

    • Standardize the administration procedure, including the route, volume, and timing of the injection. For oral gavage, ensure consistent placement of the gavage needle.

Issue 4: Unexpected behavioral effects.

  • Possible Cause:

    • Dose-response relationship: this compound, like other neurotensin receptor ligands, may exhibit a biphasic or U-shaped dose-response curve.

    • Off-target effects: Although selective, high concentrations of the antagonist may lead to off-target effects.

  • Solution:

    • Perform a thorough dose-response study to fully characterize the behavioral effects of this compound in your specific model.

    • Include appropriate control groups, including a vehicle-only group, to rule out non-specific effects.

Experimental Protocols

In Vitro: Calcium Mobilization Assay

This protocol provides a general framework for measuring the antagonist activity of this compound on neurotensin-induced calcium mobilization in a cell line expressing the neurotensin receptor 1 (NTR1).

Materials:

  • HEK293 cells stably expressing human NTR1

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Neurotensin (agonist)

  • This compound (antagonist)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the NTR1-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the fluorescent calcium dye solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye solution to each well.

    • Incubate the plate at 37°C for the recommended time (typically 30-60 minutes).

  • Compound Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Signal Reading:

    • Prepare a solution of neurotensin at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Place the plate in the fluorescence plate reader.

    • Set the reader to record fluorescence intensity over time.

    • Inject the neurotensin solution into the wells and continue recording the fluorescence signal.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the response as a function of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

In Vivo: Oral Administration in Rodents

This protocol describes the oral administration of this compound to mice or rats for behavioral studies.

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

  • Oral gavage needles (appropriate size for the animal)

  • Syringes

Procedure:

  • Animal Handling: Acclimate the animals to the experimental room and handling procedures for a sufficient period before the experiment.

  • Compound Preparation:

    • Prepare the this compound solution in the chosen vehicle at the desired concentration. Ensure the compound is fully dissolved.

    • Prepare a vehicle-only solution for the control group.

  • Administration:

    • Gently restrain the animal.

    • Measure the correct volume of the this compound solution or vehicle based on the animal's body weight.

    • Carefully insert the oral gavage needle into the esophagus and deliver the solution directly into the stomach.

  • Post-Administration Observation:

    • Return the animal to its home cage and monitor for any adverse reactions.

    • Proceed with the behavioral testing at the predetermined time point after administration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_test Testing cluster_analysis Analysis prep_compound Prepare this compound Solution administer Administer this compound or Vehicle prep_compound->administer prep_animals Acclimate Animals prep_animals->administer behavioral_test Conduct Behavioral Assay administer->behavioral_test data_analysis Analyze and Interpret Data behavioral_test->data_analysis

Caption: General experimental workflow for in vivo studies with this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NTSR1 NTSR1 Gq Gq NTSR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Downstream Downstream Effects Ca_release->Downstream PKC->Downstream Neurotensin Neurotensin Neurotensin->NTSR1 Activates SR142948 This compound SR142948->NTSR1 Blocks

Caption: Simplified signaling pathway of the Neurotensin Receptor 1 (NTSR1).

References

Identifying and mitigating potential artifacts in SR 142948 studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SR 142948. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential challenges in studies involving this potent neurotensin (B549771) receptor antagonist. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, orally active, and selective non-peptide antagonist of the neurotensin receptors (NTS), particularly the high-affinity neurotensin receptor 1 (NTS1).[1][2] Its primary mechanism of action is to block the binding of the endogenous ligand, neurotensin (NT), to its receptors, thereby inhibiting the downstream signaling pathways activated by NT.[1]

Q2: What are the key signaling pathways affected by this compound?

By antagonizing neurotensin receptors, this compound primarily inhibits the Gq protein-coupled signaling cascade. Activation of NTS1 by neurotensin typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC). This compound blocks these events. Additionally, neurotensin receptor activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2, a process that is also inhibited by this compound.

Q3: How should I dissolve and store this compound?

This compound is soluble in DMSO up to 75 mM and in water up to 25 mM. For in vivo studies, it can be prepared in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for a clear solution.[1] Stock solutions are stable for at least 4 years when stored at -20°C.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[1]

Q4: What are the typical in vitro and in vivo concentrations or dosages for this compound?

  • In Vitro: this compound exhibits nanomolar potency. For example, it antagonizes NT-induced inositol monophosphate formation in HT-29 cells with an IC50 of 3.9 nM.[1] Effective concentrations in cell-based assays typically range from 1 nM to 1 µM.[1]

  • In Vivo: this compound is orally active. Doses can vary significantly depending on the animal model and the specific effect being studied. For instance, in mice, doses ranging from 0.04 to 640 µg/kg have been used to inhibit neurotensin-induced turning behavior.[2]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Variability in experimental results Inconsistent dissolution of this compound.Ensure the compound is fully dissolved. For in vivo preparations, use of sonication may aid dissolution. Prepare fresh solutions for each experiment.[1]
Degradation of this compound stock solution.Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store at -20°C for long-term stability.[1][2]
Lower than expected antagonist activity in cell-based assays Low expression of neurotensin receptors in the cell line.Confirm the expression level of neurotensin receptors (e.g., NTS1) in your cell line using techniques like qPCR, Western blot, or a radioligand binding assay.
Suboptimal assay conditions.Optimize incubation times and temperature. Ensure the concentration of the neurotensin agonist used is appropriate to elicit a measurable response that can be antagonized.
Off-target effects observed High concentrations of this compound leading to non-specific binding.Perform dose-response curves to determine the optimal concentration range. Use the lowest effective concentration of this compound.
Inconsistent results in vivo Issues with oral administration and bioavailability.For oral gavage, ensure proper technique to deliver the full dose. For intraperitoneal injections, ensure the solution is properly formulated to avoid precipitation. Consider using a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Animal-to-animal variability.Increase the number of animals per group to enhance statistical power. Ensure consistency in animal age, weight, and strain.

Data Presentation

Table 1: In Vitro Potency of this compound

AssayCell Line/TissueIC50 (nM)Reference
[125I-Tyr3]NT Bindingh-NTR1-CHO cells1.19[1]
[125I-Tyr3]NT BindingHT-29 cells0.32[1]
[125I-Tyr3]NT BindingAdult rat brain3.96[1]
Inositol Monophosphate FormationHT-29 cells3.9[1]

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is for determining the binding affinity of this compound for neurotensin receptors.

Materials:

  • Cell membranes from cells expressing neurotensin receptors (e.g., HT-29 or CHO-hNTS1)

  • Radioligand: [3H]-neurotensin or [125I-Tyr3]-neurotensin

  • Unlabeled this compound

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter and fluid

  • Filtration apparatus

Procedure:

  • Plate Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at its Kd), and varying concentrations of unlabeled this compound.

  • Initiate Reaction: Add the cell membranes to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature (around 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit neurotensin-induced calcium release.

Materials:

  • Cells expressing neurotensin receptors (e.g., CHO-hNTS1)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Neurotensin

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM for 60 minutes at 37°C).

  • Wash: Gently wash the cells with the assay buffer to remove excess dye.

  • Pre-incubation with this compound: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes).

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

  • Agonist Stimulation: Add a fixed concentration of neurotensin to stimulate calcium release and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence intensity (e.g., peak fluorescence minus baseline) and plot the response against the concentration of this compound to determine its inhibitory effect.

Mandatory Visualizations

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NTS1 NTS1 Receptor Gq Gq Protein NTS1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates NT Neurotensin (Agonist) NT->NTS1 Activates SR142948 This compound (Antagonist) SR142948->NTS1 Blocks

Caption: Neurotensin Receptor (NTS1) Gq Signaling Pathway and this compound Inhibition.

ERK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NTS1 NTS1 Receptor Gq Gq Protein NTS1->Gq PKC PKC Gq->PKC Ras Ras PKC->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription (e.g., c-fos) ERK->Transcription Activates NT Neurotensin (Agonist) NT->NTS1 Activates SR142948 This compound (Antagonist) SR142948->NTS1 Blocks

Caption: NTS1-Mediated ERK1/2 Signaling Pathway and its Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Prepare this compound and Agonist Solutions treatment Treat Cells with this compound (Antagonist) prep_compound->treatment prep_cells Culture and Prepare Target Cells prep_cells->treatment stimulation Stimulate with Neurotensin (Agonist) treatment->stimulation assay Perform Functional Assay (e.g., Ca²⁺ flux, IP1 accumulation) stimulation->assay data_acq Data Acquisition assay->data_acq analysis Calculate IC50/ Inhibition data_acq->analysis results Interpret Results analysis->results

Caption: General Experimental Workflow for In Vitro Antagonism Assays with this compound.

References

Adjusting SR 142948 protocols for different cell lines or animal strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SR 142948, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTS1). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the effective use of this compound in various experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist of the neurotensin receptor 1 (NTS1), a G protein-coupled receptor (GPCR). It functions by competitively binding to NTS1, thereby blocking the downstream signaling pathways typically initiated by the endogenous ligand, neurotensin (NT).[1] Key inhibitory actions include the prevention of NT-induced inositol (B14025) monophosphate formation and intracellular calcium mobilization.[1][2][3]

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has demonstrated potent antagonist activity in cell lines endogenously expressing or engineered to express NTS1. Commonly cited examples include human colon adenocarcinoma HT-29 cells and Chinese Hamster Ovary (CHO) cells stably transfected with the human NTS1 receptor (h-NTR1-CHO).[1][2][3] The effectiveness in other cell lines will depend on the expression level of NTS1.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, it is recommended to store this compound as a solid at +4°C. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid degradation, it is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles.[1]

Q4: What are the known in vivo effects of this compound in animal models?

A4: In animal models such as mice and rats, this compound has been shown to be orally active and capable of crossing the blood-brain barrier.[1] It effectively blocks neurotensin-induced physiological responses, including hypothermia, analgesia, and turning behavior.[1][3]

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Low or no antagonist activity observed in a new cell line.

  • Question: I am not observing the expected antagonist effect of this compound in my cell line of interest. What could be the reason?

  • Answer:

    • Confirm NTS1 Expression: The primary reason for a lack of effect is often low or absent expression of the neurotensin receptor 1 (NTS1) in the chosen cell line. It is crucial to verify NTS1 mRNA and protein expression levels in your specific cell line using techniques like RT-PCR or Western blotting. For example, studies have shown variable NTS1 expression across different human colon cancer cell lines.[4]

    • Optimize this compound Concentration: The effective concentration of this compound is dependent on the density of NTS1 receptors on the cell surface.[5] For cell lines with lower receptor expression, a higher concentration of the antagonist may be required to achieve a significant effect. Perform a dose-response curve to determine the optimal IC50 for your specific cell line.

    • Check Agonist Concentration: The observed potency of an antagonist is influenced by the concentration of the agonist (neurotensin) used. Ensure you are using an appropriate concentration of neurotensin to elicit a submaximal response, which will allow for a clear window to observe antagonism.

    • Incubation Time: Ensure sufficient pre-incubation time with this compound to allow it to bind to the receptor before adding the agonist. A pre-incubation time of 30-60 minutes is generally recommended.[1]

Issue 2: Poor solubility of this compound in aqueous solutions.

  • Question: I am having difficulty dissolving this compound for my in vitro experiments. How can I improve its solubility?

  • Answer:

    • Use of Organic Solvents: this compound is soluble in organic solvents such as DMSO. Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

    • Sonication and Warming: If precipitation occurs upon dilution, gentle warming and sonication can aid in dissolution.[1]

    • Use of Solubilizing Agents: For in vivo preparations, co-solvents and solubilizing agents are often necessary. Formulations using DMSO, PEG300, Tween-80, or SBE-β-CD have been reported.[1]

Issue 3: Inconsistent results in in vivo experiments.

  • Question: My in vivo results with this compound are variable between animals. What factors should I consider?

  • Answer:

    • Vehicle Selection: The choice of vehicle for in vivo administration is critical and can significantly impact drug delivery and animal welfare.[6][7] Several vehicle formulations are available for this compound, including combinations of DMSO, PEG300, Tween-80, saline, and corn oil.[1] It is essential to perform a vehicle tolerability study in your specific animal strain to rule out any adverse effects from the vehicle itself.

    • Route of Administration and Pharmacokinetics: this compound can be administered orally (p.o.) or intraperitoneally (i.p.).[1][3] The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, can vary between different animal species and even strains.[8][9] Consider the timing of your experimental endpoint relative to the known pharmacokinetic profile of this compound.

    • Animal Strain Differences: Different strains of mice or rats can exhibit variations in drug metabolism and physiological responses. It is important to be consistent with the animal strain used and to consult the literature for any known strain-specific differences in neurotensin signaling or drug metabolism.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound in various experimental systems.

Table 1: In Vitro Efficacy of this compound

Cell LineAssayIC50 (nM)Reference
h-NTR1-CHO[125I-Tyr3]NT Binding1.19[1]
HT-29[125I-Tyr3]NT Binding0.32[1]
Adult Rat Brain[125I-Tyr3]NT Binding3.96[1]
HT-29NT-induced Inositol Monophosphate Formation3.9[1][2][3]

Table 2: In Vivo Efficacy of this compound

Animal ModelRoute of AdministrationDose RangeObserved EffectReference
Micep.o.2 µg/kgInhibition of NT-induced turning behavior[1]
Micep.o.4 mg/kg54% blockade of NT-induced hypothermia[1]
Ratsp.o.2 mg/kg53% blockade of NT-induced hypothermia[1]
Ratsi.p.0.01 - 0.3 mg/kgDose-dependent prevention of NT-enhanced ACh release[1]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Neurotensin-Induced Calcium Mobilization

This protocol describes a method to assess the antagonist activity of this compound by measuring its ability to inhibit neurotensin-induced intracellular calcium mobilization in h-NTR1-CHO cells.

  • Cell Preparation:

    • Culture h-NTR1-CHO cells in appropriate media until they reach 80-90% confluency.

    • Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Calcium Indicator Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add the loading buffer.

    • Incubate the plate at 37°C for 60-90 minutes in the dark.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in a suitable assay buffer.

    • Wash the cells gently with the assay buffer to remove excess dye.

    • Add the different concentrations of this compound to the respective wells.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Neurotensin Stimulation and Measurement:

    • Prepare a solution of neurotensin at a concentration known to elicit a submaximal response (e.g., EC80).

    • Use a fluorescence plate reader equipped with an injector to add the neurotensin solution to the wells.

    • Measure the fluorescence intensity before and after the addition of neurotensin. The change in fluorescence corresponds to the intracellular calcium concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition of the neurotensin response for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane NTS1 NTS1 Receptor Gq Gq Protein NTS1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves NT Neurotensin NT->NTS1 Binds & Activates SR142948 This compound SR142948->NTS1 Binds & Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC Co-activates Downstream Downstream Signaling PKC->Downstream Phosphorylates

Caption: Signaling pathway of the NTS1 receptor and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Protocol Adjustment cluster_invivo In Vivo Protocol Adjustment Start_vitro Start with a new cell line Check_NTS1 1. Verify NTS1 Expression (RT-PCR, Western Blot) Start_vitro->Check_NTS1 Dose_Response 2. Perform Dose-Response Curve (Determine IC50) Check_NTS1->Dose_Response Optimize_Time 3. Optimize Incubation Time Dose_Response->Optimize_Time Final_Protocol_vitro Optimized Protocol Optimize_Time->Final_Protocol_vitro Start_vivo Start with a new animal strain Vehicle_Tolerability 1. Vehicle Tolerability Study Start_vivo->Vehicle_Tolerability PK_Study 2. Pharmacokinetic Study (optional but recommended) Vehicle_Tolerability->PK_Study Dose_Finding 3. Dose-Finding Study PK_Study->Dose_Finding Final_Protocol_vivo Optimized Protocol Dose_Finding->Final_Protocol_vivo

Caption: Logical workflow for adjusting this compound protocols for new experimental models.

References

Technical Support Center: Ensuring Complete Antagonism of Neurotensin Receptors with SR 142948

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of SR 142948 as a neurotensin (B549771) receptor antagonist. This guide includes frequently asked questions (FAQs) and troubleshooting advice to ensure complete and reliable antagonism in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent, selective, and orally active non-peptide antagonist of neurotensin (NT) receptors.[1][2][3] It functions by binding with high affinity to neurotensin receptors (NTS1 and NTS2), thereby preventing the endogenous ligand, neurotensin, from binding and activating the receptor. This blockade inhibits downstream signaling pathways.[2][4]

Q2: Which neurotensin receptor subtypes does this compound antagonize?

This compound exhibits a broad spectrum of activity, antagonizing multiple neurotensin receptor subtypes.[2][4] This is in contrast to earlier antagonists like SR 48692, suggesting this compound is a more comprehensive tool for studying the overall effects of neurotensin signaling.[2][4]

Q3: What are the key signaling pathways blocked by this compound?

Neurotensin receptors, primarily NTS1, are G protein-coupled receptors (GPCRs) that can couple to several G proteins, including Gαq, Gαi/o, and Gαs.[5] By blocking the receptor, this compound prevents the activation of these pathways. The primary pathway inhibited is the Gαq-mediated activation of phospholipase C (PLC), which leads to the production of inositol (B14025) phosphates (like IP1) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium ([Ca2+]i).[1][6][7] this compound also indirectly prevents the activation of downstream effectors like protein kinase C (PKC) and the ERK1/2 signaling cascade.[5]

Q4: What is the binding affinity of this compound for neurotensin receptors?

This compound binds to neurotensin receptors with nanomolar affinity. The IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand, vary depending on the experimental system.[1][3]

Troubleshooting Guide

Issue 1: Incomplete or variable antagonism of neurotensin-induced effects.

  • Possible Cause 1: Suboptimal concentration of this compound.

    • Solution: Ensure you are using a concentration of this compound sufficient to fully compete with the concentration of neurotensin used. A concentration 10- to 100-fold higher than the IC50 value for your specific cell type or tissue is a good starting point. Refer to the data table below for reported IC50 values.

  • Possible Cause 2: Insufficient pre-incubation time with this compound.

    • Solution: To ensure this compound has reached equilibrium binding with the receptor, pre-incubate the cells or tissues with the antagonist before adding neurotensin. A pre-incubation time of 30-60 minutes is generally recommended for in vitro assays.[1]

  • Possible Cause 3: Issues with this compound solubility or stability.

    • Solution: this compound is soluble in DMSO and water. Prepare fresh stock solutions in DMSO and dilute to the final working concentration in your assay buffer immediately before use. For in vivo studies, specific formulations may be required to ensure bioavailability.[1] Long-term storage of stock solutions should be at -20°C or -80°C to maintain stability.[1]

Issue 2: Observing unexpected or off-target effects.

  • Possible Cause 1: this compound concentration is too high.

    • Solution: While this compound is highly selective for neurotensin receptors, excessively high concentrations may lead to non-specific effects. Perform a dose-response curve to determine the optimal concentration that provides complete antagonism without causing off-target effects.

  • Possible Cause 2: The observed effect is not mediated by the targeted neurotensin receptors.

    • Solution: To confirm that the effect you are studying is indeed mediated by neurotensin receptors, include appropriate controls. This includes a positive control (neurotensin alone), a negative control (vehicle), and your experimental condition (this compound + neurotensin).

Issue 3: Difficulty replicating in vivo results.

  • Possible Cause 1: Poor bioavailability or brain penetration.

    • Solution: this compound is orally active and has good brain accessibility.[2][4] However, the route of administration and vehicle can significantly impact its efficacy. For oral administration, ensure proper formulation.[1] For central nervous system effects, intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injections may be considered.[2]

  • Possible Cause 2: Inappropriate dosing schedule.

    • Solution: The timing of this compound administration relative to the neurotensin challenge is crucial. The antagonist needs to be administered with sufficient time to reach its target tissue and receptors before the agonist is introduced. For example, in some behavioral studies, this compound is administered 1-2 hours before the neurotensin injection.[1]

Quantitative Data

Table 1: In Vitro Potency of this compound

Cell Line / TissueAssayIC50 (nM)Reference
h-NTR1-CHO cells[¹²⁵I-Tyr³]NT Binding1.19[1][3]
HT-29 cells[¹²⁵I-Tyr³]NT Binding0.32[1][3]
Adult Rat Brain[¹²⁵I-Tyr³]NT Binding3.96[1][3]
HT-29 cellsNT-induced Inositol Monophosphate Formation3.9[1][2][3][4][7]
Human Umbilical Vein Endothelial Cells[¹²⁵I]-neurotensin binding0.24[8]
Human Umbilical Vein Endothelial CellsNT-induced Cytosolic Free Ca²⁺ Increase19[8]
Human Umbilical Vein Endothelial CellsNT-induced Prostacyclin Production17[8]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Neurotensin-Induced Inositol Phosphate (IP) Accumulation

  • Cell Culture: Plate cells (e.g., HT-29 or CHO cells expressing NTS1) in appropriate multi-well plates and grow to confluency.

  • Labeling (Optional, for radiolabeling assays): Label cells with myo-[³H]inositol in inositol-free medium overnight.

  • Pre-incubation with Antagonist: Wash the cells with assay buffer (e.g., HBSS containing LiCl). Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.

  • Stimulation with Agonist: Add a fixed concentration of neurotensin to the wells and incubate for an additional 30-60 minutes at 37°C.

  • Lysis and IP Extraction: Terminate the reaction by adding a suitable lysis buffer (e.g., perchloric acid).

  • Quantification: Separate and quantify the accumulated inositol phosphates using ion-exchange chromatography or a commercially available kit.

  • Data Analysis: Plot the concentration of this compound against the percentage of inhibition of the neurotensin-induced response to determine the IC50 value.

Protocol 2: In Vivo Antagonism of Neurotensin-Induced Hypothermia in Mice

  • Animal Acclimation: Acclimate mice to the experimental room and handling procedures for several days before the experiment.

  • Baseline Temperature Measurement: Measure the rectal temperature of each mouse to establish a baseline.

  • Antagonist Administration: Administer this compound (e.g., 0.1 - 10 mg/kg) or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection).

  • Waiting Period: Allow sufficient time for the antagonist to be absorbed and distributed (e.g., 60-120 minutes).

  • Agonist Administration: Administer neurotensin (e.g., via intracerebroventricular injection) or saline to the control group.

  • Temperature Monitoring: Measure rectal temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) after neurotensin administration.

  • Data Analysis: Compare the change in body temperature between the different treatment groups to assess the antagonistic effect of this compound.

Visualizations

Neurotensin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neurotensin Neurotensin NTS1 NTS1 Receptor Neurotensin->NTS1 SR142948 This compound SR142948->NTS1 Antagonism Gq Gαq NTS1->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK1/2 Activation PKC->ERK

Caption: Neurotensin Receptor 1 (NTS1) Signaling Pathway and Point of Antagonism by this compound.

Experimental_Workflow_In_Vitro start Start: Plate Cells preincubation Pre-incubate with This compound or Vehicle start->preincubation stimulation Stimulate with Neurotensin preincubation->stimulation measurement Measure Downstream Signal (e.g., IP1, Ca²⁺) stimulation->measurement analysis Data Analysis: Determine IC50 measurement->analysis

Caption: General experimental workflow for in vitro antagonism studies with this compound.

Troubleshooting_Logic issue Incomplete Antagonism Observed check_conc Is this compound concentration optimal? issue->check_conc check_preinc Is pre-incubation time sufficient? check_conc->check_preinc Yes increase_conc Increase this compound concentration check_conc->increase_conc No check_sol Is this compound solubility/stability okay? check_preinc->check_sol Yes increase_time Increase pre-incubation time check_preinc->increase_time No prepare_fresh Prepare fresh stock solution check_sol->prepare_fresh No resolved Issue Resolved check_sol->resolved Yes increase_conc->resolved increase_time->resolved prepare_fresh->resolved

Caption: A logical troubleshooting workflow for addressing incomplete antagonism with this compound.

References

Validation & Comparative

A Comparative Analysis of the Potency of Neurotensin Receptor Antagonists: SR 142948 and SR 48692

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two widely used non-peptide neurotensin (B549771) (NT) receptor antagonists, SR 142948 and SR 48692. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their in vitro and in vivo potencies supported by experimental data.

Introduction

SR 48692 was one of the first potent and selective non-peptide antagonists developed for the neurotensin receptor, demonstrating high affinity for the NTS1 subtype.[1][2] Subsequently, a structurally related compound, SR 142948A, was developed and characterized as an even more potent NT receptor antagonist with a broader spectrum of activity.[3][4][5] This guide will delve into the quantitative differences in their potencies and provide insights into their distinct pharmacological profiles.

In Vitro Potency Comparison

The in vitro potency of this compound and SR 48692 has been evaluated through various binding and functional assays. The data consistently demonstrates the superior potency of SR 142948A.

Data Presentation: In Vitro Binding and Functional Assays

Assay TypeTarget/Cell LineParameterSR 142948ASR 48692Reference
Binding Assays
[125I]-NT Binding InhibitionHuman Umbilical Vein Endothelial CellsIC500.24 ± 0.01 nM14 ± 5 nM[6]
[125I]-NT Binding InhibitionHT-29 CellsIC500.32 nM15.3 nM, 30.3 nM[1][7]
[3H]SR 48692 Specific Binding DisplacementGuinea Pig Brain MembranesIC500.30 ± 0.05 nM6.0 ± 1.2 nM[8]
[3H]SR 48692 Specific Binding DisplacementGuinea Pig Brain MembranesKi0.17 nM3.9 nM[8]
[3H]SR 142948A BindingRat Brain Membranes (NTS1)Kd6.8 nM-[9]
[3H]SR 142948A BindingRat Brain Membranes (NTS2)Kd4.8 nM-[9]
NT Binding InhibitionNewborn Mouse BrainIC50-13.7 ± 0.3 nM[1]
Functional Assays
Inositol Monophosphate FormationHT-29 CellsIC503.9 nM-
Intracellular Ca2+ MobilizationCHO cells (human NT receptor)AntagonismPotent-[3]
Intracellular Ca2+ MobilizationHuman Umbilical Vein Endothelial CellsIC5019 ± 6 nM41 ± 16 nM[6]
Prostacyclin ProductionHuman Umbilical Vein Endothelial CellsIC5017 ± 3 nM86 ± 16 nM[6]

Table 1: Comparison of in vitro binding affinities and functional potencies of SR 142948A and SR 48692.

In Vivo Potency Comparison

In vivo studies further highlight the enhanced potency of SR 142948A compared to SR 48692 in various animal models.

Data Presentation: In Vivo Efficacy

Animal ModelAssayAdministration RouteSR 142948ASR 48692Reference
MiceInhibition of NT-induced turning behaviorp.o.ED50 ~0.1 mg/kg-
RatsAntagonism of NT-evoked acetylcholine (B1216132) release in striatumi.p.Complete antagonism at 0.1 mg/kg-
RatsInhibition of NT-induced blood pressure changesp.o.Significant inhibition at 10 µg/kgActive at 10-fold higher doses[6]
RatsInhibition of NT-induced increase in hematocriti.v.Active at µg/kg dosesActive at mg/kg doses[6]
RatsInhibition of NT-induced plasma extravasationIntradermalSignificant inhibition at 10 pmol/siteSignificant inhibition at 1,000 pmol/site[6]
MiceAntagonism of NT-induced hypothermia and analgesiap.o.Blocks both effectsDoes not block these effects[3]

Table 2: Comparison of in vivo efficacy of SR 142948A and SR 48692.

Receptor Subtype Selectivity

A key difference between the two compounds lies in their selectivity for neurotensin receptor subtypes. SR 48692 is a selective antagonist for the NTS1 receptor.[2] In contrast, SR 142948A binds with high affinity to both NTS1 and NTS2 receptors, which may account for its broader range of in vivo activities.[9] For instance, unlike SR 48692, SR 142948A is capable of blocking NT-induced hypothermia and analgesia, effects that may be mediated by receptor subtypes other than NTS1.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison.

Radioligand Binding Assay (General Protocol)

  • Membrane Preparation: Tissues (e.g., guinea pig brain, rat brain) or cells (e.g., HT-29) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.

  • Binding Reaction: Membrane homogenates are incubated with a radiolabeled ligand (e.g., [125I]-Neurotensin, [3H]SR 48692) and varying concentrations of the competing unlabeled antagonist (this compound or SR 48692).

  • Incubation: The reaction mixture is incubated for a specified time and temperature (e.g., 60 minutes at 25°C) to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter (for 125I) or a liquid scintillation counter (for 3H).

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled neurotensin. Specific binding is calculated by subtracting non-specific binding from total binding. IC50 values are determined by non-linear regression analysis of the competition binding data. Ki values can be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

  • Cell Culture: Cells expressing the neurotensin receptor (e.g., CHO cells transfected with the human NT receptor, human umbilical vein endothelial cells) are cultured to an appropriate confluency.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer for a specified duration.

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or SR 48692) for a defined period.

  • Agonist Stimulation: Neurotensin is added to the cells to stimulate an increase in intracellular calcium.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the calcium-sensitive dye using a fluorometer or a fluorescence microscope.

  • Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the neurotensin-induced calcium signal. IC50 values are calculated from the dose-response curves.

In Vivo Turning Behavior in Mice

  • Animal Preparation: Male mice are anesthetized and a guide cannula is stereotaxically implanted into the striatum.

  • Drug Administration: Following a recovery period, neurotensin is unilaterally injected into the striatum to induce turning behavior. The antagonist (this compound or SR 48692) or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), at various time points before the neurotensin injection.

  • Behavioral Observation: The number of contralateral turns (rotations away from the side of the injection) is counted for a specified period following the neurotensin injection.

  • Data Analysis: The inhibitory effect of the antagonist is determined by comparing the number of turns in the antagonist-treated groups to the vehicle-treated group. Dose-response curves are generated to determine the ED50.

Visualizations

G Neurotensin Receptor Signaling Pathway NT Neurotensin NTR1 NTS1 Receptor NT->NTR1 Binds to Gq Gq Protein NTR1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response SR142948 This compound SR142948->NTR1 Antagonizes SR48692 SR 48692 SR48692->NTR1 Antagonizes

Caption: Neurotensin (NT) signaling via the NTS1 receptor and antagonism by this compound and SR 48692.

G Experimental Workflow for Antagonist Comparison cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Binding_Assay Radioligand Binding Assay (IC₅₀, Kᵢ) Comparison Potency Comparison Binding_Assay->Comparison Functional_Assay Functional Assays (e.g., Ca²⁺ Mobilization, IP Formation) (IC₅₀) Functional_Assay->Comparison Behavioral_Assay Behavioral Models (e.g., Turning Behavior) (ED₅₀) Behavioral_Assay->Comparison Physiological_Assay Physiological Measurements (e.g., Blood Pressure, Analgesia) Physiological_Assay->Comparison SR142948 This compound SR142948->Binding_Assay SR142948->Functional_Assay SR142948->Behavioral_Assay SR142948->Physiological_Assay SR48692 SR 48692 SR48692->Binding_Assay SR48692->Functional_Assay SR48692->Behavioral_Assay SR48692->Physiological_Assay

References

Validating the Specificity of SR 142948 for Neurotensin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the non-peptide neurotensin (B549771) (NT) receptor antagonist, SR 142948, with other relevant compounds. The data presented herein is intended to assist researchers in validating the specificity of this compound for its intended targets, the neurotensin receptors NTS1 and NTS2, and to provide context regarding its selectivity against the NTS3/sortilin receptor.

Comparative Analysis of Binding Affinities and Functional Potency

This compound is a potent antagonist of neurotensin receptors, exhibiting high affinity for both NTS1 and NTS2 subtypes.[1] Its specificity is a critical factor for its use as a pharmacological tool to investigate the physiological and pathological roles of the neurotensinergic system. This section compares the binding and functional data of this compound with the first-generation antagonist SR 48692 and the NTS2-selective tool compound, levocabastine.

CompoundReceptor SubtypeBinding Affinity (Ki or Kd, nM)Functional Potency (IC50, nM)Reference
This compound NTS1 (levocabastine-insensitive)6.81.19 (h-NTR1-CHO cells)[1][2]
NTS2 (levocabastine-sensitive)4.8-[1]
Rat Brain Membranes3.53.96[1][2]
HT-29 cells (predominantly NTS1)-0.32 (binding); 3.9 (IP formation)[2]
SR 48692 NTS1~36 (Ke)15.3 (HT29 cells); 20.4 (N1E115 cells)
NTS2Low affinity-
Guinea Pig Brain Membranes2.19 (Kd for low-affinity sites)-[3]
Levocabastine NTS2-Selectively inhibits NT binding to low-affinity sites
Neurotensin NTS1--
NTS2--
NTS3/Sortilin5 (soluble form to HT29 membranes)-[4]

Note: A dash (-) indicates that the data was not available in the reviewed literature. It is important to note the absence of direct binding data for this compound and SR 48692 on the NTS3/sortilin receptor in the public domain. Given that NTS3/sortilin is a type I transmembrane protein and not a G-protein coupled receptor like NTS1 and NTS2, it is plausible that these antagonists, designed for GPCRs, do not exhibit significant affinity for the neurotensin binding site on sortilin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the specificity of neurotensin receptor ligands.

Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity of a compound for a specific receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the neurotensin receptor of interest are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4).

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.

  • For competitive binding assays, a fixed concentration of a radiolabeled ligand (e.g., [³H]SR 142948A or [¹²⁵I]Neurotensin) is incubated with varying concentrations of the unlabeled test compound (e.g., this compound).

  • Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM neurotensin).

  • The reaction mixture, containing the membranes, radioligand, and test compound, is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data is then analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki (inhibitory constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay: Inositol (B14025) Monophosphate (IP) Accumulation

This assay measures the functional antagonism of Gq-coupled receptors like NTS1.

1. Cell Culture:

  • Cells endogenously expressing NTS1 (e.g., HT-29) or cells transfected with the NTS1 receptor are cultured to an appropriate density.

2. Assay Procedure:

  • Cells are pre-incubated with a buffer containing LiCl, which inhibits the breakdown of inositol monophosphates.

  • The cells are then incubated with varying concentrations of the antagonist (e.g., this compound) for a specific period.

  • Subsequently, a fixed concentration of the agonist (neurotensin) is added to stimulate the receptor.

  • The reaction is stopped, and the cells are lysed.

3. Detection:

  • The amount of accumulated inositol monophosphate is quantified using a commercially available assay kit, typically involving a competitive binding assay with a labeled IP1 analog.

4. Data Analysis:

  • The results are plotted as a dose-response curve, and the IC50 value for the antagonist is determined.

Visualizing Pathways and Workflows

To further elucidate the context of this compound's action and the methods used for its validation, the following diagrams are provided.

G Neurotensin Signaling Pathways (NTS1/NTS2) cluster_NTS1 NTS1 Signaling cluster_NTS2 NTS2 Signaling NT1 Neurotensin NTS1 NTS1 Receptor NT1->NTS1 Gq Gq NTS1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC MAPK MAPK Cascade PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation NT2 Neurotensin NTS2 NTS2 Receptor NT2->NTS2 Gi Gi NTS2->Gi ERK ERK Activation NTS2->ERK Internalization-dependent AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP SR142948 This compound SR142948->NTS1 SR142948->NTS2

Caption: Simplified signaling pathways of NTS1 and NTS2 receptors and the antagonistic action of this compound.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep_count Separation & Counting cluster_analysis Data Analysis MembranePrep Membrane Preparation (from cells or tissue) TotalBinding Total Binding: Membranes + Radioligand MembranePrep->TotalBinding NSB Non-Specific Binding: Membranes + Radioligand + Excess Unlabeled NT MembranePrep->NSB Competition Competition Binding: Membranes + Radioligand + Varying [this compound] MembranePrep->Competition Reagents Prepare Reagents: - Radioligand ([³H]SR 142948A) - Unlabeled Ligands (this compound, NT) - Buffers Reagents->TotalBinding Reagents->NSB Reagents->Competition Incubation Incubate to Equilibrium (e.g., 60 min at 25°C) TotalBinding->Incubation NSB->Incubation Competition->Incubation Filtration Rapid Filtration (separate bound from free) Incubation->Filtration Washing Wash Filters (remove unbound radioligand) Filtration->Washing Counting Scintillation Counting (quantify bound radioactivity) Washing->Counting Calc Calculate Specific Binding: Total Binding - NSB Counting->Calc CurveFit Non-linear Regression (generate binding curve) Calc->CurveFit Determine Determine IC₅₀ and Ki CurveFit->Determine

Caption: General workflow for a competitive radioligand binding assay to determine antagonist affinity.

References

Cross-Validation of SR 142948's Effects with Genetic Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of the neurotensin (B549771) receptor antagonist, SR 142948, with the phenotypes observed in genetic knockout models of neurotensin receptor 2 (NTS2) and sortilin-1 (SORT1/NTS3). This cross-validation approach offers valuable insights into the specificity of this compound and the physiological roles of these receptors.

Introduction to the Models

This compound: A potent, selective, and orally active non-peptide antagonist of neurotensin (NT) receptors.[1][2][3] It exhibits high affinity for neurotensin receptors and effectively blocks various NT-induced physiological and behavioral effects, demonstrating good blood-brain barrier permeability.[3] this compound is considered to have a broader spectrum of activity than older antagonists like SR 48692, potentially due to its interaction with multiple neurotensin receptor subtypes.[4]

NTS2 Knockout (KO) Mice: These mice lack the gene encoding the neurotensin receptor 2. Phenotypic studies reveal alterations in nociception, locomotor activity, and fear memory, highlighting the role of NTS2 in these processes.

SORT1 (NTS3) Knockout (KO) Mice: These mice, also known as NTSR3 knockout mice, lack the sortilin-1 gene. Sortilin is a type I membrane protein that functions as a co-receptor for neurotensin and is involved in protein trafficking.[5] SORT1 KO mice exhibit a complex phenotype, including changes in nociception, anxiety-like behavior, and alterations in the expression of other components of the neurotensin system, such as increased levels of NT and NTS2.[1]

Comparative Data on Physiological and Behavioral Effects

The following tables summarize the quantitative data from studies on this compound and NTS2 and SORT1 knockout mice across key behavioral domains.

Table 1: Effects on Nociception (Hot Plate Test)
Model/CompoundExperimental ConditionKey FindingsReference
This compound Blockade of NT-induced analgesiaThis compound (p.o.) blocks analgesia induced by intracerebroventricular (i.c.v.) injection of neurotensin in mice and rats.[4]
NTS2 KO Mice Basal thermal nociceptionNTS2 KO mice show a significant increase in paw licking and jumping latencies compared to wild-type (WT) mice, indicating reduced sensitivity to thermal pain.[6]
SORT1 KO Mice Basal thermal nociceptionSORT1 KO mice exhibit significantly longer paw licking and jumping latencies on a 55°C hot plate compared to WT mice, suggesting a hypoalgesic phenotype.[7]
Table 2: Effects on Locomotor Activity (Open Field Test)
Model/CompoundKey Parameters MeasuredKey FindingsReference
This compound Amphetamine-induced hyperactivityAttenuates amphetamine-induced hyperactivity in vivo.[1][2]
NTS2 KO Mice Spontaneous locomotor activityFemale NTS2 KO mice show significantly lower basal locomotor activity. Male KO mice show a similar trend.[6]
SORT1 KO Mice Spontaneous locomotor activitySORT1 deficient mice display hyperlocomotion in the open field test.[8]
Table 3: Effects on Anxiety-Like Behavior (Elevated Plus Maze)
Model/CompoundKey Parameters MeasuredKey FindingsReference
This compound Not explicitly tested in publicly available literature.-
NTS2 KO Mice Not explicitly tested in publicly available literature.-
SORT1 KO Mice Time in open arms, entries into open armsSORT1 deficient mice show increased anxiety-like behavior, spending less time in the open arms of the elevated plus maze.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to facilitate replication and comparison.

Hot Plate Test

Objective: To assess the response to a thermal pain stimulus.

Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 52 ± 0.2°C or 55 ± 0.5°C.[6][7]

Procedure:

  • Acclimatize mice to the testing room for at least 30 minutes before the experiment.

  • Gently place each mouse on the heated surface of the hot plate.

  • Start a timer immediately upon placement.

  • Observe the mouse for nocifensive behaviors, typically paw licking or jumping.

  • Record the latency (in seconds) to the first clear exhibition of a nocifensive behavior.

  • A cut-off time (e.g., 60 seconds) is typically used to prevent tissue damage.

  • For pharmacological studies, administer this compound or vehicle at a specified time before the test. For knockout studies, compare the latencies of KO mice with their wild-type littermates.

Open Field Test

Objective: To evaluate spontaneous locomotor activity and anxiety-like behavior in a novel environment.

Apparatus: A square or circular arena with walls to prevent escape. The arena is typically made of a non-reflective material and is placed in a sound-attenuated room with controlled lighting.[9]

Procedure:

  • Habituate the mice to the testing room for at least 30 minutes prior to testing.

  • Gently place the mouse in the center of the open field arena.

  • Allow the mouse to freely explore the arena for a predetermined duration (e.g., 10-30 minutes).[9]

  • A video tracking system is used to record the mouse's activity.

  • Key parameters analyzed include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • For pharmacological studies, administer this compound or vehicle prior to the test. For knockout studies, compare the behavior of KO mice to wild-type controls.

Elevated Plus Maze (EPM) Test

Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.[10]

Procedure:

  • Acclimatize the mice to the testing room before the experiment.

  • Place the mouse in the center of the maze, facing one of the open arms.

  • Allow the mouse to explore the maze freely for a set period (typically 5 minutes).[11]

  • A video camera records the session for later analysis.

  • The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. A lower duration and fewer entries in the open arms are indicative of higher anxiety-like behavior.

  • For knockout studies, the performance of KO mice is compared to that of their wild-type counterparts.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the known signaling pathways and a general experimental workflow for comparing pharmacological and genetic models.

G Neurotensin Receptor Signaling Pathways cluster_0 Neurotensin (NT) Binding cluster_2 Downstream Signaling NT Neurotensin NTS1 NTS1 NT->NTS1 NTS2 NTS2 NT->NTS2 SORT1 SORT1 (NTS3) NT->SORT1 PLC Phospholipase C (PLC) NTS1->PLC Gq/11 ERK ERK1/2 Activation NTS2->ERK Internalization-dependent SORT1->NTS2 Modulates expression Trafficking Protein Trafficking SORT1->Trafficking Vps10p domain IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC

Fig. 1: Neurotensin Receptor Signaling Pathways

G Experimental Workflow for Cross-Validation cluster_0 Model Generation cluster_1 Behavioral Phenotyping cluster_2 Data Analysis and Comparison Pharmacological Pharmacological Model (this compound Administration) Nociception Nociception (Hot Plate Test) Pharmacological->Nociception Locomotor Locomotor Activity (Open Field Test) Pharmacological->Locomotor Anxiety Anxiety-Like Behavior (Elevated Plus Maze) Pharmacological->Anxiety Genetic Genetic Model (NTS2/SORT1 KO Mice) Genetic->Nociception Genetic->Locomotor Genetic->Anxiety Data Quantitative Data Collection Nociception->Data Locomotor->Data Anxiety->Data Comparison Comparative Analysis Data->Comparison Conclusion Cross-Validation of Effects Comparison->Conclusion

Fig. 2: Cross-Validation Experimental Workflow

Discussion and Conclusion

The cross-validation of this compound's effects with NTS2 and SORT1 knockout models reveals both overlapping and distinct phenotypes, providing a nuanced understanding of the neurotensin system.

The blockade of NT-induced analgesia by this compound aligns with the hypoalgesic phenotype of both NTS2 and SORT1 KO mice, suggesting that this compound's anti-analgesic effects are at least partially mediated through the antagonism of NTS2. The similar phenotype in SORT1 KO mice is likely a consequence of the observed upregulation of NTS2 in these animals.

In terms of locomotor activity, the effects are more complex. While this compound attenuates hyperactivity, NTS2 KO mice show hypoactivity, and SORT1 KO mice exhibit hyperactivity. This suggests that the role of neurotensin signaling in modulating locomotor activity is multifaceted and not solely dependent on NTS2. The hyperactivity in SORT1 KO mice may be due to pleiotropic effects of sortilin deletion beyond the neurotensin system.

The anxiogenic-like phenotype of SORT1 KO mice in the elevated plus maze highlights a role for sortilin in anxiety-related behaviors. The lack of available data for this compound and NTS2 KO mice in this paradigm represents a significant knowledge gap and a key area for future research.

References

A Comparative Analysis of the Cardiovascular Effects of SR 142948 and SR 48692: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the cardiovascular effects of two nonpeptide neurotensin (B549771) receptor antagonists, SR 142948 and SR 48692. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison of their performance, supported by detailed methodologies and visual representations of key biological pathways and workflows.

Introduction

This compound and SR 48692 are selective antagonists of neurotensin receptors, primarily targeting the high-affinity neurotensin receptor 1 (NTSR1). Neurotensin, a tridecapeptide, is implicated in a variety of physiological processes, including the regulation of cardiovascular homeostasis. Its effects, which include alterations in blood pressure, heart rate, and vascular permeability, are mediated through its interaction with specific receptors. This guide focuses on the differential cardiovascular effects of this compound and SR 48692, highlighting their potencies and mechanisms of action.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the efficacy of this compound and SR 48692 in various in vitro and in vivo cardiovascular models.

Table 1: In Vitro Efficacy of this compound and SR 48692

ParameterThis compound (IC50)SR 48692 (IC50)
[125I]-Neurotensin Binding Inhibition0.24 ± 0.01 nM14 ± 5 nM
Neurotensin-Induced Cytosolic Free Ca2+ Increase19 ± 6 nM41 ± 16 nM
Neurotensin-Induced Prostacyclin Production17 ± 3 nM86 ± 16 nM

Table 2: In Vivo Efficacy of this compound and SR 48692 in Rats

ParameterThis compound (Effective Dose)SR 48692 (Effective Dose)
Inhibition of Neurotensin-Induced Blood Pressure Changes (Oral)10 µg/kg100 µg/kg
Inhibition of Neurotensin-Induced Hematocrit Increase (i.v.)µg/kg quantitiesmg/kg quantities
Inhibition of Neurotensin-Induced Plasma Extravasation (Intradermal)10 pmol/site1,000 pmol/site

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental setup and data acquisition.

Invasive Blood Pressure Measurement in Anesthetized Rats

This protocol outlines the direct measurement of arterial blood pressure in rats, a gold standard for assessing cardiovascular effects of pharmacological agents.

Materials:

  • Wistar or Sprague-Dawley rats

  • Anesthetic (e.g., urethane (B1682113) 1.2 g/kg or sodium pentobarbital (B6593769) 60 mg/kg, i.p.)

  • Surgical board and instruments

  • Pressure transducer

  • Data acquisition system

  • Catheter (e.g., PE-50 tubing) filled with heparinized saline

  • Neurotensin and antagonists (this compound, SR 48692)

Procedure:

  • Anesthetize the rat and ensure a stable plane of anesthesia.

  • Make a midline incision in the neck to expose the trachea and carotid artery.

  • Cannulate the trachea to ensure a clear airway.

  • Isolate and cannulate the carotid artery with a catheter filled with heparinized saline.

  • Connect the catheter to a pressure transducer linked to a data acquisition system to record blood pressure.

  • Allow the animal to stabilize for a period before administering any substances.

  • Administer neurotensin intravenously to induce a hypotensive response.

  • In separate experiments, pre-treat animals with either this compound or SR 48692 at various doses prior to neurotensin administration.

  • Record and analyze the changes in mean arterial pressure to determine the antagonistic effect of each compound.

Measurement of Cytosolic Free Ca2+ in Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol describes the use of the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentrations in HUVECs upon stimulation.

Materials:

  • Cultured HUVECs

  • Fura-2 AM fluorescent dye

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Neurotensin, this compound, SR 48692

  • Fluorescence microscopy system with dual-wavelength excitation capabilities (340/380 nm)

Procedure:

  • Culture HUVECs on glass coverslips until they reach the desired confluency.

  • Load the cells with Fura-2 AM (typically 1-5 µM) in buffer for 30-60 minutes at 37°C.

  • Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.

  • Mount the coverslip on the stage of the fluorescence microscope.

  • Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

  • Establish a baseline fluorescence ratio (340/380 nm).

  • Add neurotensin to the cells to induce an increase in intracellular Ca2+.

  • In separate experiments, pre-incubate the cells with this compound or SR 48692 before adding neurotensin.

  • Calculate the ratio of fluorescence intensities to determine the intracellular free Ca2+ concentration and the inhibitory effect of the antagonists.

Quantification of Prostacyclin Production in HUVECs

This protocol details the measurement of prostacyclin, a potent vasodilator, released from HUVECs using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cultured HUVECs

  • Culture medium

  • Neurotensin, this compound, SR 48692

  • Prostacyclin ELISA kit

  • Microplate reader

Procedure:

  • Culture HUVECs in multi-well plates.

  • Replace the culture medium with a fresh serum-free medium.

  • Treat the cells with neurotensin in the presence or absence of varying concentrations of this compound or SR 48692.

  • Incubate for a specified period to allow for prostacyclin release into the medium.

  • Collect the supernatant (culture medium).

  • Perform the prostacyclin ELISA on the collected supernatant according to the manufacturer's instructions. This typically involves a competitive binding assay where the amount of prostacyclin in the sample is inversely proportional to the signal generated.

  • Read the absorbance using a microplate reader and calculate the concentration of prostacyclin from a standard curve.

Microhematocrit Determination in Rats

This protocol describes the measurement of the packed red blood cell volume in a blood sample, an indicator of changes in vascular permeability and fluid balance.

Materials:

  • Rat blood sample

  • Microhematocrit capillary tubes (heparinized)

  • Clay sealant

  • Microhematocrit centrifuge

  • Reading device

Procedure:

  • Collect a blood sample from the rat via a suitable method (e.g., tail vein, cardiac puncture).

  • Fill two microhematocrit capillary tubes approximately two-thirds full with the blood sample.

  • Seal one end of each capillary tube with clay sealant.

  • Place the sealed tubes in a microhematocrit centrifuge with the sealed ends facing outwards.

  • Centrifuge at high speed (e.g., 10,000-15,000 rpm) for 3-5 minutes.

  • After centrifugation, use a reading device to measure the height of the packed red blood cell column and the total height of the blood sample (packed cells plus plasma).

  • Calculate the hematocrit as the ratio of the packed red blood cell height to the total sample height, expressed as a percentage.

Neurotensin-Induced Plasma Extravasation in Rat Skin

This protocol details the use of Evans blue dye to quantify plasma extravasation in the skin of rats following intradermal injection of neurotensin and its antagonists.[1]

Materials:

  • Sprague-Dawley rats

  • Anesthetic (e.g., sodium pentobarbital)

  • Evans blue dye solution (e.g., 2.5% in saline)

  • Neurotensin, this compound, SR 48692

  • Formamide (B127407)

  • Spectrophotometer

Procedure:

  • Anesthetize the rat.

  • Inject Evans blue dye intravenously (e.g., via the tail vein). The dye binds to plasma albumin.

  • After a short circulation period, administer intradermal injections of neurotensin at various doses into the shaved dorsal skin.

  • In separate groups, co-inject neurotensin with this compound or SR 48692, or pre-treat the sites with the antagonists.

  • After a defined period (e.g., 30 minutes), euthanize the animal and excise the skin injection sites.

  • Extract the extravasated Evans blue dye from the skin samples by incubating them in formamide (e.g., at 60°C for 24 hours).

  • Measure the absorbance of the formamide extract using a spectrophotometer at approximately 620 nm.

  • Quantify the amount of extravasated dye by comparing the absorbance to a standard curve of Evans blue in formamide.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NTSR1 NTSR1 PLC PLC NTSR1->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Cardio_effects Cardiovascular Effects (e.g., Vasodilation) Ca_release->Cardio_effects PKC->Cardio_effects NT Neurotensin NT->NTSR1 Binds & Activates SR_compounds This compound / SR 48692 SR_compounds->NTSR1 Antagonizes

Caption: Neurotensin Receptor 1 (NTSR1) Signaling Pathway.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis anesthetize 1. Anesthetize Rat cannulate 2. Cannulate Carotid Artery anesthetize->cannulate connect 3. Connect to Transducer cannulate->connect stabilize 4. Stabilize Baseline connect->stabilize administer_ant 5. Administer this compound or SR 48692 (i.v.) stabilize->administer_ant administer_nt 6. Administer Neurotensin (i.v.) administer_ant->administer_nt record 7. Record Blood Pressure administer_nt->record analyze 8. Analyze Data record->analyze

Caption: Experimental Workflow for Invasive Blood Pressure Measurement.

Conclusion

The experimental data clearly indicate that both this compound and SR 48692 are effective antagonists of neurotensin-induced cardiovascular effects. However, this compound consistently demonstrates a significantly higher potency across all tested parameters, both in vitro and in vivo. The detailed protocols and diagrams provided in this guide are intended to facilitate the design and execution of further research in this area, ultimately contributing to a better understanding of the therapeutic potential of neurotensin receptor antagonists in cardiovascular medicine.

References

Head-to-head comparison of SR 142948 and peptidic neurotensin antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Neuroscience and Drug Development

The neurotensin (B549771) (NT) system, implicated in a wide array of physiological processes including pain, psychosis, and cancer, presents a compelling target for therapeutic intervention. The development of antagonists for the neurotensin receptors (NTS1 and NTS2) has been a key focus of this research. This guide provides a detailed head-to-head comparison of the non-peptidic antagonist SR 142948 and the class of peptidic neurotensin antagonists, offering a comprehensive overview of their performance based on available experimental data. This objective analysis is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate tools for their investigations into the neurotensin system.

Executive Summary

This compound is a potent, orally active, non-peptidic antagonist of neurotensin receptors.[1][2] It exhibits high affinity for both NTS1 and NTS2 receptor subtypes.[1] In contrast, peptidic antagonists are derived from the neurotensin peptide itself and often exhibit high potency. However, their therapeutic potential has been historically limited by poor metabolic stability and lack of oral bioavailability.[3] Recent advances have led to the development of modified peptidic antagonists with improved pharmacokinetic profiles and some with selectivity for the NTS2 receptor. This guide will delve into a detailed comparison of these two classes of antagonists across key performance metrics.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and representative peptidic neurotensin antagonists.

Table 1: In Vitro Receptor Binding Affinity

CompoundReceptor(s)PreparationAssay TypeMeasured ParameterValue (nM)
This compound NT (non-selective)h-NTR1-CHO cellsCompetitive BindingIC501.19[2]
HT-29 cellsCompetitive BindingIC500.32[2]
Adult rat brainCompetitive BindingIC503.96[2]
NT (non-selective)Not SpecifiedCompetitive BindingKi< 10[4][5]
Peptidic Antagonist (Example)
[D-Trp11]-neurotensinNTS1/NTS2Not SpecifiedNot SpecifiedNot SpecifiedExhibits complex agonist/antagonist properties
NT-69LNTS1/NTS2Not SpecifiedNot SpecifiedEqual affinityNot Specified[6]
NT-79NTS2 selectiveNot SpecifiedNot SpecifiedSelective for NTS2Not Specified[6]
NT-72NTS1 selectiveNot SpecifiedNot SpecifiedSelective for NTS1Not Specified[6]
CR-01-64 (macrocyclic)NTS2Not SpecifiedCompetitive BindingKi7.0 (>125-fold selectivity over NTS1)[7]

Table 2: In Vivo Efficacy

CompoundModelSpeciesRoute of AdministrationEffectDosage
This compound NT-induced turning behaviorMousep.o.Inhibition2 µg/kg[2]
NT-induced turning behaviorMousep.o.Inhibition0.04-0.64 mg/kg[1]
NT-evoked acetylcholine (B1216132) release in striatumRati.p.Antagonism0.1 mg/kg[1]
NT-induced hypothermia and analgesiaMouse/Ratp.o.BlockadeNot Specified[1]
Peptidic Antagonist (Example)
SR 48692 (non-peptide, for comparison)NT-induced turning behaviorMousep.o. or i.p.Reversal80 µg/kg[8]

Table 3: Pharmacokinetic Properties

CompoundPropertyValueSpecies
This compound Oral BioavailabilityOrally active[1][2]Not Specified
Duration of ActionLong-lasting[1]Not Specified
Peptidic Antagonists Plasma StabilityGenerally low, but can be improved with modificationsNot Specified
CR-01-64 (macrocyclic)Plasma Half-life (t1/2)> 24 hours[7]Not Specified
Neurotensin (endogenous peptide)Plasma Half-life (t1/2)~ 2 minutes[7]Not Specified

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity of a test compound for neurotensin receptors.

1. Materials:

  • Membrane Preparation: Homogenates from cells (e.g., CHO, HT-29) or tissues (e.g., rat brain) expressing NTS1 or NTS2 receptors.
  • Radioligand: 125I-Tyr3]-NT or [3H]this compound.
  • Test Compound: this compound or peptidic antagonist at various concentrations.
  • Non-specific Binding Control: High concentration of unlabeled neurotensin (e.g., 1 µM).
  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA and protease inhibitors.
  • Filtration Apparatus: Cell harvester with glass fiber filters.
  • Scintillation Counter.

2. Procedure:

  • Incubation: In a microplate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound. For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of unlabeled neurotensin is added.
  • Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Assessment of Neurotensin Antagonism: NT-Induced Turning Behavior

This is a common behavioral model to assess the in vivo efficacy of neurotensin antagonists.

1. Animals:

  • Male mice are typically used.

2. Procedure:

  • Drug Administration: Administer the test compound (this compound or peptidic antagonist) via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group should be included.
  • Neurotensin Injection: After a predetermined pretreatment time, unilaterally inject a small dose of neurotensin (e.g., 10 pg) into the striatum of the mice.
  • Behavioral Observation: Immediately after the neurotensin injection, place the mice in an observation chamber and record the number of contralateral turns (turns away from the side of the injection) for a specified period (e.g., 15 minutes).
  • Data Analysis: Compare the number of contralateral turns in the drug-treated groups to the vehicle-treated group. A significant reduction in turning behavior indicates an antagonistic effect. Dose-response curves can be generated to determine the ED50 of the antagonist.

Mandatory Visualizations

Signaling Pathways

Neurotensin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin (NT) or Peptidic Agonist NTS1 NTS1 Receptor Neurotensin->NTS1 Binds & Activates NTS2 NTS2 Receptor Neurotensin->NTS2 Binds & Activates SR142948 This compound (Non-peptidic Antagonist) SR142948->NTS1 Blocks SR142948->NTS2 Blocks Peptidic_Antagonist Peptidic Antagonist Peptidic_Antagonist->NTS1 Blocks Peptidic_Antagonist->NTS2 Blocks Gq Gq NTS1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., neuronal excitability, gene expression) Ca_PKC->Cellular_Response

Caption: Simplified Neurotensin Signaling Pathway and Points of Antagonism.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Binding_Assay Radioligand Binding Assay (Determine Ki for NTS1 & NTS2) Functional_Assay Functional Assay (e.g., Calcium mobilization, IP1 accumulation) (Confirm antagonism & measure IC50) Binding_Assay->Functional_Assay Characterize Potency Pharmacokinetics Pharmacokinetic Studies (Determine bioavailability, half-life, etc.) Functional_Assay->Pharmacokinetics Select Lead Compounds Efficacy_Model Behavioral/Physiological Model (e.g., NT-induced turning, analgesia) (Assess in vivo efficacy & ED50) Pharmacokinetics->Efficacy_Model Determine Dosing Regimen Data_Compilation Compile Quantitative Data (Tables of Ki, IC50, ED50, PK parameters) Efficacy_Model->Data_Compilation Head_to_Head Head-to-Head Comparison (this compound vs. Peptidic Antagonists) Data_Compilation->Head_to_Head

Caption: General Experimental Workflow for Comparing Neurotensin Antagonists.

Conclusion

The choice between this compound and a peptidic neurotensin antagonist will largely depend on the specific research question and experimental design.

  • This compound offers the significant advantages of being a small molecule, orally bioavailable, and possessing a long duration of action .[1][2] This makes it an excellent tool for in vivo studies requiring systemic administration and prolonged receptor blockade. However, its lack of selectivity between NTS1 and NTS2 receptors may be a limitation in studies aimed at dissecting the specific roles of these receptor subtypes.[9]

  • Peptidic antagonists , while traditionally hampered by poor pharmacokinetics, have seen significant advancements. Newer, modified peptidic antagonists offer high potency and, in some cases, high selectivity for the NTS2 receptor .[7][10] This makes them invaluable tools for investigating the distinct physiological functions of NTS2. However, even with modifications, their oral bioavailability may still be limited, often necessitating more invasive routes of administration for in vivo experiments.

References

A Comparative Analysis of the Neurotensin Receptor Antagonists: SR 142948 versus SR 48692

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the duration of action and pharmacological profiles of two prominent neurotensin (B549771) receptor antagonists, SR 142948 and SR 48692.

This guide provides an objective comparison of the in vitro and in vivo pharmacological properties of this compound and SR 48692, with a particular focus on their duration of action. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

Introduction

This compound and SR 48692 are potent, selective, non-peptide antagonists of the neurotensin receptors, primarily targeting the NTS1 subtype.[1] Neurotensin, a tridecapeptide, is involved in a myriad of physiological processes, including pain perception, thermoregulation, and the modulation of dopaminergic systems. Consequently, antagonists of its receptors are valuable tools for investigating these processes and hold therapeutic potential for various neurological and psychiatric disorders. This guide aims to delineate the key differences and similarities between this compound and SR 48692 to inform experimental design and drug development efforts.

Data Presentation

In Vitro Potency and Binding Affinity

Both compounds exhibit high affinity for neurotensin receptors, with this compound generally demonstrating greater potency in various assays.

ParameterThis compoundSR 48692Reference Cell Line/Tissue
Binding Affinity (IC50)
h-NTR1-CHO cells1.19 nM-[2]
HT-29 cells0.32 nM15.3 nM[2]
Adult Rat Brain3.96 nM-[2]
Functional Antagonism (IC50)
Inositol (B14025) Monophosphate Formation (HT-29 cells)3.9 nM-[1]
Intracellular Calcium Mobilization (h-NTR1-CHO cells)Antagonizes NT-induced effectsAntagonizes NT-induced effects[1]
In Vivo Duration of Action

The duration of action is a critical parameter for in vivo studies. Available data suggests that both compounds have a long-lasting effect, although direct comparative studies with detailed time-courses are limited.

Experimental ModelThis compoundSR 48692
Neurotensin-Induced Turning Behavior in Mice Maximal and significant antagonism observed between 1-2 hours after oral administration.[2]A long duration of action of 6 hours after oral or intraperitoneal administration.[3]
Inhibition of Ventral Pallidum Neuron Firing Rate in Rats Exhibits a longer duration of action compared to SR 48692.Shorter duration of action compared to this compound.

It is noteworthy that one study characterizes SR 142948A as retaining the "long duration of action" of its lead compound, SR 48692.

Mandatory Visualization

Neurotensin Receptor Signaling Pathway

Neurotensin receptors, primarily the NTS1 receptor, are G protein-coupled receptors (GPCRs) that can couple to multiple G proteins, leading to the activation of various downstream signaling cascades.

Neurotensin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NT Neurotensin NTR1 NTS1 Receptor NT->NTR1 Activation Gq Gαq NTR1->Gq Gai Gαi/o NTR1->Gai SR This compound or SR 48692 SR->NTR1 Antagonism PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gai->AC Inhibition PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC cAMP ↓ cAMP ERK ERK1/2 Activation PKC->ERK

Caption: Neurotensin receptor signaling pathway and points of antagonism.

Experimental Workflow: Neurotensin-Induced Turning Behavior

This workflow outlines the key steps in assessing the in vivo efficacy and duration of action of neurotensin receptor antagonists.

Turning_Behavior_Workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_observation Behavioral Observation cluster_analysis Data Analysis A1 Acclimatize Mice A2 Anesthetize Mouse A1->A2 A3 Stereotaxic Surgery: Unilateral Intrastriatal Cannula Implantation A2->A3 A4 Recovery Period A3->A4 B1 Administer this compound or SR 48692 (p.o. or i.p.) at various time points before neurotensin challenge A4->B1 B2 Intrastriatal Injection of Neurotensin B1->B2 C1 Place Mouse in Observation Arena B2->C1 C2 Record Turning Behavior (contralateral rotations) C1->C2 C3 Quantify Number of Turns over a defined period C2->C3 D1 Compare turning behavior in antagonist-treated vs. vehicle-treated groups C3->D1 D2 Determine time course of antagonism D1->D2

Caption: Workflow for assessing antagonist effect on turning behavior.

Experimental Protocols

Neurotensin-Induced Turning Behavior in Mice

This in vivo assay is a classic model to evaluate the central activity of neurotensin receptor agonists and antagonists.

1. Animals:

  • Male Swiss albino mice (or other appropriate strain) weighing 20-25g are used.

  • Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Mice are acclimatized to the laboratory conditions for at least one week before surgery.

2. Surgical Procedure:

  • Mice are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • The animal is placed in a stereotaxic frame.

  • A guide cannula is unilaterally implanted into the striatum using stereotaxic coordinates (e.g., AP: +0.5 mm, ML: ±2.0 mm from bregma; DV: -2.5 mm from the skull surface).

  • The cannula is secured with dental cement.

  • A dummy cannula is inserted to keep the guide cannula patent.

  • Animals are allowed to recover for at least 5-7 days post-surgery.

3. Drug Administration:

  • Antagonists (this compound or SR 48692): The compounds are prepared in a suitable vehicle (e.g., 1% Tween 80 in saline). They are administered orally (p.o.) or intraperitoneally (i.p.) at various doses and at different time points (e.g., 30, 60, 120, 240, 360 minutes) before the neurotensin injection to assess the duration of action.

  • Agonist (Neurotensin): Neurotensin is dissolved in sterile saline. A low dose (e.g., 10 pg in a volume of 0.5 µL) is injected directly into the striatum through the implanted cannula via an injection needle connected to a microsyringe.

4. Behavioral Observation:

  • Immediately after the intrastriatal injection of neurotensin, the mouse is placed in a circular observation arena.

  • The number of full 360° contralateral turns (in the direction opposite to the injection site) is counted for a specified period (e.g., 2-5 minutes).

  • Video recording and automated tracking software can be used for more precise quantification.

5. Data Analysis:

  • The mean number of turns for each treatment group is calculated.

  • The percentage of inhibition of turning behavior by the antagonist is determined relative to the vehicle-treated control group.

  • The data is analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine dose- and time-dependent effects.

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled GPCR activation, and is used to quantify the antagonistic activity of the compounds. The HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay is a common method.

1. Cell Culture:

  • HT-29 cells, which endogenously express the NTS1 receptor, are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • For the assay, cells are seeded into 96- or 384-well white, clear-bottom plates and grown to near confluency.

2. Assay Procedure (based on HTRF IP-One kit):

  • Cell Stimulation:

    • The culture medium is removed, and cells are washed with a stimulation buffer.

    • Cells are then incubated with the stimulation buffer containing this compound or SR 48692 at various concentrations for a pre-determined time (e.g., 30 minutes) at 37°C.

    • Neurotensin is then added at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a further specified time (e.g., 60 minutes) at 37°C. Lithium chloride (LiCl) is included in the stimulation buffer to inhibit the degradation of IP1.

  • Cell Lysis and IP1 Detection:

    • The HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) in the lysis buffer are added to each well.

    • The plate is incubated for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • The fluorescence is read on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm and 620 nm).

    • The ratio of the two fluorescence signals is calculated, which is inversely proportional to the concentration of IP1 produced.

3. Data Analysis:

  • A standard curve is generated using known concentrations of IP1.

  • The amount of IP1 in the experimental wells is interpolated from the standard curve.

  • The IC50 values for this compound and SR 48692 are determined by non-linear regression analysis of the concentration-response curves.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following GPCR activation, another hallmark of Gq signaling. The FLIPR (Fluorometric Imaging Plate Reader) system is commonly used for this purpose.

1. Cell Culture:

  • CHO cells stably transfected with the human NTS1 receptor (h-NTR1-CHO) are cultured in a suitable medium (e.g., F-12) supplemented with 10% fetal bovine serum and a selection antibiotic (e.g., G418).

  • Cells are seeded into 96- or 384-well black-wall, clear-bottom plates and allowed to form a confluent monolayer.

2. Dye Loading:

  • The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a loading buffer for a specified time (e.g., 1 hour) at 37°C.

  • Probenecid may be included in the loading buffer to prevent the leakage of the dye from the cells.

3. Assay Procedure:

  • The plate is placed in the FLIPR instrument.

  • A baseline fluorescence reading is taken.

  • This compound or SR 48692 at various concentrations is added to the wells, and the plate is incubated for a short period.

  • Neurotensin is then added to stimulate the cells, and the fluorescence intensity is monitored in real-time.

4. Data Analysis:

  • The change in fluorescence intensity over time is recorded for each well.

  • The peak fluorescence response is determined.

  • The antagonistic effect is calculated as the percentage inhibition of the neurotensin-induced response.

  • IC50 values are determined from the concentration-response curves using non-linear regression.

Conclusion

Both this compound and SR 48692 are potent and orally active neurotensin receptor antagonists. The primary distinction highlighted in the available literature is the potentially longer duration of action of this compound in some experimental paradigms. This compound also appears to be more potent in in vitro assays. The choice between these two compounds will depend on the specific requirements of the study, such as the desired duration of receptor blockade and the experimental model being used. The detailed protocols provided in this guide should facilitate the effective utilization of these compounds in future research.

References

Differences in the spectrum of activity between SR 142948 and SR 48692

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectrum of Activity of SR 142948 and SR 48692

Introduction

This compound and SR 48692 are potent, orally active, non-peptide antagonists of the neurotensin (B549771) (NT) receptors.[1][2][3] While both compounds are structurally related and target the neurotensin system, they exhibit significant differences in their spectrum of activity.[1][4] SR 48692 was the first non-peptide antagonist developed for the neurotensin receptor 1 (NTS1) and is selective for this subtype.[2] SR 142948A, a subsequent development, demonstrates a broader spectrum of activity, likely through its interaction with multiple neurotensin receptor subtypes.[1][5] This guide provides an objective comparison of their pharmacological profiles, supported by experimental data, to assist researchers in selecting the appropriate tool for their studies.

Pharmacological Profile: A Quantitative Comparison

The primary difference in the pharmacological profiles of this compound and SR 48692 lies in their binding affinities and functional potencies at neurotensin receptors. This compound generally exhibits higher affinity and potency across various assays.

Table 1: Comparative Binding Affinities of this compound and SR 48692

CompoundPreparationRadioligandAffinity (IC₅₀ / Kᵢ / Kₑ)Reference(s)
This compound h-NTR1-CHO cells[¹²⁵I-Tyr³]NT1.19 nM (IC₅₀)[6][7]
HT-29 cells[¹²⁵I-Tyr³]NT0.32 nM (IC₅₀)[6][7][8]
Adult Rat Brain[¹²⁵I-Tyr³]NT3.96 nM (IC₅₀)[6][7]
General-< 10 nM (Kᵢ)
Rat Brain[³H]SR 142948ABinds to NTS1 & NTS2[9]
SR 48692 HT-29 cells[¹²⁵I]-neurotensin15.3 nM (IC₅₀)[10]
N1E115 cells[¹²⁵I]-neurotensin20.4 nM (IC₅₀)[10]
Guinea Pig Brain¹²⁵I-labeled NT0.99 nM (IC₅₀)[3]
NCI-H209 cells[¹²⁵I]-NT200 nM (IC₅₀)[11]
NTS1 Receptor-36 nM (Kₑ)[10]
NTS1 vs NTS2-Selective for NTS1[10][12]

Table 2: Comparative Functional Antagonism of this compound and SR 48692

CompoundAssayCell LinePotency (IC₅₀ / pA₂)Reference(s)
This compound Inositol (B14025) Monophosphate FormationHT-29 cells3.9 nM (IC₅₀)[1][6][7]
Intracellular Ca²⁺ Mobilizationh-NTR1-CHO cellsAntagonizes NT-induced effects[1][6]
Prostacyclin ProductionHUVEC17 nM (IC₅₀)[13]
SR 48692 Intracellular Ca²⁺ MobilizationHT-29 cells8.13 (pA₂)[3][14]
Intracellular Ca²⁺ MobilizationNCI-H209 cellsAntagonizes at 5 µM[11]
Prostacyclin ProductionHUVEC86 nM (IC₅₀)[13]

In Vivo Activity: Delineating the Spectrum

The most striking differences between the two antagonists are observed in in vivo models. This compound antagonizes a wider range of neurotensin-mediated effects compared to SR 48692, which fails to block certain central actions of neurotensin. This suggests the involvement of different neurotensin receptor subtypes in these effects.[1][15]

Table 3: Comparative In Vivo Effects of this compound and SR 48692

EffectThis compoundSR 48692Reference(s)
NT-Induced Turning Behavior Inhibits (0.04-0.64 mg/kg, p.o.)Inhibits (80 µg/kg, i.p. or p.o.)[1][3][14]
NT-Induced Hypothermia BlocksInactive[1][12][15]
NT-Induced Analgesia BlocksInactive[1][12][15]
NT-Evoked ACh Release (Striatum) Completely antagonizes (0.1 mg/kg, i.p.)-[1]
NT-Evoked Dopamine Release (VTA) Unable to modifyNo effect on NT-stimulated DA efflux[1][16]
Cardiovascular Effects Potent antagonist (µg/kg range)Less potent antagonist (mg/kg range)[13]
Duration of Action Longer durationShorter duration[7]

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)
  • Preparation of Membranes: Tissues (e.g., adult rat brain) or cells (e.g., HT-29) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in assay buffer to a final protein concentration of 100-200 µg/mL.

  • Assay Incubation: Membrane preparations are incubated in a final volume of 250 µL of assay buffer containing a fixed concentration of radioligand (e.g., 0.1 nM [¹²⁵I]-neurotensin) and varying concentrations of the competitor (this compound or SR 48692). Non-specific binding is determined in the presence of a high concentration of unlabeled neurotensin (e.g., 1 µM).

  • Termination and Filtration: Incubation is carried out at room temperature for 60 minutes and terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in buffer containing 0.5% polyethyleneimine.

  • Washing: Filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a gamma counter.

  • Data Analysis: IC₅₀ values are calculated by non-linear regression analysis of the competition curves.

Inositol Phosphate (IP) Formation Assay
  • Cell Culture and Labeling: Cells (e.g., HT-29) are plated and grown to near confluence. They are then incubated overnight in a medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.

  • Pre-incubation: Cells are washed and pre-incubated in a buffer containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphates (IP1).

  • Antagonist Treatment: Cells are incubated with various concentrations of the antagonist (this compound or SR 48692) for a defined period (e.g., 15 minutes).

  • Agonist Stimulation: Neurotensin is added to a final concentration (e.g., 100 nM) and incubated for 30-60 minutes to stimulate IP production.

  • Extraction: The reaction is stopped by adding a cold acid (e.g., perchloric acid). The cells are scraped and the mixture is neutralized.

  • Purification and Quantification: The accumulated [³H]-inositol phosphates are separated from free [³H]-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns). The radioactivity corresponding to the IP fraction is quantified by liquid scintillation counting.

  • Data Analysis: IC₅₀ values are determined by plotting the percentage inhibition of the neurotensin-stimulated response against the concentration of the antagonist.

Signaling Pathways and Mechanism of Action

Both this compound and SR 48692 act as inverse agonists at the NTS1 receptor, which primarily couples to Gαq/11 proteins.[8] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates Protein Kinase C (PKC). The antagonists block these downstream effects by stabilizing an inactive conformation of the receptor.

G cluster_membrane Plasma Membrane NTS1 NTS1 Receptor Gq Gq NTS1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes NT Neurotensin NT->NTS1 Antagonist This compound or SR 48692 Antagonist->NTS1 Blocks IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: NTS1 receptor signaling pathway and antagonist inhibition.

The broader activity of this compound is attributed to its ability to antagonize not only the NTS1 receptor but also the NTS2 receptor, which is insensitive to SR 48692.[1][9] Effects such as hypothermia and analgesia are thought to be mediated by NTS2 or another SR 48692-insensitive receptor subtype.[12][15]

G cluster_SR48692 SR 48692 Activity cluster_SR142948 This compound Activity SR48692 SR 48692 NTS1_48 NTS1 Receptor SR48692->NTS1_48 Blocks Behavior Turning Behavior, DA-related effects NTS1_48->Behavior NTS2_48 NTS2 Receptor Thermo Hypothermia, Analgesia NTS2_48->Thermo SR142948 This compound NTS1_14 NTS1 Receptor SR142948->NTS1_14 Blocks NTS2_14 NTS2 Receptor SR142948->NTS2_14 Blocks Behavior2 Turning Behavior, DA-related effects NTS1_14->Behavior2 Thermo2 Hypothermia, Analgesia NTS2_14->Thermo2

Caption: Differential receptor subtype antagonism by SR 48692 and this compound.

Conclusion

This compound and SR 48692 are invaluable tools for investigating the neurotensin system, but they are not interchangeable. SR 48692 serves as a selective antagonist for the NTS1 receptor.[10] In contrast, this compound is a more potent and non-selective antagonist, inhibiting both NTS1 and NTS2 receptors, and consequently, a wider array of neurotensin's physiological effects.[1][5][9] The key distinction is the ability of this compound, and the inability of SR 48692, to block neurotensin-induced hypothermia and analgesia.[1][15] This differential activity spectrum makes these compounds a powerful pair for dissecting the specific roles of neurotensin receptor subtypes in various physiological and pathological processes.[13] Researchers should carefully consider these differences when designing experiments to probe the complex functions of neurotensin.

References

A Comparative Analysis of SR 142948 and Neurokinin-1 Receptor Antagonists in Neurotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic potential of SR 142948, a neurotensin (B549771) receptor antagonist, with a prominent neurokinin-1 (NK1) receptor antagonist, aprepitant (B1667566). The focus is on their potential applications in pain and neuroinflammation, supported by available preclinical data.

Introduction

Both neurotensin (NT) and neurokinin signaling pathways are implicated in a variety of physiological and pathological processes in the central nervous system, including pain, inflammation, and mood disorders. Consequently, antagonists for their respective receptors are of significant interest as potential neurotherapeutics. This compound is a potent and selective non-peptide antagonist of neurotensin receptors (NTR1 and NTR2), while aprepitant is a selective NK1 receptor antagonist, approved for the prevention of chemotherapy-induced nausea and vomiting. This guide evaluates their comparative therapeutic potential based on preclinical evidence.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by blocking the binding of neurotensin to its G protein-coupled receptors, primarily NTSR1. Neurotensin signaling is known to modulate dopaminergic pathways and is involved in analgesia, hypothermia, and inflammation.

Aprepitant competitively antagonizes the binding of Substance P (SP) to the NK1 receptor. The SP/NK1 system is a key player in neurogenic inflammation and the transmission of pain signals in both the peripheral and central nervous systems.

Below are diagrams illustrating the signaling pathways targeted by each compound.

Neurotensin Signaling Pathway Neurotensin Signaling Pathway cluster_membrane Cell Membrane NTSR1 NTSR1 Gq_11 Gq/11 NTSR1->Gq_11 Activates Neurotensin Neurotensin Neurotensin->NTSR1 Binds SR_142948 This compound SR_142948->NTSR1 Blocks PLC PLC Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Downstream_Effects Modulation of Dopamine Signaling, Analgesia, Inflammation Ca_release->Downstream_Effects PKC->Downstream_Effects

Caption: Neurotensin Signaling Pathway and the inhibitory action of this compound.

Neurokinin-1 Signaling Pathway Neurokinin-1 (NK1) Signaling Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor Gq_11 Gq/11 NK1R->Gq_11 Activates Substance_P Substance P Substance_P->NK1R Binds Aprepitant Aprepitant Aprepitant->NK1R Blocks PLC PLC Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Downstream_Effects Neurogenic Inflammation, Pain Transmission Ca_release->Downstream_Effects PKC->Downstream_Effects

Caption: Neurokinin-1 (NK1) Signaling Pathway and the inhibitory action of Aprepitant.

Comparative Quantitative Data

The following tables summarize the available preclinical data for this compound and aprepitant.

Table 1: Receptor Binding Affinity
CompoundTarget ReceptorPreparationAffinity (IC50)Affinity (Ki)Reference
SR 142948A Human NTSR1h-NTR1-CHO cell membranes1.19 ± 0.15 nM1.03 nM[1]
Human NTSR1HT 29 cell membranes0.32 ± 0.08 nM0.28 nM[1]
Rat NTSRAdult rat brain membranes3.96 ± 1.10 nM-[1]
Aprepitant Human NK1Human cloned NK-1R0.1 nM-[2]
Table 2: In Vitro Functional Activity
CompoundAssayCell LineActivity (IC50)Reference
SR 142948A NT-induced Inositol Monophosphate FormationHT 29 cells3.9 nM[1][3]
Aprepitant Substance P-induced proliferationHuman Breast Cancer Cell Lines29.5 - 40.8 µM[4]
Table 3: In Vivo Efficacy in Pain Models
CompoundAnimal ModelPain TypeDosing (Route)OutcomeReference
SR 142948A Mouse/RatNeurotensin-induced analgesiap.o.Blocks NT-induced analgesia[3][5]
Aprepitant RatPaclitaxel-induced neuropathic pain10 & 20 mg/kg (p.o.)Significantly alleviated mechanical allodynia and cold hyperalgesia[6][7][8]
Aprepitant MouseFormalin-induced inflammatory painNot specifiedAttenuates inflammatory pain[9]

Note: Direct comparative studies of SR 142948A in primary inflammatory or neuropathic pain models were not identified in the literature search. The available in vivo data for SR 142948A demonstrates its ability to antagonize the effects of exogenously administered neurotensin.

Experimental Protocols and Workflows

Neurotherapeutics Evaluation Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of neurotherapeutic compounds like this compound and aprepitant.

Experimental Workflow Preclinical Evaluation Workflow for Neurotherapeutics Start Compound Synthesis (e.g., this compound, Aprepitant) In_Vitro In Vitro Characterization Start->In_Vitro Binding_Assay Receptor Binding Assays (Determine Ki, IC50) In_Vitro->Binding_Assay Functional_Assay Functional Assays (e.g., Calcium mobilization, IP formation) In_Vitro->Functional_Assay In_Vivo In Vivo Efficacy Studies Binding_Assay->In_Vivo Functional_Assay->In_Vivo Pain_Model Animal Models of Pain (e.g., Formalin Test, Neuropathic Pain Model) In_Vivo->Pain_Model Behavioral_Testing Behavioral Assessment (e.g., Paw Licking Time, Withdrawal Threshold) Pain_Model->Behavioral_Testing Data_Analysis Data Analysis and Dose-Response Determination Behavioral_Testing->Data_Analysis End Evaluation of Therapeutic Potential Data_Analysis->End

Caption: A generalized workflow for the preclinical evaluation of neurotherapeutic agents.

Key Experimental Methodologies

1. Radioligand Binding Assay (for NK1 Receptor)

  • Objective: To determine the binding affinity of a test compound (e.g., aprepitant) to the NK1 receptor.

  • Materials:

    • Membrane preparations from cells expressing the human NK1 receptor (e.g., CHO-K1 cells).[10]

    • Radioligand: [³H]Substance P.[7]

    • Test compound (aprepitant) at various concentrations.

    • Assay Buffer: 50 mM Tris, pH 7.4, containing 5 mM MgCl₂, protease inhibitors (e.g., bacitracin, bestatin, captopril).[7]

    • Wash Buffer: Cold saline or Tris-HCl.

    • Glass fiber filters (e.g., Whatman GF/B), presoaked in polyethyleneimine.[7]

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.[7]

    • To determine non-specific binding, a high concentration of unlabeled Substance P (e.g., 10 µM) is used in a parallel set of tubes.[7]

    • Incubate at 25°C for a defined period (e.g., 20 minutes).[7]

    • Terminate the reaction by rapid filtration through the glass fiber filters.

    • Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

2. Formalin Test in Mice

  • Objective: To assess the analgesic efficacy of a compound in a model of tonic, inflammatory pain.

  • Materials:

    • Male mice (e.g., CD-1).

    • Formalin solution (e.g., 2.5% in saline).[11]

    • Test compound (e.g., aprepitant) or vehicle.

    • Observation chamber with a transparent floor and mirrors for clear viewing of the paws.[12]

    • Timer.

  • Procedure:

    • Administer the test compound or vehicle to the mice at a predetermined time before the formalin injection.

    • Acclimatize the mice to the observation chamber for at least 15-30 minutes.[12]

    • Inject a small volume (e.g., 20 µl) of formalin solution subcutaneously into the plantar surface of one hind paw.[3][11]

    • Immediately place the mouse back into the observation chamber and start the timer.

    • Record the cumulative time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[3][11]

  • Data Analysis:

    • Compare the paw licking/biting time in the drug-treated groups to the vehicle-treated group for both phases.

    • A significant reduction in licking/biting time indicates an analgesic effect. The early phase is considered to represent neurogenic pain, while the late phase reflects inflammatory pain.[13]

3. Paclitaxel-Induced Neuropathic Pain Model in Rats

  • Objective: To evaluate the efficacy of a compound in a model of chemotherapy-induced neuropathic pain.

  • Materials:

    • Male Sprague-Dawley rats.[6]

    • Paclitaxel (B517696).

    • Vehicle for paclitaxel (e.g., Cremophor EL and saline).[2]

    • Test compound (e.g., aprepitant) or vehicle.

    • Von Frey filaments for assessing mechanical allodynia.

    • Apparatus for assessing thermal hyperalgesia (e.g., cold plate or radiant heat source).

  • Procedure:

    • Induce neuropathy by administering paclitaxel (e.g., multiple intraperitoneal injections of 1-2 mg/kg).[6]

    • Monitor the development of neuropathic pain by measuring paw withdrawal thresholds to mechanical stimuli (von Frey filaments) and withdrawal latencies to thermal stimuli over several days or weeks.[6]

    • Once a stable state of mechanical allodynia and/or thermal hyperalgesia is established, begin treatment with the test compound or vehicle.

    • Assess paw withdrawal thresholds and latencies at various time points after drug administration.

  • Data Analysis:

    • Compare the paw withdrawal thresholds and latencies in the drug-treated groups to the vehicle-treated group.

    • A significant increase in withdrawal threshold or latency indicates an analgesic effect against neuropathic pain.

Conclusion

Based on the available preclinical data, both this compound and aprepitant demonstrate potential as neurotherapeutics, albeit with different primary targets and supporting evidence.

This compound is a high-affinity neurotensin receptor antagonist that effectively blocks neurotensin-mediated effects in vivo, including analgesia.[3][5] This indicates its potential to modulate neurotensin signaling in pathological states. However, there is a lack of published data on its intrinsic analgesic or anti-inflammatory properties in standard preclinical pain models. Further studies are required to establish its efficacy in models of inflammatory and neuropathic pain to better understand its therapeutic potential in these areas.

Aprepitant , the NK1 receptor antagonist, has a more extensive preclinical and clinical profile. It exhibits high affinity for the NK1 receptor and has demonstrated efficacy in animal models of both inflammatory and neuropathic pain.[6][7][8][9] Its established clinical use for other indications provides a foundation for potential repurposing for pain and neuroinflammatory conditions.

References

A Comparative Analysis of Neurotensin Receptor Antagonists: SR 142948A vs. SR 48692

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the potent neurotensin (B549771) receptor antagonist, SR 142948A, in comparison to its lead compound, SR 48692. This document provides a detailed side-by-side analysis of their pharmacological properties, supported by experimental data, to elucidate the distinct profiles of these two critical research tools.

Introduction

Neurotensin (NT) is a tridecapeptide that exerts a wide range of effects in the central nervous system and the periphery through its interaction with specific G protein-coupled receptors, primarily the neurotensin receptor subtype 1 (NTS1) and subtype 2 (NTS2). The development of non-peptide antagonists has been crucial for investigating the physiological and pathological roles of the neurotensin system. SR 48692 was a pioneering selective NTS1 antagonist.[1] Building upon this lead compound, SR 142948A was developed as a more potent and broad-spectrum neurotensin receptor antagonist.[2] This guide presents a comparative characterization of these two compounds.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data comparing the binding affinities and functional potencies of SR 142948A and SR 48692 across various experimental models.

Table 1: Comparative Binding Affinities of SR 142948A and SR 48692

ParameterRadioligandPreparationSR 142948ASR 48692Reference(s)
IC50 (nM) [125I-Tyr3]NTh-NTR1-CHO cell membranes1.19 ± 0.15-[2]
[125I-Tyr3]NTHT 29 cell membranes0.32 ± 0.0830.3 ± 1.5[2][3]
[125I]-neurotensinHuman umbilical vein endothelial cells0.24 ± 0.0114 ± 5[4]
[125I-Tyr3]NTAdult rat brain membranes3.96 ± 1.1082.0 ± 7.4[2]
Ki (nM) [125I-Tyr3]NTh-NTR1-CHO cell membranes1.03-[2]
[125I-Tyr3]NTHT 29 cell membranes0.28-[2]
[3H]SR 48692Guinea pig brain membranes0.173.9[2]
Kd (nM) [3H]SR 142948ARat brain membranes3.5-

Table 2: Comparative Functional Antagonism of SR 142948A and SR 48692

AssayCell LineParameterSR 142948A (IC50, nM)SR 48692 (IC50, nM)Reference(s)
Inositol Monophosphate FormationHT 29 cellsAntagonism of NT-induced response3.9-[5]
Intracellular Calcium Mobilizationh-NTR1-CHO cellsAntagonism of NT-induced response--[5]
Intracellular Calcium IncreaseHuman umbilical vein endothelial cellsAntagonism of NT-induced response19 ± 641 ± 16[4]
Prostacyclin ProductionHuman umbilical vein endothelial cellsAntagonism of NT-induced response17 ± 386 ± 16[4]

Key Differentiators

SR 142948A consistently demonstrates a significantly higher potency as a neurotensin receptor antagonist compared to SR 48692.[2][4] Notably, SR 142948A exhibits a broader spectrum of activity, which is likely attributable to its ability to inhibit multiple neurotensin receptor subtypes.[2] In contrast, SR 48692 is more selective for the NTS1 receptor. This difference in receptor subtype selectivity may account for the observation that SR 142948A, unlike SR 48692, can block neurotensin-induced hypothermia and analgesia.[5]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this comparison guide.

Radioligand Binding Assays

Objective: To determine the binding affinity of SR 142948A and SR 48692 for neurotensin receptors.

General Protocol:

  • Membrane Preparation: Tissues (e.g., rat brain) or cells expressing neurotensin receptors (e.g., HT-29 or CHO-hNTR1) are homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in the binding buffer.

  • Binding Reaction: A fixed concentration of a radiolabeled neurotensin analog (e.g., [125I-Tyr3]NT or [3H]SR 48692) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor (SR 142948A or SR 48692).

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C). The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma or beta counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki (inhibitory constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Inositol Monophosphate (IP1) Accumulation Assay

Objective: To assess the functional antagonist activity of SR 142948A and SR 48692 on Gq-coupled neurotensin receptors.

General Protocol:

  • Cell Culture: Cells endogenously expressing or transfected with the NTS1 receptor (e.g., HT-29 or h-NTR1-CHO cells) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Assay Protocol:

    • The culture medium is removed, and cells are washed with a stimulation buffer.

    • Cells are pre-incubated with a buffer containing LiCl, which inhibits the degradation of IP1.

    • Increasing concentrations of the antagonist (SR 142948A or SR 48692) are added to the wells.

    • A fixed concentration of neurotensin is then added to stimulate the receptors.

    • The plates are incubated at 37°C for a specified time (e.g., 30-60 minutes).

  • Cell Lysis and IP1 Detection: The cells are lysed, and the accumulated IP1 is measured using a commercially available kit, typically based on Homogeneous Time-Resolved Fluorescence (HTRF).

  • Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. The IC50 value for the antagonist is determined by plotting the percentage of inhibition of the neurotensin-induced IP1 accumulation against the antagonist concentration.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of SR 142948A and SR 48692 to block neurotensin-induced increases in intracellular calcium.

General Protocol:

  • Cell Culture and Plating: Similar to the IP1 assay, cells expressing the NTS1 receptor are cultured and seeded in multi-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer.

  • Assay Protocol:

    • The plate is placed in a fluorescence plate reader with automated injection capabilities (e.g., a FLIPR or FlexStation).

    • A baseline fluorescence reading is taken.

    • The antagonist (SR 142948A or SR 48692) at various concentrations is added to the wells.

    • After a short pre-incubation, a fixed concentration of neurotensin is injected to stimulate the cells.

  • Fluorescence Measurement: The change in fluorescence, indicating the change in intracellular calcium concentration, is monitored in real-time.

  • Data Analysis: The peak fluorescence response is measured, and the IC50 value for the antagonist is calculated by determining the concentration that causes a 50% inhibition of the neurotensin-induced calcium response.

Mandatory Visualizations

Neurotensin Receptor Signaling Pathway

The following diagram illustrates the canonical Gq-coupled signaling pathway activated by neurotensin and the point of inhibition by SR 142948A and SR 48692.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_antagonists Antagonists Neurotensin Neurotensin NTS Receptor NTS Receptor Neurotensin->NTS Receptor Binds Gq Gq NTS Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ Release IP3->Ca2+ PKC Protein Kinase C (PKC) DAG->PKC Cellular Response Cellular Response Ca2+->Cellular Response PKC->Cellular Response SR_142948A SR_142948A SR_142948A->NTS Receptor Block SR_48692 SR_48692 SR_48692->NTS Receptor

Caption: Neurotensin Gq-coupled signaling pathway and antagonist action.

Experimental Workflow for Antagonist Characterization

The following diagram outlines the general workflow for characterizing the antagonist properties of compounds like SR 142948A and SR 48692.

Antagonist_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Comparative Data Analysis (Potency, Selectivity, Efficacy) Binding_Assay->Data_Analysis Functional_Assay Functional Assays (IP1 Accumulation, Ca2+ Mobilization) (Determine IC50) Functional_Assay->Data_Analysis Animal_Models Animal Models of NT Action (e.g., Turning Behavior, Analgesia) Conclusion Pharmacological Profile Animal_Models->Conclusion Pharmacokinetics Pharmacokinetic Studies (Oral Bioavailability, Brain Penetration) Pharmacokinetics->Conclusion Start Compound Synthesis (SR 142948A, SR 48692) Start->Binding_Assay Start->Functional_Assay Data_Analysis->Animal_Models Data_Analysis->Pharmacokinetics

Caption: Workflow for neurotensin antagonist characterization.

Logical Relationship of Compound Development

This diagram illustrates the developmental relationship between the lead compound and the improved antagonist.

Compound_Development SR_48692 Lead Compound SR 48692 (NTS1 Selective) SR_142948A Improved Antagonist SR 142948A (Higher Potency, Broader Spectrum) SR_48692->SR_142948A Lead Optimization

Caption: Development from lead compound to improved antagonist.

References

SR 142948 Demonstrates Efficacy in Models Resistant to the Selective NTS1 Antagonist SR 48692

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the neurotensin (B549771) receptor antagonist SR 142948 reveals its potent, broad-spectrum activity, proving effective in preclinical models where the more selective NTS1 antagonist, SR 48692, shows limited efficacy. This suggests this compound's utility in overcoming resistance mediated by neurotensin receptor subtypes.

This compound is a potent, orally active, non-peptide antagonist of neurotensin receptors, exhibiting high affinity for both the high-affinity neurotensin receptor 1 (NTS1) and the levocabastine-sensitive neurotensin receptor 2 (NTS2)[1][2]. Its predecessor, SR 48692, is more selective for the NTS1 receptor[3]. This difference in receptor subtype selectivity likely accounts for the broader range of in vivo effects observed with this compound and its efficacy in models where SR 48692 is inactive[1].

Comparative Efficacy in Preclinical Models

Studies directly comparing this compound and SR 48692 have highlighted key differences in their pharmacological profiles, particularly in models of neurotensin-induced hypothermia, analgesia, and locomotor activity. While both compounds are effective in blocking certain NTS1-mediated effects, this compound demonstrates a wider spectrum of activity.

A pivotal study demonstrated that, in contrast to SR 48692, orally administered this compound effectively blocks both hypothermia and analgesia induced by intracerebroventricular (i.c.v.) injection of neurotensin in mice and rats[1]. This finding suggests that these specific in vivo effects of neurotensin may be mediated by receptor subtypes that are not effectively blocked by the NTS1-selective SR 48692.

Furthermore, in a model of conditioned place preference induced by the neurotensin analog [D-Tyr¹¹]NT, this compound was able to block the locomotor-stimulating effects of the agonist, whereas SR 48692 was not[4]. This differential effect further points to the involvement of non-NTS1 receptors, likely NTS2, in these behaviors, and highlights the therapeutic potential of a broad-spectrum antagonist like this compound.

Quantitative Comparison of In Vitro Activity

The differential in vivo effects are supported by in vitro binding and functional assay data. This compound consistently demonstrates higher affinity and potency across various cell lines and preparations compared to SR 48692.

Assay TypePreparationThis compound (IC50/Ki)SR 48692 (IC50/Ki)Reference
[¹²⁵I]-Neurotensin Bindingh-NTR1-CHO cells1.19 nM (IC50)-[5]
[¹²⁵I]-Neurotensin BindingHT-29 cells0.32 nM (IC50)8.6 nM (Ki)[5][6]
[¹²⁵I]-Neurotensin BindingAdult rat brain3.96 nM (IC50)-[5]
[³H]SR 48692 DisplacementGuinea pig brain membranesLower IC50 than SR 48692-[1]
NT-induced IP FormationHT-29 cells3.9 nM (IC50)-[1][5]
NT-induced Ca²⁺ Mobilizationh-NTR1-CHO cellsAntagonizes at 1 & 10 nMAntagonizes[5]
NT-induced Ca²⁺ IncreaseHuman umbilical vein endothelial cells19 nM (IC50)41 nM (IC50)[2]
NT-induced Prostacyclin ProductionHuman umbilical vein endothelial cells17 nM (IC50)86 nM (IC50)[2]

Experimental Protocols

In Vivo Neurotensin-Induced Hypothermia and Analgesia

Animal Models: Male Swiss mice and Sprague-Dawley rats were used for these experiments. Animals were housed under standard laboratory conditions with free access to food and water.

Drug Administration: this compound and SR 48692 were administered orally (p.o.) at varying doses. Neurotensin was administered intracerebroventricularly (i.c.v.).

Hypothermia Measurement: Rectal temperature was measured at regular intervals after neurotensin administration using a digital thermometer. The antagonistic effect of this compound and SR 48692 was determined by their ability to prevent the temperature drop induced by neurotensin.

Analgesia Measurement: The tail-flick test was used to assess the analgesic effects of neurotensin. The latency of the tail-flick response to a thermal stimulus was measured. Antagonism was demonstrated by the reversal of the neurotensin-induced increase in tail-flick latency.

In Vitro Radioligand Binding Assays

Cell and Tissue Preparation: Membranes were prepared from CHO cells stably expressing the human NTS1 receptor (h-NTR1-CHO), human colon adenocarcinoma cells (HT-29), or adult rat brain tissue.

Assay Conditions: Membranes were incubated with a radiolabeled neurotensin analog (e.g., [¹²⁵I-Tyr³]NT) and varying concentrations of the antagonist (this compound or SR 48692). Non-specific binding was determined in the presence of a high concentration of unlabeled neurotensin.

Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflow

The differential efficacy of this compound can be understood by considering the signaling pathways of the neurotensin receptors. The NTS1 receptor is known to couple to multiple G proteins, including Gαq, Gαi/o, and Gα13, leading to the activation of various downstream signaling cascades.

NTSR1_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular NT Neurotensin NTSR1 NTS1 Receptor NT->NTSR1 Binds Gq Gαq NTSR1->Gq Activates Gi_Go Gαi/o NTSR1->Gi_Go Activates beta_arrestin β-Arrestin NTSR1->beta_arrestin Recruits PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC ERK ERK1/2 Activation Ca_PKC->ERK AC Adenylyl Cyclase Gi_Go->AC Gi_Go->ERK cAMP ↓ cAMP AC->cAMP beta_arrestin->ERK

Caption: Simplified NTS1 Receptor Signaling Pathways.

The broader activity of this compound, likely through its interaction with both NTS1 and NTS2 receptors, allows it to modulate a wider range of these downstream effects compared to the more selective SR 48692.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis binding_assay Radioligand Binding (NTS1 & NTS2) functional_assay Functional Assays (e.g., IP formation, Ca²⁺ mobilization) data_analysis Data Analysis and Comparison (IC50, Dose-Response Curves) functional_assay->data_analysis animal_model Animal Model Selection (e.g., Mouse, Rat) drug_admin Antagonist Administration (this compound vs SR 48692) animal_model->drug_admin agonist_challenge Neurotensin Agonist Challenge drug_admin->agonist_challenge behavioral_test Behavioral/Physiological Measurement (Hypothermia, Analgesia, Locomotion) agonist_challenge->behavioral_test behavioral_test->data_analysis conclusion Conclusion on Differential Efficacy data_analysis->conclusion

References

SR 142948: A Reference Standard in the Quest for Novel Neurotensin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

SR 142948 has long been a cornerstone in the study of the neurotensin (B549771) (NT) system, serving as a potent and selective non-peptide antagonist for the neurotensin receptors, primarily NTS1 and NTS2. Its well-characterized profile makes it an invaluable reference compound for the screening and evaluation of new chemical entities targeting this important signaling pathway. This guide provides a comparative analysis of this compound against other neurotensin antagonists, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.

Performance Comparison of Neurotensin Antagonists

The following tables summarize the quantitative data comparing this compound with both a classic and a more recent neurotensin receptor antagonist, highlighting key differences in their pharmacological profiles.

Table 1: In Vitro Comparison of Neurotensin Receptor Antagonists

ParameterThis compoundSR 48692 (Meclinertant)SBI-553
Binding Affinity (IC50, nM)
h-NTR1-CHO cells1.19[1]~30 (HT-29 cells)Not reported (Allosteric modulator)
HT-29 cells0.32[1]--
Adult rat brain3.96[1]--
Functional Antagonism
NT-induced Inositol Monophosphate (IP) Formation (IC50, nM)3.9 (HT-29 cells)[1]-Does not inhibit NT-induced Gq signaling[2]
NT-induced Calcium (Ca2+) MobilizationAntagonizes[1]AntagonizesDoes not stimulate or inhibit[3]
Signaling Bias Antagonist/Inverse Agonist at NTS1Antagonist/Inverse Agonist at NTS1β-arrestin biased positive allosteric modulator[2]

Table 2: In Vivo Comparison of Neurotensin Receptor Antagonists

ParameterThis compoundSR 48692 (Meclinertant)SBI-553
NT-Induced Hypothermia BlocksDoes not blockNot reported
NT-Induced Analgesia BlocksDoes not blockNot reported
NT-Induced Turning Behavior InhibitsInhibitsNot reported
Cardiovascular Effects (NT-induced) Potent inhibitionWeaker inhibitionNot reported
Dopamine-Related Behaviors Attenuates amphetamine-induced hyperactivityAttenuates some dopamine-related behaviorsAlleviates cocaine- or methamphetamine-induced hyperactivity[3]
Oral Activity Yes[1]YesYes[4]
Blood-Brain Barrier Permeability Yes[1]YesYes[4]

Spotlight on Novel Antagonists

While SR 48692 represents an earlier generation of non-peptide antagonists, the field has evolved with the discovery of compounds with novel mechanisms of action.

  • SBI-553 : This compound is a prime example of a biased ligand. Unlike this compound, which acts as a conventional antagonist or inverse agonist at the orthosteric binding site, SBI-553 is a positive allosteric modulator (PAM) that selectively potentiates β-arrestin recruitment to the NTS1 receptor while antagonizing Gq protein signaling.[2] This biased signaling profile offers the potential for therapeutic effects with a reduced side-effect profile compared to unbiased antagonists.

  • 3BP Series (3BP-227, 3BP-228, 3BP-483) : These novel diarylpyrazole-based NTS1 antagonists were developed by modifying the structure of SR 142948A.[5] They have been primarily investigated for their potential in diagnostic imaging and targeted radionuclide therapy for NTS1-positive tumors. Their development highlights the continued utility of the this compound scaffold in generating new chemical entities with tailored properties. Ex vivo biodistribution studies have shown high and persistent tumor uptake for radiolabeled 3BP-227 and 3BP-228.[5]

Neurotensin Signaling Pathway

Neurotensin exerts its physiological effects by binding to G protein-coupled receptors (GPCRs), primarily the neurotensin receptor 1 (NTS1). Activation of NTS1 initiates a cascade of intracellular signaling events. The diagram below illustrates the key pathways involved.

Neurotensin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane Neurotensin Neurotensin (NT) NTS1 NTS1 Receptor Neurotensin->NTS1 Binds Gq Gαq NTS1->Gq Activates beta_arrestin β-Arrestin NTS1->beta_arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores (ER) IP3->Ca_Store Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release Ca_Store->Ca_Release MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activates Internalization Receptor Internalization beta_arrestin->Internalization

Caption: Neurotensin (NT) signaling through the NTS1 receptor.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the screening and characterization of novel neurotensin antagonists.

Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the neurotensin receptor by measuring its ability to compete with a radiolabeled ligand.

Radioligand_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing NT receptors start->prep_membranes add_reagents Add to 96-well plate: - Assay Buffer - Radiolabeled Ligand (e.g., [3H]-NT) - Varying concentrations of Test Compound prep_membranes->add_reagents initiate_reaction Add cell membranes to initiate binding reaction add_reagents->initiate_reaction incubate Incubate to reach equilibrium (e.g., 25°C) initiate_reaction->incubate terminate Terminate by rapid filtration through glass fiber filters incubate->terminate wash Wash filters to remove unbound radioligand terminate->wash measure Measure radioactivity of bound ligand using scintillation counting wash->measure analyze Analyze data to determine IC50 and Ki values measure->analyze end End analyze->end

Caption: Workflow for a radioligand competition binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize neurotensin-induced increases in intracellular calcium, a key downstream signaling event.

Calcium_Mobilization_Workflow start Start plate_cells Plate cells expressing NT receptors in a 96-well plate start->plate_cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plate_cells->load_dye incubate_compound Incubate cells with varying concentrations of the Test Antagonist load_dye->incubate_compound add_agonist Add a fixed concentration of Neurotensin (agonist) to stimulate the cells incubate_compound->add_agonist measure_fluorescence Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR) add_agonist->measure_fluorescence analyze Analyze the dose-response curve to determine the IC50 value of the antagonist measure_fluorescence->analyze end End analyze->end

Caption: Workflow for a calcium mobilization assay.

Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of IP1, a stable metabolite of IP3, to measure the activation of the Gq signaling pathway.

IP1_Accumulation_Workflow start Start plate_cells Plate cells expressing NT receptors in a 96-well plate start->plate_cells wash_cells Wash cells with PBS plate_cells->wash_cells add_buffer Add stimulation buffer containing LiCl (to inhibit IP1 degradation) wash_cells->add_buffer add_compounds Add varying concentrations of Test Antagonist followed by a fixed concentration of Neurotensin add_buffer->add_compounds incubate Incubate to allow for IP1 accumulation add_compounds->incubate lyse_cells Lyse cells and add HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) incubate->lyse_cells incubate_detection Incubate at room temperature lyse_cells->incubate_detection read_plate Read the plate on an HTRF-compatible reader incubate_detection->read_plate analyze Analyze data to determine the antagonist's IC50 value read_plate->analyze end End analyze->end

Caption: Workflow for an HTRF-based IP1 accumulation assay.

Conclusion

This compound remains a critical tool in neurotensin research, providing a benchmark against which novel antagonists are measured. The emergence of compounds like SBI-553 with biased signaling profiles and the development of this compound derivatives for theranostic applications underscore the dynamic nature of drug discovery in this area. This guide provides a framework for comparing the performance of such compounds, offering researchers the necessary data and protocols to advance the development of the next generation of neurotensin-targeted therapeutics.

References

Species Differences in the Pharmacological Effects of SR 142948: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of SR 142948, a potent and selective non-peptide neurotensin (B549771) receptor antagonist, across different species. The data presented herein is crucial for the preclinical evaluation and translational studies of this compound and related compounds. This compound and its hydrochloride salt, SR 142948A, are often used interchangeably in the literature to refer to the same active compound.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional antagonism of SR 142948A at neurotensin receptors in various species and cellular models.

Table 1: In Vitro Binding Affinity of SR 142948A

Species/Cell LineReceptor TypeRadioligandIC₅₀ (nM)Reference
HumanNTS₁ (recombinant)[¹²⁵I-Tyr³]NT1.19[1]
Human (HT-29 cells)Endogenous NTS₁[¹²⁵I-Tyr³]NT0.32[1]
Rat (brain membranes)Endogenous NTS[¹²⁵I-Tyr³]NT3.96[2]
Guinea Pig (brain membranes)Endogenous NTS[³H]SR 486920.30[3]

Table 2: In Vitro Functional Antagonism of SR 142948A

Species/Cell LineAssayAgonistIC₅₀ (nM)Reference
Human (HT-29 cells)Inositol (B14025) Monophosphate FormationNeurotensin3.9[1]
Human (CHO cells, h-NTR1)Intracellular Calcium MobilizationNeurotensin~10-20[1][4]

Table 3: In Vivo Pharmacological Effects of SR 142948A

SpeciesModelEffectDosageReference
MouseNT-induced turning behaviorInhibition0.04-2.5 µg/kg (p.o.)[1]
RatNT-induced turning behaviorInhibition-[1]
MouseNT-induced hypothermiaInhibition4 mg/kg (p.o.)[1]
RatNT-induced hypothermiaInhibition2 mg/kg (p.o.)[1]
MouseNT-induced analgesiaInhibition4 mg/kg (p.o.)[1]
RatNT-evoked acetylcholine (B1216132) releaseInhibition0.1 mg/kg (i.p.)[1]

Signaling Pathways

This compound acts as an antagonist at neurotensin receptors, which are predominantly G protein-coupled receptors (GPCRs) of the Gq/11 subtype. The binding of the endogenous agonist, neurotensin (NT), to these receptors typically initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound blocks the initial step of this pathway by preventing the binding of neurotensin to its receptor. While the fundamental signaling pathway is conserved across species, the affinity and potency of this compound can vary, as indicated by the quantitative data.

Antagonistic Action of this compound on Neurotensin Receptor Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin NTS_Receptor Neurotensin Receptor (NTS-R) Neurotensin->NTS_Receptor Binds & Activates SR_142948 SR_142948 SR_142948->NTS_Receptor Blocks G_Protein Gq/11 Protein NTS_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: Antagonism of Neurotensin Receptor Signaling by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Radioligand Binding Assays

Objective: To determine the binding affinity (IC₅₀) of SR 142948A for neurotensin receptors.

General Protocol:

  • Membrane Preparation: Tissues (e.g., brain) or cells expressing the neurotensin receptor are homogenized in a cold buffer and centrifuged to isolate the membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined.

  • Assay Incubation: A constant concentration of a radiolabeled ligand (e.g., [¹²⁵I-Tyr³]NT or [³H]SR 48692) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor compound (SR 142948A).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a gamma or beta counter.

  • Data Analysis: The concentration of SR 142948A that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis.

Experimental Workflow for Radioligand Binding Assay Start Start Membrane_Prep Membrane Preparation (from tissue or cells) Start->Membrane_Prep Incubation Incubation with Radioligand & SR 142948A Membrane_Prep->Incubation Filtration Rapid Filtration (Separation of bound/free) Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Radioactivity Counting Washing->Counting Analysis Data Analysis (IC₅₀ determination) Counting->Analysis End End Analysis->End

Caption: General workflow for a radioligand binding assay.

Inositol Monophosphate (IP₁) Accumulation Assay

Objective: To measure the functional antagonist activity of SR 142948A by quantifying its ability to inhibit neurotensin-induced IP₁ accumulation.

General Protocol:

  • Cell Culture: Cells endogenously or recombinantly expressing the neurotensin receptor (e.g., HT-29 or CHO-hNTR1) are cultured in appropriate media.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of SR 142948A.

  • Stimulation: The cells are then stimulated with a fixed concentration of neurotensin in the presence of lithium chloride (LiCl), which inhibits the degradation of IP₁.

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular contents.

  • Quantification: The amount of accumulated IP₁ is quantified, typically using a competitive immunoassay such as HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: The concentration of SR 142948A that inhibits 50% of the neurotensin-induced IP₁ accumulation (IC₅₀) is determined.

Intracellular Calcium Mobilization Assay

Objective: To assess the functional antagonism of SR 142948A by measuring its effect on neurotensin-induced intracellular calcium release.

General Protocol:

  • Cell Culture and Dye Loading: Cells expressing the neurotensin receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: The baseline fluorescence of the cells is measured.

  • Antagonist Addition: The cells are incubated with different concentrations of SR 142948A.

  • Agonist Stimulation: A fixed concentration of neurotensin is added to the cells, and the change in fluorescence, corresponding to the increase in intracellular calcium, is monitored in real-time using a fluorometric plate reader.

  • Data Analysis: The ability of SR 142948A to inhibit the neurotensin-induced calcium peak is quantified, and the IC₅₀ value is calculated.

References

A Comparative Guide to SR 142948 and its Analogs for Theranostic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the non-peptide neurotensin (B549771) receptor antagonist SR 142948 and its analogs for their applications in theranostics. The following sections detail their performance based on experimental data, outline key experimental protocols, and visualize relevant biological pathways and workflows.

Introduction to this compound and Neurotensin Receptor-Targeted Theranostics

Neurotensin receptor 1 (NTSR1) is a compelling target for cancer theranostics due to its overexpression in various malignancies, including pancreatic, colon, breast, and prostate cancers, while having limited expression in healthy tissues.[1][2][3] this compound is a potent and selective non-peptide antagonist of neurotensin receptors.[4][5] Its chemical structure has served as a scaffold for the development of numerous analogs designed for diagnostic imaging and targeted radionuclide therapy. These theranostic agents typically consist of a targeting moiety (the this compound analog), a chelator, and a radionuclide suitable for either imaging (e.g., Gallium-68, Copper-64) or therapy (e.g., Lutetium-177, Actinium-225).

This guide focuses on the comparative performance of this compound and its key analogs, providing a valuable resource for researchers in the field of targeted oncology.

Data Presentation: Comparative Performance of this compound and Analogs

The following tables summarize the quantitative data for this compound and its analogs, focusing on their binding affinity, in vitro cell uptake, and in vivo biodistribution.

Table 1: In Vitro Binding Affinity of this compound and Analogs for NTSR1

CompoundCell LineIC50 (nM)Reference
This compound h-NTR1-CHO1.19[6]
HT-290.32[6]
Adult Rat Brain3.96[6]
SR 48692 HT-29~30[7]
3BP-227 Not Specified5.3[8]
3BP-228 Not Specified14.4[8]
NT-CB-2PA H12993.038[9]

Table 2: In Vivo Biodistribution of Radiolabeled this compound Analogs in Tumor-Bearing Mice

CompoundRadionuclideTumor ModelTime Post-Injection (h)Tumor Uptake (%ID/g)Reference
[¹¹¹In]In-3BP-227 ¹¹¹InHT-29 Xenograft3Not Reported[3][10]
68.4 ± 3.1[3][10]
12Not Reported[3][10]
242.3 ± 1.3[1]
[¹¹¹In]In-3BP-228 ¹¹¹InHT-29 Xenograft310.2 ± 5.3[3][10]
6Not Reported[3][10]
12Not Reported[3][10]
24Not Reported[3][10]
[¹¹¹In]In-3BP-483 ¹¹¹InHT-29 Xenograft31.9 ± 0.8[3][10]
[¹⁷⁷Lu]Lu-3BP-227 ¹⁷⁷LuHT-29 Xenograft319.0 ± 3.6[11]
692.7 ± 1.6[11]
[⁶⁴Cu]Cu-NT-CB-2PA ⁶⁴CuH1299 Xenograft489.72 ± 4.89[9]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Radiometal Labeling of Neurotensin Receptor Antagonists (Example: ⁶⁸Ga-labeling)

Objective: To radiolabel a DOTA-conjugated neurotensin receptor antagonist with Gallium-68 for PET imaging.

Materials:

  • DOTA-conjugated peptide (e.g., DOTA-NT-20.3)

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl

  • Sodium acetate (B1210297) buffer (pH 4.5)

  • Heating block or water bath (95°C)

  • Reaction vial

  • Radio-HPLC system for quality control

Procedure:

  • Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • Add the ⁶⁸GaCl₃ eluate to a reaction vial containing the DOTA-conjugated peptide dissolved in sodium acetate buffer (pH 4.5).[12]

  • Incubate the reaction mixture at 95°C for 5-15 minutes.[5][12]

  • After incubation, cool the reaction vial to room temperature.

  • Perform radiochemical purity analysis using a radio-HPLC system to ensure high labeling efficiency (>95%).[12]

In Vitro Cell Uptake Assay

Objective: To determine the specific uptake of a radiolabeled neurotensin receptor antagonist in cancer cells expressing NTSR1.

Materials:

  • NTSR1-positive cancer cell line (e.g., HT-29) and a control cell line with low NTSR1 expression.

  • Radiolabeled antagonist.

  • Unlabeled antagonist (for blocking experiment).

  • Cell culture medium and supplements.

  • Assay buffer (e.g., HBSS with HEPES).

  • 96-well plates.

  • Incubator (37°C, 5% CO₂).

  • Gamma counter or scintillation counter.

Procedure:

  • Seed the NTSR1-positive and control cells in 96-well plates and allow them to adhere and grow to a suitable confluence.

  • On the day of the assay, wash the cells with assay buffer.

  • For blocking studies, pre-incubate a set of wells with a high concentration of the unlabeled antagonist for 30 minutes at 37°C.

  • Add the radiolabeled antagonist to all wells at a specific concentration.

  • Incubate the plates at 37°C for a defined period (e.g., 1 hour).

  • Stop the uptake by aspirating the medium and washing the cells multiple times with ice-cold assay buffer to remove unbound radioactivity.[6]

  • Lyse the cells and measure the radioactivity in the cell lysate using a gamma or scintillation counter.

  • Calculate the specific uptake by subtracting the uptake in the blocked wells (non-specific binding) from the total uptake in the unblocked wells.

In Vivo Biodistribution Studies in Tumor-Bearing Mice

Objective: To evaluate the tumor-targeting ability and in vivo distribution of a radiolabeled neurotensin receptor antagonist.

Materials:

  • Immunodeficient mice (e.g., nude mice).

  • NTSR1-positive tumor cells (e.g., HT-29) for xenograft implantation.

  • Radiolabeled antagonist.

  • Anesthesia.

  • Gamma counter.

Procedure:

  • Implant NTSR1-positive tumor cells subcutaneously into the mice and allow the tumors to grow to a suitable size.

  • Administer a known amount of the radiolabeled antagonist to the tumor-bearing mice via intravenous injection.

  • At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.

  • Dissect major organs and the tumor.

  • Weigh each tissue and measure the radioactivity using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.[3][10]

Mandatory Visualization

Neurotensin Receptor 1 (NTSR1) Signaling Pathway

NTSR1_Signaling_Pathway NT Neurotensin (NT) NTSR1 NTSR1 NT->NTSR1 Binds Gq11 Gαq/11 NTSR1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK Pathway PKC->ERK Activates AKT AKT Pathway PKC->AKT Activates Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT->Proliferation

Caption: NTSR1 signaling cascade in cancer cells.

Experimental Workflow for Preclinical Evaluation of a Theranostic Agent

Theranostic_Workflow start Start: Candidate Analog Selection radiolabeling Radiolabeling with Imaging & Therapeutic Radionuclides start->radiolabeling in_vitro In Vitro Evaluation: - Binding Affinity (IC50) - Cell Uptake & Internalization - Stability Assays radiolabeling->in_vitro decision1 Promising In Vitro Profile? in_vitro->decision1 in_vivo_imaging In Vivo Biodistribution & PET/SPECT Imaging decision1->in_vivo_imaging Yes stop Stop/Optimize decision1->stop No decision2 Favorable Tumor Targeting & Pharmacokinetics? in_vivo_imaging->decision2 therapy_studies Therapeutic Efficacy Studies in Animal Models decision2->therapy_studies Yes decision2->stop No dosimetry Dosimetry Calculations therapy_studies->dosimetry toxicity Toxicity Studies therapy_studies->toxicity end Lead Candidate for Clinical Translation dosimetry->end toxicity->end

Caption: Preclinical theranostic evaluation workflow.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling SR 142948

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of SR 142948, a potent neurotensin (B549771) receptor antagonist.

This document provides critical safety and logistical information for the handling and use of this compound in a laboratory setting. Given the potent bioactivity of this compound, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment.

Personal Protective Equipment (PPE)

Due to its nature as a potent, non-peptide neurotensin receptor antagonist, this compound should be handled with care to avoid accidental exposure.[1] The following table summarizes the recommended personal protective equipment.

PPE CategoryRecommendationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact. The outer glove should be changed immediately after handling the compound to minimize contamination.
Eye Protection Chemical safety goggles.Protects eyes from airborne particles and potential splashes of solutions containing the compound.
Body Protection A dedicated laboratory coat.Prevents contamination of personal clothing. It should be removed before leaving the designated work area.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Recommended when handling the powdered form outside of a containment system (e.g., fume hood, glove box) to minimize inhalation of fine particles.

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled with the compound's identity and any relevant hazard warnings.

Storage:

  • This compound should be stored at +4°C.[2]

  • Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[3]

  • Store in a clearly labeled, designated area away from incompatible materials.

Preparation of Solutions:

  • All handling of the powdered form of this compound should be conducted in a certified chemical fume hood or a glove box to control exposure to airborne particles.

  • This compound is soluble in DMSO (up to 75 mM) and water (up to 25 mM).

Disposal Plan

The disposal of this compound and any contaminated materials must be handled in accordance with institutional and local regulations for chemical waste.[4][5]

Waste Segregation and Labeling:

  • All disposable materials that come into contact with this compound (e.g., gloves, weighing paper, pipette tips) should be collected as hazardous waste.

  • Waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[6]

  • Do not mix with other chemical waste streams unless compatibility is confirmed.[6]

Disposal Procedure:

  • Collection: Collect all solid and liquid waste containing this compound in designated, sealed, and leak-proof containers.

  • Labeling: Ensure containers are accurately labeled with the contents and hazard information.

  • Storage of Waste: Store waste containers in a designated, secure area, away from general laboratory traffic.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[6]

Experimental Protocols and Data

This compound is a potent antagonist of neurotensin (NT) receptors, exhibiting high affinity for the neurotensin type 1 receptor (NTSR1).[2] It is utilized in research to study the roles of neurotensin in various physiological processes.

Key Experimental Data:

ParameterValueCell/SystemReference
IC50 1.19 nMh-NTR1-CHO cells[3]
IC50 0.32 nMHT-29 cells[3]
IC50 3.96 nMAdult rat brain[3]
IC50 (Inositol Monophosphate Formation) 3.9 nMHT-29 cells[1][3]

Mechanism of Action:

This compound acts by competitively binding to neurotensin receptors, thereby blocking the downstream signaling pathways normally initiated by the endogenous ligand, neurotensin.[1] This includes the inhibition of inositol (B14025) monophosphate formation and intracellular calcium mobilization.[1][3]

Visualizing the Neurotensin Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the neurotensin type 1 receptor (NTSR1), which is antagonized by this compound. Neurotensin binding to NTSR1 activates multiple G-protein-mediated pathways.

NTSR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin NTSR1 NTSR1 Neurotensin->NTSR1 Activates SR_142948 This compound SR_142948->NTSR1 Antagonizes Gq Gq NTSR1->Gq Activates Gi_o Gi_o NTSR1->Gi_o Activates PLC Phospholipase C Gq->PLC Activates AC_inhibit Adenylate Cyclase (Inhibition) Gi_o->AC_inhibit Inhibits PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream_Signaling Downstream Signaling Ca_release->Downstream_Signaling PKC->Downstream_Signaling

Caption: Neurotensin Receptor 1 (NTSR1) Signaling Pathway.

This guide is intended to provide essential safety and operational information. Researchers should always consult their institution's specific safety protocols and guidelines before handling any new chemical compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SR 142948
Reactant of Route 2
Reactant of Route 2
SR 142948

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。